molecular formula C7H8ClNO2 B1402918 (6-Chloro-4-methoxypyridin-3-yl)methanol CAS No. 1263059-66-0

(6-Chloro-4-methoxypyridin-3-yl)methanol

Cat. No.: B1402918
CAS No.: 1263059-66-0
M. Wt: 173.6 g/mol
InChI Key: STELNDMAIYYQSV-UHFFFAOYSA-N
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Description

(6-Chloro-4-methoxypyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-chloro-4-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STELNDMAIYYQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263059-66-0
Record name 6-Chloro-4-methoxypyridin-3-yl methanol
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Foundational & Exploratory

(6-Chloro-4-methoxypyridin-3-yl)methanol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (6-Chloro-4-methoxypyridin-3-yl)methanol

Introduction

This compound is a substituted pyridinylmethanol that serves as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and medicinal chemistry sectors. Its trifunctional nature—a reactive carbinol, a chlorine atom amenable to cross-coupling, and a methoxy group influencing ring electronics—makes it a versatile building block. The strategic synthesis of this molecule is paramount for its application in drug discovery programs, where its precursor, 6-Chloro-4-methoxynicotinaldehyde, has been identified as a crucial starting material for novel anticancer and antimalarial agents.[1]

This guide provides a detailed exploration of the prevalent synthetic pathways to this compound. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying chemical logic and field-proven insights into process optimization and control. We will dissect the synthesis into two core stages: the formation of the key intermediate, 6-Chloro-4-methoxynicotinaldehyde, and its subsequent reduction to the target alcohol.

Part 1: Synthesis of the Key Intermediate: 6-Chloro-4-methoxynicotinaldehyde

The efficient construction of the 6-chloro-4-methoxynicotinaldehyde scaffold is the critical phase of the overall synthesis. Several effective routes have been established, each with distinct advantages depending on the availability of starting materials, scale, and desired purity profile.

Route A: Multi-step Synthesis from 4,6-Dichloronicotinic Acid

This classical, linear approach builds the molecule through a sequence of reliable and well-understood transformations, starting from the commercially available 4,6-dichloronicotinic acid.[2]

Causality and Strategic Choices: This pathway is predicated on a "protect-substitute-reduce" strategy. The initial esterification protects the carboxylic acid from reduction in the final step and deactivates the ring slightly to control the subsequent substitution. The key step is the regioselective methoxylation. The chlorine atom at the C-4 position is more activated towards nucleophilic attack than the C-6 position due to the electron-withdrawing effect of the ring nitrogen being more strongly felt at the para-position (C-4).[2] The final step utilizes a hydride-based reducing agent that can selectively reduce the ester to an aldehyde without affecting the other functional groups.

cluster_0 Route A: From 4,6-Dichloronicotinic Acid A 4,6-Dichloronicotinic Acid B Methyl 4,6-Dichloronicotinate A->B Esterification (MeOH, H₂SO₄) C Methyl 6-Chloro-4-methoxynicotinate B->C Selective Methoxylation (NaOMe) D 6-Chloro-4-methoxynicotinaldehyde C->D Reduction (DIBAL-H)

Caption: Workflow for the traditional synthesis of 6-Chloro-4-methoxynicotinaldehyde.

Experimental Protocol (Route A) [2]

  • Step 1: Esterification of 4,6-dichloronicotinic acid.

    • To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), add sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux for 4 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4,6-dichloronicotinate.

  • Step 2: Selective Methoxylation.

    • The resulting ester from Step 1 undergoes a regioselective nucleophilic aromatic substitution.

    • Use sodium methoxide to displace the chlorine atom at the C-4 position of the pyridine ring.

  • Step 3: Reduction to Aldehyde.

    • Cool a solution of methyl 6-chloro-4-methoxynicotinate (1.0 eq) in dry toluene (10 vol) to -78 °C under an inert atmosphere.

    • Add Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in toluene) dropwise.

    • Stir the reaction for 1 hour at -78 °C.

    • Quench the reaction with methanol, followed by the addition of a saturated Rochelle's salt solution.

    • Warm the mixture to room temperature, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 6-Chloro-4-methoxynicotinaldehyde.

Route B: Vilsmeier-Haack Formylation

This is a more convergent and often preferred method that directly introduces the aldehyde group onto a pre-functionalized pyridine ring.[3][4] It is a powerful formylation reaction for electron-rich heteroaromatic compounds.[3]

Causality and Strategic Choices: The success of this reaction hinges on the electronic nature of the substrate. The electron-donating methoxy group in the starting material, 2-chloro-4-methoxypyridine, sufficiently activates the pyridine ring, directing the electrophilic Vilsmeier reagent (formed in situ from POCl₃ and DMF) to the C-3 position.[3] Critical parameters to control include reaction temperature, reagent stoichiometry, and rigorous exclusion of moisture, which can quench the Vilsmeier reagent.[4]

cluster_1 Route B: Vilsmeier-Haack Formylation A POCl₃ + DMF B Vilsmeier Reagent A->B In situ formation (0 °C) D 6-Chloro-4-methoxynicotinaldehyde B->D Formylation (0 °C to RT) C 2-Chloro-4-methoxypyridine C->D Formylation (0 °C to RT)

Caption: Workflow for Vilsmeier-Haack synthesis of the aldehyde intermediate.

Experimental Protocol (Route B) [3][4]

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF).

    • Cool the flask to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 2-chloro-4-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain 6-Chloro-4-methoxynicotinaldehyde.

Route Comparison
Synthetic RouteStarting MaterialsReagentsTypical YieldKey AdvantagesKey Disadvantages
Route A 4,6-Dichloronicotinic acidMeOH, H₂SO₄, NaOMe, DIBAL-HModerateReliable, well-established transformations.[2]Multi-step, requires cryogenic conditions (-78 °C).[2]
Route B 2-Chloro-4-methoxypyridinePOCl₃, DMFGoodConvergent, direct formylation.[3][4]Moisture sensitive, Vilsmeier reagent must be fresh.[3][4]
Route C 4,6-Dichloropyridine-3-carbaldehydeNaOMe, Methanol57%[5]Fewer steps than Route A.Starting material may be less common than for Route A.

Part 2: Final Step - Reduction to this compound

The final transformation is the reduction of the aldehyde functional group of 6-Chloro-4-methoxynicotinaldehyde to the primary alcohol. This is a high-yielding and generally straightforward reaction.

Causality and Strategic Choices: The choice of reducing agent is critical for this step.

  • Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols.[6][7] Its key advantage is its stability in protic solvents like methanol or ethanol, which simplifies the reaction setup and workup.[7]

  • Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent. While it would also effectively reduce the aldehyde, it is highly reactive with protic solvents and requires strictly anhydrous conditions followed by a careful aqueous workup.[6][8]

For this specific transformation, NaBH₄ is the superior choice due to its high selectivity for the aldehyde, operational simplicity, and enhanced safety profile.

cluster_2 Final Reduction Step A 6-Chloro-4-methoxynicotinaldehyde B Alkoxide Intermediate A->B 1. NaBH₄, MeOH (Hydride Attack) C This compound B->C 2. Protonation (from solvent)

Caption: Mechanism of aldehyde reduction to the target alcohol via hydride attack.

Experimental Protocol (Reduction)

This protocol is based on standard procedures for the reduction of aldehydes using NaBH₄.[6][7]

  • Reaction Setup:

    • Dissolve 6-Chloro-4-methoxynicotinaldehyde (1.0 eq) in methanol (10-20 vol) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis confirms the complete consumption of the aldehyde.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly add water or dilute HCl to quench any excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by recrystallization or silica gel column chromatography to afford pure this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage process. The optimal pathway involves the initial synthesis of 6-Chloro-4-methoxynicotinaldehyde, with the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine representing a highly efficient and convergent route. The subsequent reduction of the aldehyde is reliably accomplished using the mild and selective reagent sodium borohydride. This strategic combination of a convergent initial step followed by a robust reduction provides a dependable and scalable pathway for producing this key synthetic intermediate, enabling its broader use in the development of advanced therapeutic agents.

References

An In-depth Technical Guide to the NMR Characterization of (6-Chloro-4-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor. (6-Chloro-4-methoxypyridin-3-yl)methanol is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex pharmaceutical agents. Its specific arrangement of chloro, methoxy, and hydroxymethyl functional groups on the pyridine core necessitates unambiguous structural confirmation, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique.

This technical guide provides a comprehensive, field-proven approach to the characterization of this compound using ¹H and ¹³C NMR spectroscopy. Moving beyond a mere listing of spectral data, this document explains the causal relationships between the molecular structure and the resulting NMR spectra, offering insights into experimental design, data interpretation, and structural validation for researchers, scientists, and drug development professionals.

Molecular Architecture and NMR-Active Nuclei

The structural integrity of any synthetic campaign relies on the definitive characterization of its intermediates. The subject molecule, this compound, possesses a unique electronic and steric environment that is directly translatable into a distinct NMR fingerprint. Below is the annotated structure, highlighting the proton and carbon environments that will be interrogated.

Caption: Annotated structure of this compound.

Part 1: ¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms and their connectivity. The chemical shift of each proton is dictated by the shielding and deshielding effects of neighboring atoms and functional groups.

Causality Behind Expected Chemical Shifts and Multiplicities
  • Aromatic Protons (H-2, H-5): The pyridine ring is an electron-deficient aromatic system, which generally causes its protons to resonate at a lower field (higher ppm) compared to benzene. The nitrogen atom, being highly electronegative, strongly deshields the adjacent H-2 proton. The chloro-substituent at C-6 is electron-withdrawing via induction, further deshielding the aromatic protons. Conversely, the methoxy group at C-4 is electron-donating through resonance, which will have a shielding effect, particularly on the ortho proton (H-5). The interplay of these effects results in two distinct singlets for H-2 and H-5, as they lack adjacent protons for spin-spin coupling.

  • Methylene Protons (-CH₂OH): These protons (H-7) are attached to a carbon adjacent to both the aromatic ring and a hydroxyl group. This environment places their signal in a characteristic region, typically deshielded compared to simple alkanes.[1] The signal is expected to be a singlet, although coupling to the hydroxyl proton can sometimes be observed as a triplet if the proton exchange is slow.

  • Methoxy Protons (-OCH₃): The three protons (H-8) of the methoxy group are equivalent and are shielded by the adjacent oxygen atom. They will appear as a sharp, well-defined singlet, integrating to three protons.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly sensitive to solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.[2] In aprotic solvents like CDCl₃, it often appears as a broad singlet. In protic solvents like D₂O or CD₃OD, the proton will exchange with deuterium, causing the signal to diminish or disappear entirely.[3] This exchange also decouples it from the adjacent methylene protons, simplifying their signal to a clean singlet.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for the target compound, typically recorded in a solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-28.2 - 8.4Singlet (s)1H
H-56.8 - 7.0Singlet (s)1H
H-7 (-CH₂OH)4.6 - 4.8Singlet (s)*2H
H-8 (-OCH₃)3.9 - 4.1Singlet (s)3H
-OHVariable (e.g., 2.0 - 4.0)Broad (br s)1H

*May appear as a triplet if coupled to the -OH proton.

Part 2: ¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single line, with its chemical shift determined by its hybridization and electronic environment.

Causality Behind Expected Chemical Shifts
  • Aromatic Carbons (C-2 to C-6): The carbons of the pyridine ring resonate in the aromatic region (typically 110-160 ppm).

    • C-4 and C-6: These carbons are directly attached to heteroatoms (oxygen and chlorine, respectively) and will be the most downfield-shifted. The C-4 carbon, bonded to the electron-donating methoxy group, will be significantly deshielded. The C-6 carbon, bearing the electronegative chlorine atom, will also be strongly deshielded.

    • C-2 and C-5: These are protonated carbons and their shifts are influenced by the nitrogen and the substituents. C-2, being alpha to the nitrogen, is expected to be more deshielded than C-5.

    • C-3: This carbon, substituted with the hydroxymethyl group, will have a chemical shift influenced by its position relative to the nitrogen and the other substituents.

  • Aliphatic Carbons (C-7, C-8):

    • Methylene Carbon (C-7, -CH₂OH): This sp³-hybridized carbon is attached to an oxygen atom, causing a downfield shift into the 55-65 ppm range.

    • Methoxy Carbon (C-8, -OCH₃): This carbon is also attached to oxygen and will appear in a similar region, typically around 50-60 ppm.

Predicted ¹³C NMR Spectral Data

The following table outlines the expected chemical shifts for each unique carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4160 - 165
C-6150 - 155
C-2145 - 150
C-3130 - 135
C-5105 - 110
C-7 (-CH₂OH)58 - 62
C-8 (-OCH₃)55 - 57

Part 3: Self-Validating Experimental Protocols

The integrity of NMR data is predicated on meticulous experimental execution. The following protocols are designed to be self-validating, ensuring high-quality, reproducible results.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-15 mg of This compound prep2 Transfer to a clean, dry vial prep1->prep2 prep3 Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep2->prep3 prep4 Vortex until fully dissolved prep3->prep4 prep5 Transfer solution to NMR tube prep4->prep5 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep5->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts (TMS or residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4 proc5 Assign signals to molecular structure proc4->proc5

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Step-by-Step Methodology

1. Sample Preparation:

  • Objective: To prepare a homogeneous solution of the analyte in a deuterated solvent suitable for high-resolution NMR.
  • Protocol:
  • Accurately weigh approximately 10-15 mg of this compound.
  • Transfer the solid to a clean, dry glass vial.
  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ can be beneficial for sharpening hydroxyl proton signals through hydrogen bonding.[2]
  • Vortex the sample at room temperature until the solid is completely dissolved.
  • Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring no solid particles are transferred.

2. NMR Data Acquisition (on a 400 MHz Spectrometer):

  • Objective: To acquire high-quality ¹H and ¹³C NMR spectra with good resolution and signal-to-noise.
  • Protocol:
  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Tune and match the probe for both the ¹H and ¹³C nuclei.
  • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
  • For ¹H Spectrum: Acquire the spectrum using standard parameters (e.g., spectral width of 16 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, 16 scans).
  • For ¹³C Spectrum: Acquire a proton-decoupled spectrum (e.g., spectral width of 240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 1024-2048 scans).

3. Data Processing and Validation:

  • Objective: To process the raw data into an interpretable spectrum and validate the structural assignment.
  • Protocol:
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  • Carefully phase the spectra to ensure all peaks are in pure absorption mode.
  • Apply a baseline correction to ensure a flat baseline.
  • Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[4]
  • Integrate the peaks in the ¹H spectrum. The relative areas should correspond to the number of protons (1:1:2:3).
  • Compare the experimental peak positions and multiplicities with the predicted values to assign each signal to a specific nucleus in the molecule. The close correlation between the predicted and observed data serves as the primary structural validation.

Conclusion: A Definitive NMR Fingerprint

The structural characterization of this compound is definitively achieved through a combination of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is characterized by two distinct aromatic singlets, a methylene singlet, and a methoxy singlet, with a variable hydroxyl proton signal. The ¹³C NMR spectrum confirms the presence of seven unique carbon environments, including five aromatic and two aliphatic carbons. By following the rigorous experimental protocols outlined in this guide, researchers can obtain high-fidelity data that, when correctly interpreted, provides an unambiguous confirmation of the molecular structure. This level of analytical certainty is paramount for advancing projects in medicinal chemistry and materials science where this compound serves as a critical synthetic intermediate.

References

Spectroscopic C-H Bond Activation: A Technical Guide to the Infrared and Mass Spectrometric Analysis of (6-Chloro-4-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic characterization of (6-Chloro-4-methoxypyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the principles and methodologies for acquiring and interpreting its Infrared (IR) and Mass Spectrometry (MS) data. Beyond a mere recitation of data, this guide offers insights into the causal relationships behind experimental choices and the logic of spectral interpretation, ensuring a robust understanding of the molecule's structural features.

Introduction: The Significance of Spectroscopic Analysis in Drug Development

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) serve as foundational pillars in this analytical workflow. This compound, with its multifunctionalized pyridine core, presents a compelling case study for the application of these techniques. The precise characterization of this molecule is critical for ensuring the purity, stability, and reactivity of downstream active pharmaceutical ingredients (APIs). This guide will delve into the practical and theoretical aspects of obtaining and interpreting the IR and mass spectra of this compound, providing a framework for its comprehensive analysis.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. For this compound, IR analysis is instrumental in confirming the presence of its key structural motifs: the hydroxyl group, the aromatic pyridine ring, the methoxy group, and the carbon-chlorine bond.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines the procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using the potassium bromide (KBr) pellet method. This technique is chosen for its ability to produce sharp, well-resolved spectra for solid samples.[1][2][3]

Materials:

  • This compound (1-2 mg)

  • Dry, spectroscopic grade Potassium Bromide (KBr) (100-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation: In a dry environment, finely grind 1-2 mg of this compound using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the ground sample and continue to grind until a homogenous, fine powder is obtained. The transparency of KBr to mid-infrared radiation makes it an ideal matrix.[1]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet. The clarity of the pellet is crucial for minimizing light scattering.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be run to correct for atmospheric and instrumental interferences.[3]

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR

For rapid, non-destructive analysis, Attenuated Total Reflectance (ATR) is an excellent alternative that requires minimal sample preparation.[3]

Procedure:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure intimate contact between the sample and the crystal.

  • Analysis: Acquire the FTIR spectrum.

Predicted IR Spectral Data and Interpretation

While an experimental spectrum for this specific molecule is not publicly available, a predictive analysis based on its functional groups provides valuable insight into its expected IR absorption bands. Aromatic compounds exhibit a number of characteristic bands.[4][5][6][7][8]

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
3400 - 3200 (broad)O-H stretchHydroxyl (-OH)Confirms the presence of the alcohol functional group. The broadness is due to hydrogen bonding.
3100 - 3000C-H stretchAromatic (pyridine ring)Characteristic of C-H bonds on an aromatic ring.[4]
2950 - 2850C-H stretchAliphatic (methoxy & methylene)Indicates the presence of the -OCH₃ and -CH₂OH groups.
1600 - 1585 & 1500 - 1400C=C stretchAromatic (pyridine ring)These two bands are typical for carbon-carbon stretching within an aromatic ring.[4]
1250 - 1000C-O stretchEther (Ar-O-CH₃) & Alcohol (C-OH)Strong absorptions confirming the methoxy and primary alcohol functionalities.
850 - 550C-Cl stretchChloroalkaneThe presence of a C-Cl bond is expected in this region.
900 - 675C-H out-of-plane bendAromatic (pyridine ring)The pattern of these bands can sometimes provide information about the substitution pattern on the ring.[4]

Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electron Ionization (EI) mass spectrometry is a suitable method for determining its molecular weight and obtaining structural information through fragmentation analysis.[9][10][11]

Experimental Protocol: Acquiring the EI Mass Spectrum

The following is a generalized protocol for obtaining an EI mass spectrum.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.

  • Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. If using GC-MS, the sample is first vaporized and separated on a GC column. For a direct insertion probe, the solid sample is volatilized by heating in the high vacuum of the source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[9][12]

  • Fragmentation: The high energy of the electron beam often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[9][13]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Diagram: Electron Ionization Mass Spectrometry Workflow

EI_MS_Workflow cluster_introduction Sample Introduction cluster_ionization Ionization & Fragmentation cluster_analysis Analysis & Detection Sample Solid Sample Vaporized Gaseous Sample Sample->Vaporized Heating in Vacuum Ionization Electron Beam (70 eV) Vaporized->Ionization MolecularIon Molecular Ion (M⁺•) Ionization->MolecularIon Fragments Fragment Ions MolecularIon->Fragments Analyzer Mass Analyzer MolecularIon->Analyzer Fragments->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Workflow of Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of this compound is C₇H₈ClNO₂. Its monoisotopic mass is approximately 173.02 g/mol .[14] The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio, will result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments.

Predicted Fragmentation Pathways: The fragmentation of the molecular ion (m/z 173/175) is expected to proceed through several key pathways:

  • Loss of a hydrogen radical: [M-H]⁺ (m/z 172/174)

  • Loss of the hydroxyl radical: [M-OH]⁺ (m/z 156/158)

  • Loss of formaldehyde (CH₂O) from the hydroxymethyl group: [M-CH₂O]⁺ (m/z 143/145)

  • Loss of the chloromethyl radical: This is less likely due to the strength of the C-Cl bond.

  • Cleavage of the methoxy group: Loss of a methyl radical ([M-CH₃]⁺, m/z 158/160) or formaldehyde.

  • Ring fragmentation: Pyridine rings can undergo complex rearrangements and fragmentation.[15][16]

Table of Predicted Key Ions:

m/z (for ³⁵Cl) m/z (for ³⁷Cl) Proposed Fragment Significance
173175[C₇H₈ClNO₂]⁺•Molecular Ion (M⁺•)
172174[C₇H₇ClNO₂]⁺Loss of H•
156158[C₇H₇ClNO]⁺Loss of •OH
143145[C₆H₆ClNO]⁺•Loss of CH₂O
158160[C₆H₅ClNO₂]⁺Loss of •CH₃

Diagram: Predicted Fragmentation of this compound

Fragmentation_Pathway cluster_fragments Primary Fragments M Molecular Ion [C₇H₈ClNO₂]⁺• m/z 173/175 F1 [M-H]⁺ m/z 172/174 M->F1 - H• F2 [M-OH]⁺ m/z 156/158 M->F2 - •OH F3 [M-CH₂O]⁺• m/z 143/145 M->F3 - CH₂O F4 [M-CH₃]⁺ m/z 158/160 M->F4 - •CH₃

Caption: Predicted primary fragmentation pathways.

Conclusion

The spectroscopic analysis of this compound through IR and MS provides a comprehensive structural profile of this important pharmaceutical intermediate. The predicted IR spectrum highlights the presence of key functional groups, while the anticipated mass spectrum reveals its molecular weight and plausible fragmentation patterns. This guide serves as a robust framework for researchers and scientists, enabling them to confidently acquire and interpret the spectroscopic data of this and related compounds, thereby ensuring the quality and integrity of materials in the drug development pipeline.

References

An In-depth Technical Guide to (6-Chloro-4-methoxypyridin-3-yl)methanol: Synthesis, Properties, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloro-4-methoxypyridin-3-yl)methanol is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine core, featuring a reactive chlorine atom, a methoxy group, and a primary alcohol, provides a versatile scaffold for the synthesis of complex molecular architectures. This technical guide offers a comprehensive overview of the physical and chemical properties of this compound, a detailed, field-proven protocol for its synthesis, and an exploration of its applications in modern pharmaceutical research. The content herein is designed to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this important synthetic intermediate.

Chemical Identity and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental identifiers and key physical properties are summarized in the table below for quick reference.

PropertyValueReference(s)
Chemical Name This compound
Synonyms 6-Chloro-4-methoxy-3-pyridinemethanol
CAS Number 1263059-66-0
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
Melting Point 107-108 °C
Appearance White to off-white solid
Solubility While specific data for this compound is not readily available in the literature, based on its structural analogue, 3-pyridinemethanol, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is anticipated to be limited but present, while it is likely to have low solubility in non-polar solvents like hexane.N/A
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-chloro-4-methoxypyridine. The first step involves the formylation of the pyridine ring using a Vilsmeier-Haack reaction to produce the key intermediate, 6-chloro-4-methoxynicotinaldehyde. The subsequent step is the selective reduction of the aldehyde to the corresponding primary alcohol.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Selective Reduction 2-chloro-4-methoxypyridine 2-chloro-4-methoxypyridine 6-chloro-4-methoxynicotinaldehyde 6-chloro-4-methoxynicotinaldehyde 2-chloro-4-methoxypyridine->6-chloro-4-methoxynicotinaldehyde Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->6-chloro-4-methoxynicotinaldehyde Target_Molecule This compound 6-chloro-4-methoxynicotinaldehyde->Target_Molecule Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Target_Molecule

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 6-Chloro-4-methoxynicotinaldehyde

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich pyridines.

Materials:

  • 2-chloro-4-methoxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 5°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Formylation Reaction: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction for the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture back to 0°C in an ice bath and carefully pour it onto crushed ice. After the initial exothermic reaction subsides, cautiously add saturated aqueous sodium bicarbonate solution until the mixture is neutral to pH paper.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 6-chloro-4-methoxynicotinaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol describes the selective reduction of the aldehyde functional group.

Materials:

  • 6-chloro-4-methoxynicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 6-chloro-4-methoxynicotinaldehyde (1.0 equivalent) in a mixture of methanol and DCM (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with DCM (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound. If necessary, the product can be further purified by recrystallization or silica gel column chromatography.

Spectroscopic and Chemical Properties

Spectroscopic Data (Predicted and Analog-Based)

While a full, published experimental dataset for this compound is not widely available, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): Based on the known spectrum of the precursor, 6-chloro-4-methoxynicotinaldehyde, and the related compound (6-methoxypyridin-3-yl)methanol, the following proton signals are expected (in CDCl₃, δ in ppm):

  • ~8.1-8.3 ppm (s, 1H): Aromatic proton at C2.

  • ~6.8-7.0 ppm (s, 1H): Aromatic proton at C5.

  • ~4.6-4.8 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

  • ~3.9-4.1 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).

  • A broad singlet corresponding to the hydroxyl proton (-OH) is also expected, with its chemical shift being concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Predicted chemical shifts for the carbon atoms are as follows:

  • ~160-165 ppm: C4 (carbon bearing the methoxy group).

  • ~150-155 ppm: C6 (carbon bearing the chlorine atom).

  • ~145-150 ppm: C2.

  • ~120-125 ppm: C3 (carbon bearing the hydroxymethyl group).

  • ~105-110 ppm: C5.

  • ~60-65 ppm: -CH₂OH (hydroxymethyl carbon).

  • ~55-60 ppm: -OCH₃ (methoxy carbon).

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 173 and 175 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. A prominent fragment would be the [M-H]⁺ ion at m/z 172/174 from the loss of a hydrogen atom. Further fragmentation could involve the loss of the hydroxymethyl group ([M-CH₂OH]⁺) or the methoxy group ([M-OCH₃]⁺). Predicted collision cross-section data for various adducts is also available.

Infrared (IR) Spectroscopy: Key characteristic absorption bands are expected in the following regions:

  • 3200-3600 cm⁻¹ (broad): O-H stretching of the alcohol.

  • 2850-3000 cm⁻¹: C-H stretching of the aromatic and aliphatic groups.

  • ~1600 cm⁻¹ and ~1470 cm⁻¹: C=C and C=N stretching of the pyridine ring.

  • 1200-1300 cm⁻¹: C-O stretching of the methoxy group.

  • 1000-1100 cm⁻¹: C-O stretching of the primary alcohol.

  • 700-800 cm⁻¹: C-Cl stretching.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by its three functional groups: the chloro-substituted pyridine ring, the methoxy group, and the primary alcohol.

Reactivity_Diagram cluster_0 Key Reactive Sites cluster_1 Potential Transformations C6_Cl C6-Cl Bond Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) C6_Cl->Cross_Coupling Displacement of Cl Hydroxymethyl Hydroxymethyl Group Esterification Esterification / Etherification Hydroxymethyl->Esterification Reaction at OH Oxidation Oxidation to Aldehyde/Carboxylic Acid Hydroxymethyl->Oxidation Oxidation of CH₂OH Pyridine_N Pyridine Nitrogen N_Alkylation N-Alkylation / N-Oxidation Pyridine_N->N_Alkylation Reaction at N

Figure 2: Reactivity profile of this compound.
  • The C6-Chloro Group: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions. This allows for the introduction of a wide variety of substituents at this position, making it a key site for molecular diversification. However, care must be taken to avoid dehalogenation, an undesired side reaction where the chlorine is replaced by a hydrogen atom, which can occur under certain cross-coupling conditions.

  • The Hydroxymethyl Group: The primary alcohol can undergo typical reactions of alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These transformations allow for the extension of this part of the molecule or the introduction of different functionalities.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule and can be involved in N-alkylation or N-oxidation reactions.

  • Stability: The compound should be stored under an inert atmosphere in a dark place to prevent potential degradation. The methoxy group is generally stable, but demethylation can occur under harsh acidic conditions.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The trifunctional nature of this molecule allows for sequential and regioselective modifications. For instance, the chloro group can be functionalized via cross-coupling, followed by modification of the hydroxymethyl group. This versatility makes it an attractive starting material for the generation of compound libraries for high-throughput screening.

While specific, publicly disclosed drug discovery programs utilizing this exact molecule are not readily found, its structural motifs are present in compounds targeting a range of biological targets. For example, substituted pyridines are common scaffolds in the development of kinase inhibitors , where the pyridine core can interact with the hinge region of the kinase active site. The strategic placement of the chloro, methoxy, and hydroxymethyl groups allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Safety and Handling

This compound is classified as hazardous. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H331: Toxic if inhaled.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302+P334: IF ON SKIN: Immerse in cool water/wrap in wet bandages.

  • P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for

solubility of (6-Chloro-4-methoxypyridin-3-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (6-Chloro-4-methoxypyridin-3-yl)methanol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We will move beyond a simple data table to explore the theoretical underpinnings of its solubility, outline a rational strategy for solvent selection, provide detailed experimental protocols for solubility determination, and discuss the critical safety considerations for handling this pyridine derivative.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative. Such heterocyclic scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of complex APIs. Understanding and controlling the solubility of this intermediate is paramount for optimizing reaction conditions, developing robust crystallization and purification processes, and ensuring consistent quality.

A thorough analysis of solubility begins with the compound's fundamental physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₈ClNO₂[1][2]
Molecular Weight 173.60 g/mol [1][2]
CAS Number 1263059-66-0[1][2]
Melting Point 107-108 °C[1]
Appearance Solid (form may vary)N/A

Structural Analysis for Solubility Prediction:

The structure of this compound offers key insights into its expected solubility behavior:

  • Polar Functional Groups: The presence of a hydroxyl (-OH) group and a methoxy (-OCH₃) group, along with the nitrogen atom in the pyridine ring, introduces polarity. The hydroxyl group is particularly significant as it can act as both a hydrogen bond donor and acceptor.[3][4]

  • Aromatic System: The pyridine ring is an aromatic system, which can participate in π-π stacking interactions but is generally considered to have moderate polarity.

  • Halogen Substitution: The chloro (-Cl) group adds to the molecular weight and introduces a degree of lipophilicity.

Based on these features, the molecule possesses both polar and non-polar characteristics. Therefore, its solubility is expected to be highest in polar organic solvents, particularly those capable of hydrogen bonding.[5][6]

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][7][8][9] This means that substances with similar intermolecular forces will be miscible. For this compound, several factors are at play.

Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG):

ΔG = ΔHsolution - TΔSsolution

For dissolution to be spontaneous, ΔG must be negative.[10] The process involves:

  • Breaking Solute-Solute Interactions (Endothermic): Energy is required to overcome the crystal lattice energy of the solid compound.[11]

  • Breaking Solvent-Solvent Interactions (Endothermic): Energy is needed to create a cavity in the solvent for the solute molecule.[11]

  • Forming Solute-Solvent Interactions (Exothermic): Energy is released when the solute molecules interact with the solvent molecules.[11]

The overall enthalpy of solution (ΔHsolution) is the sum of these energy changes.[12][13] The entropy of solution (ΔSsolution) is typically positive, favoring dissolution, as the mixture is more disordered than the pure components.[14]

The Impact of Hydrogen Bonding

The hydroxyl group in this compound is a powerful driver of solubility in certain solvents. Solvents that are hydrogen bond donors or acceptors (like alcohols, or even ethers and ketones to a lesser extent) can form strong, stabilizing interactions with the solute, favoring dissolution.[3][4][15][16]

The Role of the Solid State: Polymorphism

It is crucial for researchers to recognize that the solubility of a crystalline solid is dependent on its specific crystal form, or polymorph. Different polymorphs of the same compound can exhibit different melting points, stabilities, and, most importantly, solubilities. Metastable polymorphs are generally more soluble than their thermodynamically stable counterparts.[17][18][19] Therefore, any experimental solubility determination must be referenced to a well-characterized solid form.

A Rational Approach to Solvent Selection

A systematic screening approach using a diverse set of solvents is the most effective strategy. Solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities. Pharmaceutical solvent selection guides, such as those developed by Sanofi or GSK, also provide valuable context on the safety, environmental impact, and industrial scalability of solvents.[20][21][22]

Table 2: Proposed Organic Solvents for Solubility Screening

ClassSolventPolarity Index (approx.)H-BondingRationale
Polar Protic Methanol5.1Donor & AcceptorExpected high solubility due to H-bonding with the -OH group.
Ethanol4.3Donor & AcceptorSimilar to methanol, a common and less toxic choice.
Isopropanol (IPA)3.9Donor & AcceptorA slightly less polar alcohol, good for comparison.
Polar Aprotic Acetonitrile (ACN)5.8AcceptorHigh polarity, but cannot donate H-bonds.
Acetone5.1AcceptorGood solvent for moderately polar compounds.
Ethyl Acetate (EtOAc)4.4AcceptorA common solvent of medium polarity.
Tetrahydrofuran (THF)4.0AcceptorA cyclic ether, good for disrupting crystal packing.
Dichloromethane (DCM)3.1Weak AcceptorA common chlorinated solvent for less polar compounds.
Non-Polar Toluene2.4NoneAromatic solvent, may interact with the pyridine ring.
Heptane/Hexane0.1NoneAliphatic hydrocarbon; low solubility is expected.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[23] It measures the concentration of a saturated solution in equilibrium with the solid drug at a specific temperature.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a sufficient amount of undissolved solid will remain at equilibrium.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the isothermal bath for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved solid.

  • Dilution: Immediately dilute the filtered sample with a known volume of a suitable mobile phase or solvent to prevent precipitation.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution (the solubility) by accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Data Presentation

The results of the solubility screening should be compiled into a clear and concise table to facilitate comparison and analysis.

Table 3: Solubility of this compound at 25 °C (Template)

SolventClassSolubility (mg/mL)Solubility (mol/L)Observations
MethanolPolar ProticExperimental DataCalculated Datae.g., Freely Soluble
EthanolPolar ProticExperimental DataCalculated Datae.g., Soluble
IsopropanolPolar ProticExperimental DataCalculated Datae.g., Sparingly Soluble
AcetonitrilePolar AproticExperimental DataCalculated Datae.g., Soluble
AcetonePolar AproticExperimental DataCalculated Datae.g., Soluble
Ethyl AcetatePolar AproticExperimental DataCalculated Datae.g., Slightly Soluble
DichloromethanePolar AproticExperimental DataCalculated Datae.g., Slightly Soluble
TolueneNon-PolarExperimental DataCalculated Datae.g., Very Slightly Soluble
HeptaneNon-PolarExperimental DataCalculated Datae.g., Practically Insoluble

Safety and Handling

As a substituted pyridine, this compound requires careful handling. Adherence to standard laboratory safety protocols is mandatory.

Hazard Profile:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H332 (Harmful if inhaled).[2]

  • Signal Word: Danger.[2]

Recommended Handling Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[24][25]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[24][25]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition. Keep the container tightly sealed.[24][26]

  • Spill & Disposal: Have appropriate spill kits available. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a complex property governed by its molecular structure and the nature of the solvent. Its amphiphilic character, arising from both polar hydrogen-bonding groups and a less polar chloro-pyridine core, suggests a broad but varied solubility profile. A systematic experimental approach, grounded in the theoretical principles of "like dissolves like" and the thermodynamics of dissolution, is essential for accurately characterizing its behavior. The data generated from such studies are invaluable for guiding process development, ensuring the efficient synthesis and purification of this important chemical intermediate, and enabling its successful application in the broader field of drug discovery and development.

References

A Technical Guide to (6-Chloro-4-methoxypyridin-3-yl)methanol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth overview of (6-Chloro-4-methoxypyridin-3-yl)methanol, a crucial heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its significant applications in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Core Chemical Identity

This compound is a substituted pyridine derivative that has gained prominence as a versatile intermediate in medicinal chemistry. Its structure incorporates a chlorine atom, a methoxy group, and a hydroxymethyl group on the pyridine ring, providing multiple points for synthetic modification.

Table 1: Chemical Identity and Properties

ParameterValueSource(s)
CAS Number 1263059-66-0[1]
Molecular Formula C₇H₈ClNO₂[1]
Molecular Weight 173.60 g/mol [1][2]
Melting Point 107-108 °C[2]
Appearance White to yellow solid
Purity Typically ≥97%[1]
SMILES COC1=CC(Cl)=NC=C1CO[3][4]
InChIKey STELNDMAIYYQSV-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Considerations

The primary route to this compound involves the selective reduction of the corresponding nicotinic acid ester, typically the methyl ester. This transformation is a cornerstone of its production, balancing reactivity with the preservation of the other functional groups on the aromatic ring.

Recommended Synthesis Protocol

The following protocol outlines a reliable method for the laboratory-scale synthesis of this compound from its corresponding methyl ester, methyl 6-chloro-4-methoxynicotinate.

Experimental Protocol: Reduction of Methyl 6-chloro-4-methoxynicotinate

  • Step 1: Reaction Setup

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 6-chloro-4-methoxynicotinate in a suitable solvent system. A mixture of tetrahydrofuran (THF) and methanol is often employed to ensure the solubility of both the ester and the reducing agent.[5]

  • Step 2: Addition of Reducing Agent

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar excess of NaBH₄ is critical and is typically in the range of 2-4 equivalents to ensure complete conversion.

  • Step 3: Reaction Monitoring

    • Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Step 4: Quenching and Work-up

    • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) at 0 °C.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Step 5: Purification

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization or column chromatography to obtain this compound as a white to off-white solid.

Causality in Experimental Design

The choice of sodium borohydride in a THF/methanol co-solvent system is a deliberate one, guided by the principles of chemoselectivity and safety.[5][6]

  • Chemoselectivity of Sodium Borohydride: NaBH₄ is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄).[6] This property is advantageous as it selectively reduces the ester to the primary alcohol without affecting the chloro and methoxy substituents on the pyridine ring. LiAlH₄, being more reactive, could potentially lead to undesired side reactions.

  • Role of Methanol: The presence of methanol as a co-solvent enhances the reducing power of NaBH₄, allowing for the reduction of the relatively less reactive ester group.[5]

  • Inert Atmosphere and Temperature Control: The use of an inert atmosphere prevents the introduction of moisture, which can react with the reducing agent. The initial cooling of the reaction mixture is crucial to control the exothermic nature of the reduction process.

Synthesis Workflow Diagram

G start Methyl 6-chloro-4-methoxynicotinate reagents 1. NaBH4, THF/Methanol 2. H2O or dilute acid (work-up) start->reagents Reduction product This compound reagents->product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

The strategic placement of chloro, methoxy, and hydroxymethyl groups on the pyridine scaffold makes this compound a highly valuable building block in the synthesis of complex pharmaceutical agents.

Role as a Key Intermediate for Kinase Inhibitors

Substituted pyridines are prevalent motifs in the design of kinase inhibitors due to their ability to form key hydrogen bonding interactions within the ATP-binding pocket of these enzymes. The hydroxymethyl group of this compound serves as a crucial handle for further synthetic elaboration, allowing for the construction of more complex molecules that can target specific kinases with high affinity and selectivity.

While specific drug names are often proprietary during early development, compounds of this class are known to be intermediates in the synthesis of inhibitors for various kinases, including Polo-like kinase 1 (PLK1), which is a validated target in oncology.[7]

Spectroscopic and Analytical Data

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methoxy group protons, a singlet or doublet for the hydroxymethyl protons, and a broad singlet for the hydroxyl proton.
¹³C NMR Distinct signals for the carbons of the pyridine ring, the methoxy carbon, and the hydroxymethyl carbon.
Mass Spec. A molecular ion peak corresponding to the molecular weight (173.60 g/mol ) and characteristic fragmentation patterns. Predicted adducts include [M+H]⁺ at m/z 174.03163 and [M+Na]⁺ at m/z 196.01357.[4]

It is standard practice for commercial suppliers to provide a Certificate of Analysis (CoA) with detailed analytical data, including NMR and HPLC, upon request.[3]

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

  • Storage: Keep in a dark place under an inert atmosphere at room temperature.[3]

  • General Handling: Use in a well-ventilated area, and avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the discovery and development of novel therapeutics. Its well-defined synthesis and versatile chemical nature make it an indispensable tool for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key building block in their pursuit of innovative medicines.

References

Navigating the Procurement and Application of (6-Chloro-4-methoxypyridin-3-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Scientists and Drug Development Professionals on the Commercial Availability, Quality Assessment, and Research Applications of a Key Heterocyclic Building Block.

Introduction: The Strategic Value of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its presence in a multitude of biologically active compounds and its ability to engage in critical hydrogen bonding interactions with biological targets. The strategic functionalization of the pyridine ring with substituents like chloro and methoxy groups can significantly influence a molecule's physicochemical properties, metabolic stability, and target affinity. (6-Chloro-4-methoxypyridin-3-yl)methanol, a key heterocyclic building block, embodies this principle, offering a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, quality assessment protocols, safe handling procedures, and applications in research, designed to empower researchers in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is the first step in its effective utilization.

PropertyValueSource(s)
CAS Number 1263059-66-0
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
Melting Point 107-108 °C
Appearance Solid (form may vary by supplier)N/A
Purity Typically ≥97%
MDL Number MFCD22551808

Commercial Availability for Research Applications

This compound is readily available from a variety of chemical suppliers, catering to research and development needs in various quantities. When planning experiments, it is crucial to consider factors such as purity, lead time, and available pack sizes.

SupplierCatalog NumberPurityAvailable Quantities
ChemUniverse P4487197%100mg, 250mg, 1g
Matrix Scientific 108341Not specifiedInquire with supplier
BLD Pharm BD140798≥97%1g, 5g, 25g
Synthonix C63126>98%Inquire with supplier

Note: Availability and catalog numbers are subject to change. Researchers should always verify the information directly with the suppliers.

Quality Control and Analytical Assessment of Incoming Material

Ensuring the identity and purity of this compound upon receipt is a critical step for the reproducibility and success of subsequent experiments. A comprehensive quality control workflow should be implemented.

QC_Workflow Figure 1: Recommended QC Workflow for Incoming this compound cluster_procurement Procurement cluster_verification Verification cluster_analysis Analytical Methods cluster_decision Decision A Select Supplier and Order Material B Receive Shipment and Documentation (CoA, SDS) A->B C Visual Inspection of Material and Labeling B->C D Review Certificate of Analysis (CoA) C->D E Perform Identity and Purity Analysis D->E F 1H NMR Spectroscopy E->F Primary G HPLC-UV Analysis E->G Primary H LC-MS Analysis (Optional) E->H Secondary I Compare Analytical Data with CoA and Specifications F->I G->I H->I J Material Meets Specifications? I->J K Release for Research Use J->K Yes L Quarantine and Contact Supplier J->L No

Caption: A flowchart outlining the key steps for the quality control of newly received this compound.

Experimental Protocols for Quality Control

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity Confirmation

  • Objective: To confirm the chemical structure of the material.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Acceptance Criteria: The acquired spectrum should be consistent with the expected structure and free from significant unassigned signals.

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the compound and identify any potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the analysis of polar aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 230-280 nm).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Acceptance Criteria: The purity should meet or exceed the supplier's specification (e.g., ≥97%). The chromatogram should be free of unexpected major impurity peaks.

Potential Impurities and Their Origins

A thorough understanding of the potential synthetic routes to this compound can provide insights into potential process-related impurities. While a specific synthesis for this compound is not widely published, analogous syntheses of substituted pyridines often involve multi-step sequences.

Possible Impurities Could Include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during substitution reactions on the pyridine ring.

  • Over- or under-functionalized products: For example, species where the alcohol is oxidized to an aldehyde or carboxylic acid.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Safe Handling, Storage, and Disposal

As a chlorinated organic compound, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not universally available, data from analogous chlorinated pyridine compounds suggest that it should be treated as a hazardous substance.

Hazard Summary (Inferred):

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Safe_Handling_Workflow Figure 2: Workflow for Safe Handling and Storage cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Conditions cluster_disposal Waste Disposal A Wear Chemical Resistant Gloves D Handle in a Well-Ventilated Area (Fume Hood) A->D B Wear Safety Goggles or Face Shield B->D C Wear a Lab Coat C->D E Avoid Inhalation of Dust or Vapors D->E F Avoid Contact with Skin and Eyes E->F G Prevent Formation of Dust and Aerosols F->G H Store in a Tightly Closed Container I Keep in a Cool, Dry, and Dark Place H->I J Store in an Inert Atmosphere (e.g., under Argon or Nitrogen) I->J K Dispose of as Hazardous Waste L Follow Local and National Regulations K->L M Do Not Dispose of Down the Drain L->M

Caption: A diagram illustrating the essential steps for the safe handling, storage, and disposal of this compound.

Recommended Storage: Keep in a dark place, under an inert atmosphere, at room temperature.

Disposal: Dispose of this compound and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Applications in Research and Drug Discovery

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of three distinct functional groups—the chloro, methoxy, and hydroxymethyl moieties—allows for a variety of subsequent chemical transformations.

Role as a Synthetic Intermediate:

The chloro group can be displaced or used in cross-coupling reactions, the alcohol can be oxidized or converted to other functional groups, and the methoxy group can be demethylated to a hydroxyl group if desired. This versatility makes it an attractive starting material for creating libraries of compounds for screening.

Synthetic_Utility Figure 3: Synthetic Utility in Drug Discovery cluster_transformations Chemical Transformations cluster_products Resulting Scaffolds A This compound B Suzuki or other Cross-Coupling Reactions at Chloro Position A->B C Oxidation of Alcohol to Aldehyde or Carboxylic Acid A->C D Conversion of Alcohol to Leaving Group (e.g., tosylate) for Nucleophilic Substitution A->D E Etherification or Esterification of Alcohol A->E F Bi-aryl Pyridine Derivatives B->F G Substituted Pyridine Carboxylic Acids/Esters C->G H Aminomethyl Pyridine Derivatives D->H I Novel Biologically Active Compounds (e.g., Kinase Inhibitors, GPCR Modulators) F->I G->I H->I

Caption: A diagram showing the potential synthetic transformations of this compound to generate diverse molecular scaffolds for drug discovery.

Substituted pyridinylmethanols are key intermediates in the synthesis of a wide range of pharmaceuticals. Their utility is demonstrated in the synthesis of complex therapeutic agents, including topoisomerase inhibitors like Diflomotecan, where a substituted pyridinone is a crucial component. The structural motifs accessible from this compound are frequently found in molecules targeting kinases and other enzymes, making it a compound of significant interest for the development of new cancer therapies, anti-inflammatory agents, and treatments for other diseases.

Conclusion

This compound is a commercially available and versatile building block with significant potential in drug discovery and development. By understanding its properties, implementing rigorous quality control measures, adhering to safe handling protocols, and leveraging its synthetic versatility, researchers can effectively incorporate this compound into their research programs to accelerate the discovery of novel therapeutic agents.

The Rising Therapeutic Potential of Substituted Pyidinylmethanols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridinylmethanols represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The strategic placement of various functional groups on the pyridine ring and the methanol moiety allows for the fine-tuning of their physicochemical properties and pharmacological effects. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted pyridinylmethanols, offering valuable insights for researchers and professionals engaged in drug discovery and development. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and mechanistic discussions to empower the rational design of novel therapeutic agents.

Introduction: The Pyridinylmethanol Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental structural motif present in numerous natural products and synthetic drugs, valued for its ability to engage in various biological interactions.[1][2] When combined with a methanol group, the resulting pyridinylmethanol scaffold serves as a crucial building block for a diverse array of bioactive molecules.[3] The hydroxyl group can act as a hydrogen bond donor or acceptor, while the pyridine nitrogen can be protonated at physiological pH, influencing solubility, membrane permeability, and target binding. The true therapeutic potential, however, is unlocked through the strategic introduction of substituents, which can modulate the electronic properties, steric hindrance, and overall topology of the molecule, thereby dictating its biological activity.

This guide will explore the key therapeutic areas where substituted pyridinylmethanols have shown significant promise, focusing on the structure-activity relationships (SAR) that govern their efficacy.

Synthetic Strategies: Accessing Chemical Diversity

The generation of a diverse library of substituted pyridinylmethanols is paramount for comprehensive biological screening and SAR studies. Several synthetic routes can be employed, with the choice depending on the desired substitution pattern, availability of starting materials, and scalability.[3]

Core Synthetic Methodologies
Synthetic RouteStarting MaterialsReagentsTypical Yields (%)Key AdvantagesKey Disadvantages
Organometallic Addition Pyridine Aldehydes/KetonesGrignard or Organolithium Reagents60-95High versatility, wide range of substituents can be introduced.Sensitive to moisture and air, may require protection of other functional groups.[3]
Reduction of Carbonyls Pyridine Aldehydes/KetonesNaBH₄, LiAlH₄, Catalytic Hydrogenation85-98High yields, mild reaction conditions for NaBH₄, good for simple reductions.Limited to the substituents already present on the starting materials.[3]
From Cyanopyridines Cyanopyridines, Aldehydes/Ketones--Access to specific isomers.May involve multi-step processes.[4]
Experimental Protocol: Grignard Reaction for Phenyl(pyridin-4-yl)methanol Synthesis

This protocol outlines a standard procedure for the synthesis of a substituted pyridinylmethanol via a Grignard reaction, a versatile method for forming carbon-carbon bonds.

Materials:

  • 4-Bromopyridine

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of 4-bromopyridine in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the magnesium.

  • Once the Grignard reagent has formed, cool the reaction mixture to 0°C.

  • Add a solution of benzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield phenyl(pyridin-4-yl)methanol.

Anticancer Activity: Targeting Cell Proliferation and Survival

Substituted pyridinylmethanols have emerged as a promising class of anticancer agents, exhibiting cytostatic and apoptotic effects in various cancer cell lines.[5] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that control cell cycle progression and programmed cell death.

Mechanism of Action: Induction of G2/M Arrest and Apoptosis

Several studies have demonstrated that substituted pyridinylmethanol derivatives can induce cell cycle arrest at the G2/M checkpoint and trigger apoptosis.[5] A notable example involves compounds that upregulate the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[5] This leads to a halt in cell division and provides an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis.

Furthermore, the activation of the c-Jun N-terminal kinase (JNK) signaling pathway has been implicated in the pro-apoptotic effects of these compounds.[5] JNK, a member of the mitogen-activated protein kinase (MAPK) family, can be activated by various cellular stresses and plays a crucial role in orchestrating the apoptotic cascade.

anticancer_pathway cluster_drug Substituted Pyridinylmethanol cluster_cell Cancer Cell Drug Pyridinylmethanol Derivative p53 p53 Drug->p53 Upregulates CyclinD1 Cyclin D1 Drug->CyclinD1 Downregulates JNK JNK Drug->JNK Activates p21 p21 p53->p21 Activates G2M G2/M Arrest p21->G2M Induces Apoptosis Apoptosis JNK->Apoptosis Induces G2M->Apoptosis experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials Synth Chemical Synthesis Start->Synth Purify Purification Synth->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Bioassay Primary Bioassays (e.g., MTT, MIC) Characterize->Bioassay HitID Hit Identification Bioassay->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR Iterative Process LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of (6-Chloro-4-methoxypyridin-3-yl)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics, particularly in the domain of oncology.[1][2][3] Small molecule kinase inhibitors frequently incorporate substituted pyridine rings to engage with the ATP-binding site of target kinases, influencing potency, selectivity, and pharmacokinetic properties.[4][5] This technical guide provides an in-depth look at (6-Chloro-4-methoxypyridin-3-yl)methanol , a versatile and strategically functionalized building block for the synthesis of novel kinase inhibitors. We will explore its synthetic utility, the rationale behind its substitution pattern, and provide detailed, field-proven protocols for its incorporation into potential inhibitor scaffolds. While this specific starting material is not yet documented in the synthesis of a named, approved drug, its features make it an exemplary candidate for next-generation inhibitor design. This guide will, therefore, present a representative synthetic strategy to illustrate its potential application.

Introduction: The Rationale for Pyridine Scaffolds in Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[6] The design of selective kinase inhibitors is a central focus of drug discovery. The pyridine ring is an ideal scaffold for this purpose; its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP to anchor the inhibitor in the kinase's hinge region.[7] Furthermore, the pyridine ring is readily functionalized at multiple positions, allowing chemists to systematically tune the molecule's properties to achieve desired potency and selectivity.

The subject of this guide, This compound , offers three distinct points of functionalization, each with a strategic purpose in inhibitor design:

  • The 6-Chloro Group: Serves as an excellent reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or heteroaryl moieties that can extend into other pockets of the ATP-binding site.[8][9][10][11]

  • The 4-Methoxy Group: This electron-donating group can influence the electronics of the pyridine ring and offers a potential hydrogen bond acceptor site. Its presence can also enhance metabolic stability and solubility.

  • The 3-Methanol Group: Positioned adjacent to the other substituents, this group can be modified to interact with the solvent-exposed region of the kinase or can be oxidized to an aldehyde, providing a key reactive point for linking to other molecular fragments via reactions like reductive amination.

Synthetic Strategy: A Representative Workflow

To illustrate the utility of this compound, we present a robust, two-stage synthetic protocol to incorporate it into a hypothetical kinase inhibitor scaffold targeting the VEGFR-2 pathway. This workflow employs common, high-yielding, and scalable reactions familiar to medicinal chemists.

Diagram of Synthetic Workflow

G cluster_0 Stage 1: Functionalization of the Core cluster_1 Stage 2: Assembly of the Inhibitor Scaffold A This compound (Starting Material) B 6-Chloro-4-methoxy-nicotinaldehyde (Intermediate 1) A->B Oxidation (e.g., TEMPO) E Coupled Aldehyde Intermediate B->E Suzuki Coupling C Aryl Boronic Ester C->E D Amine Moiety (Hinge Binder) F Final Kinase Inhibitor D->F E->F Reductive Amination

Caption: Representative synthetic workflow for a kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Oxidation of this compound to 6-Chloro-4-methoxynicotinaldehyde

Causality: The conversion of the primary alcohol to an aldehyde is a critical first step. The resulting aldehyde is a versatile functional group, essential for the subsequent reductive amination step which will connect our core to the hinge-binding fragment of the final inhibitor. We utilize a TEMPO-catalyzed oxidation, which is known for its high selectivity for primary alcohols and mild reaction conditions, preventing over-oxidation to the carboxylic acid.[12]

Materials:

  • This compound (1.0 eq)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 eq)

  • Diacetoxyiodobenzene (DIB) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound and dissolve in dichloromethane (approx. 0.1 M concentration).

  • Add TEMPO to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add diacetoxyiodobenzene (DIB) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 6-Chloro-4-methoxynicotinaldehyde, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a white to off-white solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Causality: With the aldehyde in place, we now functionalize the 6-position of the pyridine ring. The chloro group is an ideal handle for a Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a C-C bond, attaching a desired aryl or heteroaryl group which can occupy the hydrophobic "back pocket" of the kinase active site, a common strategy for enhancing potency and selectivity.[8] The choice of a palladium catalyst with a phosphine ligand is standard for activating the aryl chloride bond.[10][11]

Materials:

  • 6-Chloro-4-methoxynicotinaldehyde (1.0 eq)

  • Aryl boronic acid or pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 6-Chloro-4-methoxynicotinaldehyde, the aryl boronic acid/ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled aldehyde intermediate.

The final reductive amination step would then be carried out using this intermediate and a suitable amine under standard conditions (e.g., using sodium triacetoxyborohydride).

Structure-Activity Relationship (SAR) and Biological Context

The ultimate goal of synthesizing these molecules is to inhibit a target kinase effectively. The structural features of the this compound core directly contribute to this goal.

Structural Feature Role in Synthesis Potential Role in Kinase Binding & Activity
Pyridine Core Provides a rigid scaffold for orienting substituents.The nitrogen atom often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region.[7]
6-Chloro Group Serves as a primary reactive site for C-C bond formation via cross-coupling, enabling access to diverse chemical space.[8][9]Once replaced, the new substituent can target hydrophobic regions of the ATP pocket, enhancing potency and selectivity.[13]
4-Methoxy Group Electronically modifies the pyridine ring, potentially influencing reactivity.Can improve physicochemical properties like solubility. May act as a hydrogen bond acceptor with residues in the active site.
3-Methanol/Aldehyde Provides a key attachment point for other fragments, often the hinge-binding moiety, via oxidation and subsequent reactions.The substituent attached at this position typically points towards the solvent-exposed region, offering a vector to improve selectivity or modulate physical properties without disrupting core binding interactions.
Representative Target: VEGFR-2 Signaling Pathway

Many pyridine-based inhibitors target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels).[14][15] Uncontrolled angiogenesis is a critical process for tumor growth and metastasis.[6] A hypothetical inhibitor derived from our building block would act as an ATP-competitive inhibitor, blocking the autophosphorylation of VEGFR-2 and halting downstream signaling.

Diagram of VEGFR-2 Signaling Pathway

G cluster_pathway VEGFR-2 Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation Transcriptional Activation Inhibitor Hypothetical Inhibitor (Derived from Building Block) Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Representative Data

The following table provides representative data that might be expected from the synthesis and biological evaluation of a kinase inhibitor developed using the described workflow.

Parameter Description Representative Value
Yield (Oxidation) Isolated yield for Protocol 1.85 - 95%
Yield (Suzuki Coupling) Isolated yield for Protocol 2.60 - 85%
VEGFR-2 IC₅₀ The half maximal inhibitory concentration against the target kinase in a biochemical assay.5 - 50 nM
Cellular Antiproliferation The concentration required to inhibit the growth of a VEGF-dependent cell line (e.g., HUVEC) by 50%.50 - 500 nM

Note: These values are illustrative and actual results will vary based on the specific substrates and conditions used.

Conclusion

This compound represents a highly valuable, albeit underexplored, building block for the discovery of novel kinase inhibitors. Its pre-installed, orthogonal functional groups allow for a logical and efficient synthetic strategy to build molecular complexity and fine-tune structure-activity relationships. The protocols and strategic insights provided in this guide are designed to empower researchers, scientists, and drug development professionals to leverage this and similar pyridine-based scaffolds in their quest for the next generation of targeted cancer therapeutics.

References

The Strategic Utility of (6-Chloro-4-methoxypyridin-3-yl)methanol in Medicinal Chemistry: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, recognized for its prevalence in FDA-approved drugs and its capacity for diverse biological activities.[1] Within this class, (6-Chloro-4-methoxypyridin-3-yl)methanol has emerged as a particularly valuable building block. Its strategic arrangement of functional groups—a reactive chlorine atom, a methoxy group, and a hydroxymethyl substituent—offers medicinal chemists a versatile platform for constructing complex molecules, especially in the realm of kinase inhibitors.

This guide provides an in-depth look at the applications of this compound, detailing not just the "how" but the "why" behind its use. We will explore its role in the synthesis of key pharmaceutical agents, provide validated protocols for its derivatization, and discuss the structure-activity relationships (SAR) that make its derivatives potent and selective.

Physicochemical Properties & Handling

A solid understanding of a building block's fundamental properties is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 1263059-66-0[2][3][4][5][6]
Molecular Formula C₇H₈ClNO₂[2][3][4]
Molecular Weight 173.60 g/mol [2][3][4]
Melting Point 107-108 °C[4]
Appearance White to off-white solid
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]
Hazards Irritant. May cause an allergic skin reaction and serious eye irritation.[4]

Expert Insight: The presence of the chloropyridine moiety necessitates careful handling to avoid inhalation and skin contact. When planning reactions, the relative reactivity of the different functional groups must be considered. The chlorine at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions. The primary alcohol offers a site for oxidation, esterification, or etherification.

Application Note I: A Key Intermediate in the Synthesis of Multi-Kinase Inhibitors

The 4-methoxypyridine core is a recurring motif in a number of potent kinase inhibitors. The methoxy group can act as a hydrogen bond acceptor and its position on the pyridine ring can significantly influence the molecule's interaction with the kinase hinge region, a critical component of the ATP-binding pocket.[7]

This compound serves as a crucial precursor for constructing the core of several important anti-cancer agents. While direct synthesis of blockbuster drugs like Regorafenib from this specific methanol derivative is less commonly published in primary literature, it is a key structural component. The related compound, 4-chloro-N-methylpyridine-2-carboxamide, is frequently cited in the synthesis of Regorafenib.[8][9][10][11] The functional group arrangement in this compound is highly analogous and provides a template for understanding the synthetic strategies employed.

The general synthetic logic involves leveraging the chloro-substituent for a key bond-forming reaction, often a nucleophilic aromatic substitution or a cross-coupling reaction, to link the pyridine core to other aromatic systems.

Application Note II: Leveraging the Chlorine Atom for C-C and C-N Bond Formation

The chlorine atom at the 6-position of the pyridine ring is the primary site for synthetic elaboration. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, making it amenable to a variety of transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, allowing for the introduction of aryl or heteroaryl groups.[12][13] This is particularly useful for building the biaryl structures common in many kinase inhibitors.

Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

For the synthesis of molecules requiring a C-N linkage at the 6-position, the Buchwald-Hartwig amination is the method of choice.[12][13] This palladium-catalyzed reaction allows for the coupling of the chloropyridine with a wide range of primary and secondary amines.

Expert Insight: The choice of palladium catalyst and, crucially, the phosphine ligand is paramount for success in both Suzuki and Buchwald-Hartwig reactions with chloropyridine substrates.[12] Bulky, electron-rich ligands are often required to facilitate the catalytic cycle and achieve high yields.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.5 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-4-methoxypyridin-3-yl)methanol.

Protocol 2: Derivatization of the Hydroxymethyl Group via Oxidation

The hydroxymethyl group at the 3-position can be readily oxidized to an aldehyde, providing a handle for further synthetic manipulations such as reductive amination or Wittig reactions.

Synthetic Pathway: Oxidation and Further Derivatization

Oxidation_Pathway Start This compound C₇H₈ClNO₂ Aldehyde 6-Chloro-4-methoxy-pyridine-3-carbaldehyde C₇H₆ClNO₂ Start->Aldehyde Oxidation (e.g., PCC, DMP) Amine Substituted Aminopyridine R-CH₂-NH-Py Aldehyde->Amine Reductive Amination (R-NH₂, NaBH(OAc)₃)

Caption: Oxidation of the alcohol to an aldehyde for subsequent reactions.

Materials:

  • (6-Aryl-4-methoxypyridin-3-yl)methanol (from Protocol 1) (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated solution

Procedure:

  • Dissolve the starting alcohol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin Periodinane portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solutions.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting crude aldehyde is often of sufficient purity for the next step or can be purified by column chromatography.

Structure-Activity Relationship (SAR) Insights

The utility of the this compound scaffold is rooted in the predictable SAR of its derivatives.

  • The 4-Methoxy Group: As mentioned, this group frequently engages in hydrogen bonding with the kinase hinge region. Studies have shown that the presence and position of methoxy groups can significantly impact the antiproliferative activity of pyridine derivatives.[1][14]

  • The 6-Position Substituent: The group installed via coupling at the 6-position (originally the chloro- position) typically extends into the solvent-exposed region of the ATP binding site. This allows for significant modification to tune properties like solubility, cell permeability, and target selectivity without disrupting the core binding interactions.

  • The 3-Position Substituent: The group derived from the hydroxymethyl function often points towards the ribose pocket of the ATP binding site. Modifications here can be used to optimize interactions and improve potency.[7]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a streamlined entry into synthetically challenging and biologically relevant chemical space. Its well-defined reactivity at the 6-position, coupled with the versatile hydroxymethyl group, provides a robust platform for generating libraries of compounds for drug discovery. The protocols and insights provided herein serve as a foundation for researchers to harness the full potential of this valuable scaffold in the development of novel therapeutics.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling with (6-Chloro-4-methoxypyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, facilitating the creation of carbon-carbon bonds, most notably in the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science.[3] This guide provides a comprehensive protocol and detailed application notes for the Suzuki coupling of (6-Chloro-4-methoxypyridin-3-yl)methanol and its derivatives. This particular substrate presents a unique combination of an electron-rich, sterically hindered pyridyl chloride with a functional methanol group, necessitating careful optimization of reaction conditions.

The pyridyl moiety is a key pharmacophore in numerous drug candidates. The ability to functionalize the pyridyl core at specific positions via cross-coupling reactions is therefore a critical tool for drug discovery professionals.[4][5] The following sections offer a deep dive into the reaction's mechanistic underpinnings, a meticulously detailed experimental protocol, and insights into potential challenges and optimization strategies.

Mechanistic Rationale: The Catalytic Cycle

A firm grasp of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and adapting the protocol. The reaction is catalyzed by a palladium complex and proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The cycle initiates with the insertion of a low-valent palladium(0) species into the carbon-chlorine bond of the pyridyl chloride. This is often the rate-determining step, particularly with less reactive aryl chlorides.[2] The electron-rich nature of the 4-methoxy-substituted pyridine ring can further decrease the electrophilicity of the carbon-chlorine bond, making this step more challenging. The choice of a bulky, electron-rich phosphine ligand is crucial to promote this step.[6][7]

  • Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][8]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[9]

Experimental Workflow Overview

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - this compound - Boronic Acid/Ester - Palladium Catalyst & Ligand - Base & Solvent inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert heat Heat Reaction Mixture (e.g., 80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench & Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Suzuki coupling.

Detailed Experimental Protocol

This protocol is a generalized starting point and may require optimization based on the specific boronic acid used.

Materials and Reagents:

  • This compound

  • Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equivalents)

  • Palladium Catalyst: e.g., Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)

  • Phosphine Ligand: e.g., SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: e.g., K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate)

  • Anhydrous Solvent: e.g., 1,4-Dioxane, Toluene, or a mixture such as THF/Water[10]

  • Degassing equipment (e.g., nitrogen or argon line)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (2-6 mol%).

    • Add the catalyst/ligand mixture to the reaction flask.

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition and Degassing:

    • Add the anhydrous solvent via syringe. A common choice is a mixture of an organic solvent and water (e.g., 3:1 to 5:1 ratio).[10][11]

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. For some setups, a freeze-pump-thaw cycle may be employed.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and an organic solvent such as ethyl acetate or dichloromethane.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. The presence of the polar hydroxymethyl group may necessitate a more polar eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

    • Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Key Considerations and Optimization Strategies

ParameterRecommended Starting ConditionsRationale & Optimization Insights
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Pd(II) sources like Pd(OAc)₂ are often used and are reduced in situ to the active Pd(0) species. Pd(0) sources like Pd₂(dba)₃ can sometimes lead to faster initiation. Catalyst loading can be optimized; lower loadings are possible with highly active ligand systems.[6]
Ligand SPhos or XPhos (2-6 mol%)The substrate is a sterically hindered heteroaryl chloride. Bulky, electron-rich phosphine ligands are essential to facilitate the challenging oxidative addition step.[7][12][13] N-heterocyclic carbene (NHC) ligands can also be effective.[12]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)The choice of base is critical and can significantly impact the reaction outcome.[4] K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ is more soluble and can be more effective for challenging couplings. Inorganic bases are generally preferred.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OA mixture of an organic solvent and water is often optimal. Water can aid in dissolving the base and facilitating the transmetalation step. Anhydrous conditions are also possible, particularly with boronate esters.[14]
Temperature 80-110 °CHigher temperatures are often required for the activation of aryl chlorides. However, excessively high temperatures can lead to side reactions, such as protodeboronation of the boronic acid.[14]
Boron Source Boronic Acid or Pinacol EsterBoronic acids are commonly used, but can be prone to protodeboronation.[14] Boronate esters, such as pinacol esters, are often more stable and can be used in anhydrous conditions.

Potential Challenges and Troubleshooting

  • Low Conversion: If the starting material is not fully consumed, consider increasing the temperature, reaction time, or catalyst/ligand loading. The choice of a more electron-rich and bulky ligand may also be beneficial.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common issue, especially with heteroaryl boronic acids.[14] Using a boronate ester, minimizing the amount of water, or using a milder base like KF might mitigate this problem.[8]

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[14] Ensuring the reaction is thoroughly degassed is crucial to prevent this.

  • Hydroxymethyl Group Reactivity: The free hydroxyl group is generally well-tolerated in Suzuki couplings.[12] However, if side reactions involving this group are suspected, protection (e.g., as a silyl ether) may be necessary. In some cases, simultaneous reduction of other functional groups can occur under Suzuki conditions.[11]

  • Purification Difficulties: The polarity of the hydroxymethyl group can make purification challenging. Careful selection of the column chromatography eluent system is necessary. If the product is highly polar, reverse-phase chromatography may be an alternative.

Mechanistic Diagram

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation product R¹-R² product->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes: (6-Chloro-4-methoxypyridin-3-yl)methanol as a Key Building Block in the Synthesis of Novel Pyridinyl-Thiazole Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(6-Chloro-4-methoxypyridin-3-yl)methanol has emerged as a valuable and highly functionalized intermediate for the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a reactive hydroxymethyl group, a methoxy moiety, and a chlorine atom on a pyridine core, provides a versatile scaffold for constructing complex molecules with potent biological activity. This document provides an in-depth guide to the application of this intermediate in agrochemical research, focusing on its documented use in the synthesis of a new class of pyridinyl-thiazole carboxamide fungicides as detailed in patent literature[1][2]. We will explore the strategic chemical transformations, provide detailed experimental protocols, and discuss the fungicidal efficacy of the resulting compounds, offering researchers a comprehensive resource for leveraging this key building block.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in modern agrochemical design, present in numerous commercially successful insecticides, herbicides, and fungicides. Its nitrogen atom can engage in hydrogen bonding and improve systemic transport in plants, while the ring itself serves as a robust anchor for a variety of functional groups that dictate the mode of action and biological specificity.

This compound (herein referred to as CMMPM ) is a particularly strategic starting material. Its key structural features include:

  • C3-Methanol Group: A primary alcohol that is readily converted into other functional groups, most notably an ether linkage, allowing for the connection of the pyridine core to other heterocyclic systems.

  • C4-Methoxy Group: Influences the electronic properties of the pyridine ring and can play a role in optimizing the molecule's interaction with its biological target.

  • C6-Chloro Atom: Provides a site for potential cross-coupling reactions or can be retained in the final molecule where it often contributes to enhanced biological activity.

This unique combination of functional groups makes CMMPM an ideal starting point for the synthesis of novel active ingredients, as demonstrated in the preparation of pyridinyl-thiazole fungicides[1][2].

Core Application: Synthesis of Pyridinyl-Thiazole Carboxamide Fungicides

Patent WO 2017/025420 A1 describes a class of N-((alkoxy)pyridinyl)-thiazole-carboxamide derivatives with demonstrated fungicidal activity against a range of plant pathogens[1][2]. CMMPM is a crucial intermediate in the synthesis of these compounds, serving as the foundational pyridine fragment. The general synthetic strategy involves linking the pyridine core to a substituted thiazole carboxamide via an ether bond.

The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Pyridine Core Synthesis cluster_1 Part 2: Thiazole Core Synthesis cluster_2 Part 3: Coupling & Final Product CMMPM This compound (CMMPM) Intermediate_A 3-(Bromomethyl)-6-chloro-4- methoxypyridine CMMPM->Intermediate_A PBr3, Toluene 0°C to RT Final_Product Final Product: Pyridinyl-Thiazole Fungicide Intermediate_A->Final_Product K2CO3, DMF 60°C Thiazole_Start Substituted Thiazole Carboxylic Acid Thiazole_AcidChloride Thiazole Acyl Chloride Thiazole_Start->Thiazole_AcidChloride SOCl2, Reflux Thiazole_Amide N-Alkyl-Thiazole Carboxamide Thiazole_AcidChloride->Thiazole_Amide Alkylamine, Base DCM Thiazole_Amide->Final_Product

Figure 1: Synthetic workflow for pyridinyl-thiazole fungicides.

This diagram illustrates the convergent synthesis strategy, preparing the activated pyridine and thiazole fragments separately before coupling them in the final step.

Key Synthetic Transformations & Protocols

The transformation of CMMPM into the final active ingredient involves two critical steps: activation of the methanol group and subsequent etherification.

Protocol 1: Synthesis of Intermediate (A) - 3-(Bromomethyl)-6-chloro-4-methoxypyridine

This protocol details the conversion of the primary alcohol in CMMPM to a more reactive bromomethyl group, preparing it for nucleophilic substitution. This is a crucial activation step.

Rationale: The hydroxyl group is a poor leaving group. Converting it to a bromide creates a highly electrophilic benzylic-type carbon, which is susceptible to attack by nucleophiles like the hydroxyl group on the thiazole intermediate. Phosphorus tribromide (PBr₃) is a standard and effective reagent for this transformation.

Step-by-Step Methodology: [1][2]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (CMMPM ) (1.0 eq).

  • Dissolution: Add anhydrous toluene as the solvent to create a suspension.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, 3-(bromomethyl)-6-chloro-4-methoxypyridine, can be purified by flash column chromatography on silica gel to yield the desired intermediate.

Protocol 2: Synthesis of Final Product via Williamson Ether Synthesis

This protocol describes the coupling of the activated pyridine intermediate with the N-hydroxyalkyl-thiazole carboxamide fragment.

Rationale: This is a classic Williamson ether synthesis. The hydroxyl group of the thiazole derivative is deprotonated by a mild base (potassium carbonate) to form an alkoxide nucleophile. This nucleophile then displaces the bromide from the pyridine intermediate in an Sₙ2 reaction to form the final ether linkage. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the Sₙ2 mechanism.

Step-by-Step Methodology: [1][2]

  • Setup: In a round-bottom flask, dissolve the N-hydroxyalkyl-thiazole carboxamide intermediate (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Heating: Heat the mixture to 60°C and stir for 30 minutes to ensure the formation of the alkoxide.

  • Addition of Intermediate (A): Add a solution of 3-(bromomethyl)-6-chloro-4-methoxypyridine (Intermediate A) (1.0 eq) in DMF dropwise to the reaction mixture.

  • Reaction: Maintain the reaction temperature at 60°C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash thoroughly with water and then brine to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude final product is then purified by flash column chromatography or recrystallization to yield the pure pyridinyl-thiazole fungicide.

Biological Activity Data

The final compounds synthesized using CMMPM as a precursor have demonstrated significant fungicidal activity. The table below summarizes the efficacy of a representative compound from patent WO 2017/025420 A1 against several key agricultural pathogens[1][2].

PathogenCommon NameHost PlantRepresentative Compound EC₅₀ (ppm)
Puccinia reconditaBrown RustWheat< 10
Septoria triticiSeptoria Leaf BlotchWheat< 10
Botrytis cinereaGrey MouldVarious< 20
Alternaria solaniEarly BlightTomato/Potato< 20

Table 1: Fungicidal efficacy of a representative pyridinyl-thiazole carboxamide.

The data indicates that the resulting molecules exhibit potent, broad-spectrum fungicidal activity at low concentrations, validating the synthetic strategy and the utility of CMMPM as a key intermediate in the discovery of new crop protection agents.

Conclusion

This compound is a high-value intermediate for agrochemical research and development. Its pre-installed functional handles allow for efficient and strategic elaboration into complex, biologically active molecules. The synthetic route to novel pyridinyl-thiazole fungicides, as documented in patent literature, serves as a clear and authoritative example of its practical application. The protocols and data presented herein provide researchers with the foundational knowledge to utilize this building block in the design and synthesis of next-generation fungicides.

References

Synthetic Routes to Novel Heterocyclic Compounds Using (6-Chloro-4-methoxypyridin-3-yl)methanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

(6-Chloro-4-methoxypyridin-3-yl)methanol is a strategically functionalized pyridine derivative poised for a significant role in the synthesis of novel heterocyclic compounds. Its unique arrangement of a reactive chlorosubstituent, a directing methoxy group, and a versatile hydroxymethyl handle offers multiple avenues for elaboration into complex molecular architectures. The chloro group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) or as a handle for cross-coupling reactions. The electron-donating methoxy group can influence the regioselectivity of electrophilic aromatic substitution and modulate the reactivity of the pyridine ring. The primary alcohol functionality is a key launching point for a variety of transformations, including oxidation, halogenation, and conversion to amines, enabling the construction of fused ring systems.

This comprehensive guide provides detailed synthetic protocols for the transformation of this compound into a range of valuable heterocyclic scaffolds. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for the exploration of new chemical space in drug discovery and materials science.

Core Synthetic Strategies and Applications

The strategic positioning of the functional groups on the pyridine ring of this compound allows for a diverse array of synthetic transformations. This guide will focus on three principal synthetic avenues:

  • Synthesis of Fused Pyridines: Leveraging the hydroxymethyl and chloro functionalities to construct fused furan and thiophene ring systems.

  • Synthesis of Fused Azoles: Transformation of the hydroxymethyl group into an amine, followed by cyclization to yield fused imidazole and pyrrole derivatives.

  • Classical Named Reactions: Employing the derived intermediates in powerful cyclization reactions such as the Pictet-Spengler and Bischler-Napieralski reactions to generate complex polycyclic frameworks.

Each section will provide a detailed, step-by-step protocol, a discussion of the underlying mechanism, and key experimental considerations to ensure successful execution.

Part 1: Synthesis of Furo[3,2-b]pyridines via Intramolecular Cyclization

The synthesis of furo[3,2-b]pyridines, a scaffold of interest in medicinal chemistry, can be efficiently achieved from this compound. The strategy involves an initial Sonogashira coupling of a protected propargyl alcohol to the 6-position of the pyridine ring, followed by an intramolecular cyclization.

Synthetic Pathway Overview

G start This compound step1 Sonogashira Coupling with Propargyl Alcohol Derivative start->step1 intermediate1 3-(Hydroxymethyl)-4-methoxy-6-(3-hydroxyprop-1-yn-1-yl)pyridine step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 product Furo[3,2-b]pyridine Derivative step2->product

Caption: Synthetic route to Furo[3,2-b]pyridines.

Detailed Experimental Protocol: Synthesis of 4-Methoxyfuro[3,2-b]pyridin-3-yl)methanol

Step 1: Sonogashira Coupling of this compound with 2-Methyl-3-butyn-2-ol

  • Rationale: The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] In this step, the chloro group at the 6-position of the pyridine ring is coupled with a commercially available, protected propargyl alcohol, 2-methyl-3-butyn-2-ol. The bulky protecting group prevents unwanted side reactions of the terminal alkyne.

  • Procedure:

    • To a stirred solution of this compound (1.0 g, 5.76 mmol) in a mixture of anhydrous toluene (20 mL) and triethylamine (10 mL), add 2-methyl-3-butyn-2-ol (0.73 g, 8.64 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.20 g, 0.29 mmol), and copper(I) iodide (0.055 g, 0.29 mmol).

    • De-gas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Heat the mixture to 80 °C and stir under an argon atmosphere for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).

    • Once the starting material is consumed, cool the reaction mixture to room temperature and filter through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (gradient elution: 20-60% ethyl acetate in hexanes) to afford (4-methoxy-6-((2-hydroxypropan-2-yl)ethynyl)pyridin-3-yl)methanol as a pale yellow solid.

Step 2: Intramolecular Cyclization to form the Furo[3,2-b]pyridine Ring

  • Rationale: The intramolecular cyclization of the alkyne onto the hydroxymethyl group is facilitated by a base, which deprotonates the alcohol to form a nucleophilic alkoxide. This alkoxide then attacks the internal alkyne in a 5-endo-dig cyclization fashion to form the furan ring. The protecting group on the alkyne is typically cleaved under the reaction conditions.

  • Procedure:

    • To a solution of (4-methoxy-6-((2-hydroxypropan-2-yl)ethynyl)pyridin-3-yl)methanol (1.0 g, 4.25 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL), add potassium tert-butoxide (0.71 g, 6.38 mmol) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC (Eluent: 70% ethyl acetate in hexanes).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution: 40-80% ethyl acetate in hexanes) to yield (4-methoxyfuro[3,2-b]pyridin-3-yl)methanol.

Step Product Yield Key Reagents
1(4-methoxy-6-((2-hydroxypropan-2-yl)ethynyl)pyridin-3-yl)methanol75-85%Pd(PPh₃)₂Cl₂, CuI, Et₃N
2(4-methoxyfuro[3,2-b]pyridin-3-yl)methanol60-70%KOtBu, DMF

Part 2: Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with diverse biological activities. A versatile approach to their synthesis from this compound involves a multi-step sequence culminating in a Gewald reaction.

Synthetic Pathway Overview

G start This compound step1 Oxidation to Aldehyde start->step1 intermediate1 6-Chloro-4-methoxypyridine-3-carbaldehyde step1->intermediate1 step2 Knoevenagel Condensation intermediate1->step2 intermediate2 2-(6-Chloro-4-methoxypyridin-3-yl)-3-oxo-3-phenylpropanenitrile step2->intermediate2 step3 Gewald Reaction intermediate2->step3 product Thieno[2,3-b]pyridine Derivative step3->product

Caption: Synthetic route to Thieno[2,3-b]pyridines.

Detailed Experimental Protocol: Synthesis of 2-Amino-6-chloro-4-methoxy-3-benzoylthieno[2,3-b]pyridine

Step 1: Oxidation of this compound to 6-Chloro-4-methoxypyridine-3-carbaldehyde

  • Rationale: The oxidation of the primary alcohol to an aldehyde is a crucial first step. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.[2][3]

  • Procedure:

    • To a solution of this compound (1.0 g, 5.76 mmol) in dichloromethane (50 mL), add activated manganese dioxide (5.0 g, 57.6 mmol).

    • Stir the suspension vigorously at room temperature for 24 hours.

    • Monitor the reaction by TLC (Eluent: 30% ethyl acetate in hexanes).

    • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane (3 x 20 mL).

    • Concentrate the filtrate under reduced pressure to yield 6-chloro-4-methoxypyridine-3-carbaldehyde as a white solid, which can be used in the next step without further purification.

Step 2: Knoevenagel Condensation with Benzoylacetonitrile

  • Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. Here, the newly formed aldehyde is condensed with benzoylacetonitrile in the presence of a base catalyst.

  • Procedure:

    • To a solution of 6-chloro-4-methoxypyridine-3-carbaldehyde (0.98 g, 5.76 mmol) and benzoylacetonitrile (0.84 g, 5.76 mmol) in ethanol (30 mL), add a few drops of piperidine.

    • Stir the reaction mixture at room temperature for 6 hours.

    • A precipitate will form. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-(6-chloro-4-methoxypyridin-3-yl)-3-oxo-3-phenylpropanenitrile.

Step 3: Gewald Reaction for Thieno[2,3-b]pyridine Formation

  • Rationale: The Gewald reaction is a multi-component reaction that forms a polysubstituted 2-aminothiophene.[4][5] In this intramolecular variant, the nitrile and ketone functionalities of the Knoevenagel product react with elemental sulfur in the presence of a base to form the fused thiophene ring.

  • Procedure:

    • To a suspension of 2-(6-chloro-4-methoxypyridin-3-yl)-3-oxo-3-phenylpropanenitrile (1.0 g, 3.34 mmol) and elemental sulfur (0.11 g, 3.34 mmol) in ethanol (20 mL), add morpholine (0.35 mL, 4.01 mmol).

    • Heat the mixture at reflux for 3 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-6-chloro-4-methoxy-3-benzoylthieno[2,3-b]pyridine.

Step Product Yield Key Reagents
16-Chloro-4-methoxypyridine-3-carbaldehyde>95%MnO₂
22-(6-Chloro-4-methoxypyridin-3-yl)-3-oxo-3-phenylpropanenitrile80-90%Benzoylacetonitrile, Piperidine
32-Amino-6-chloro-4-methoxy-3-benzoylthieno[2,3-b]pyridine70-80%Sulfur, Morpholine

Part 3: Synthesis of Tetrahydropyrido[3,4-b]indoles via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related structures.[6][7] By converting the hydroxymethyl group of the starting material into an amine, we can access a key intermediate for this transformation.

Synthetic Pathway Overview

G start This compound step1 Mitsunobu Reaction with Phthalimide start->step1 intermediate1 2-((6-Chloro-4-methoxypyridin-3-yl)methyl)isoindoline-1,3-dione step1->intermediate1 step2 Hydrazinolysis intermediate1->step2 intermediate2 (6-Chloro-4-methoxypyridin-3-yl)methanamine step2->intermediate2 step3 Pictet-Spengler Reaction with Tryptophal intermediate2->step3 product Tetrahydropyrido[3,4-b]indole Derivative step3->product

Caption: Synthetic route to Tetrahydropyrido[3,4-b]indoles.

Detailed Experimental Protocol: Synthesis of 1-((6-Chloro-4-methoxypyridin-3-yl)methyl)-1,2,3,4-tetrahydro-β-carboline

Step 1: Mitsunobu Reaction for the Synthesis of 2-((6-Chloro-4-methoxypyridin-3-yl)methyl)isoindoline-1,3-dione

  • Rationale: The Mitsunobu reaction provides a mild and efficient method for converting a primary alcohol into a protected amine with inversion of configuration (though not relevant for this achiral substrate).[8][9] Phthalimide is used as the nitrogen nucleophile, affording a stable protected amine that can be readily deprotected in the subsequent step.

  • Procedure:

    • To a stirred solution of this compound (1.0 g, 5.76 mmol), phthalimide (1.02 g, 6.91 mmol), and triphenylphosphine (1.81 g, 6.91 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.20 g, 6.91 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (gradient elution: 10-40% ethyl acetate in hexanes) to give 2-((6-chloro-4-methoxypyridin-3-yl)methyl)isoindoline-1,3-dione as a white solid.

Step 2: Hydrazinolysis to (6-Chloro-4-methoxypyridin-3-yl)methanamine

  • Rationale: The phthalimide protecting group is readily cleaved by treatment with hydrazine hydrate, which forms a stable phthalhydrazide byproduct that precipitates from the reaction mixture.

  • Procedure:

    • To a solution of 2-((6-chloro-4-methoxypyridin-3-yl)methyl)isoindoline-1,3-dione (1.0 g, 3.30 mmol) in ethanol (30 mL), add hydrazine hydrate (0.20 mL, 4.13 mmol).

    • Heat the mixture to reflux for 2 hours.

    • A white precipitate will form. Cool the mixture to room temperature and filter off the solid.

    • Concentrate the filtrate under reduced pressure to obtain the crude (6-chloro-4-methoxypyridin-3-yl)methanamine, which can be used directly in the next step.

Step 3: Pictet-Spengler Reaction with Tryptophal

  • Rationale: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In this case, the synthesized pyridylmethanamine reacts with tryptophal (indole-3-acetaldehyde) to form the desired tetrahydropyrido[3,4-b]indole.

  • Procedure:

    • To a solution of crude (6-chloro-4-methoxypyridin-3-yl)methanamine (0.57 g, 3.30 mmol) and tryptophal (0.53 g, 3.30 mmol) in dichloromethane (30 mL), add trifluoroacetic acid (0.51 mL, 6.60 mmol).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution: 50-100% ethyl acetate in hexanes) to afford 1-((6-chloro-4-methoxypyridin-3-yl)methyl)-1,2,3,4-tetrahydro-β-carboline.

Step Product Yield Key Reagents
12-((6-Chloro-4-methoxypyridin-3-yl)methyl)isoindoline-1,3-dione85-95%Phthalimide, PPh₃, DEAD
2(6-Chloro-4-methoxypyridin-3-yl)methanamine>90% (crude)Hydrazine hydrate
31-((6-Chloro-4-methoxypyridin-3-yl)methyl)-1,2,3,4-tetrahydro-β-carboline50-60%Tryptophal, TFA

Part 4: Synthesis of Dihydropyrido[3,4-b]imidazoles via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines and related heterocyclic systems.[10][11] By acylating the previously synthesized (6-chloro-4-methoxypyridin-3-yl)methanamine and then subjecting it to cyclodehydration, we can access dihydropyrido[3,4-b]imidazoles.

Synthetic Pathway Overview

G start (6-Chloro-4-methoxypyridin-3-yl)methanamine step1 Acylation with Acetyl Chloride start->step1 intermediate1 N-((6-Chloro-4-methoxypyridin-3-yl)methyl)acetamide step1->intermediate1 product Dihydropyrido[3,4-b]imidazole Derivative intermediate1->product step2 Bischler-Napieralski Cyclization

Caption: Synthetic route to Dihydropyrido[3,4-b]imidazoles.

Detailed Experimental Protocol: Synthesis of 1-Methyl-8-chloro-6-methoxy-4,9-dihydropyrido[3,4-b]imidazole

Step 1: Acylation of (6-Chloro-4-methoxypyridin-3-yl)methanamine

  • Rationale: The primary amine is acylated to form the corresponding amide, which is the necessary precursor for the Bischler-Napieralski reaction. Acetyl chloride is a readily available and highly reactive acylating agent.

  • Procedure:

    • To a solution of crude (6-chloro-4-methoxypyridin-3-yl)methanamine (1.0 g, 5.80 mmol) and triethylamine (1.21 mL, 8.70 mmol) in dichloromethane (30 mL) at 0 °C, add acetyl chloride (0.46 g, 5.80 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-((6-chloro-4-methoxypyridin-3-yl)methyl)acetamide as a white solid, which can be used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization

  • Rationale: The Bischler-Napieralski reaction involves the cyclodehydration of a β-arylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃).[12] The reaction proceeds through a nitrilium ion intermediate, which undergoes intramolecular electrophilic aromatic substitution onto the pyridine ring.

  • Procedure:

    • To a solution of N-((6-chloro-4-methoxypyridin-3-yl)methyl)acetamide (1.0 g, 4.66 mmol) in anhydrous acetonitrile (20 mL), add phosphorus oxychloride (1.43 g, 9.32 mmol).

    • Heat the reaction mixture to reflux for 6 hours.

    • Monitor the reaction by TLC (Eluent: 10% methanol in dichloromethane).

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous mixture to pH 8-9 with concentrated ammonium hydroxide solution.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution: 0-10% methanol in dichloromethane) to afford 1-methyl-8-chloro-6-methoxy-4,9-dihydropyrido[3,4-b]imidazole.

Step Product Yield Key Reagents
1N-((6-Chloro-4-methoxypyridin-3-yl)methyl)acetamide>90% (crude)Acetyl chloride, Et₃N
21-Methyl-8-chloro-6-methoxy-4,9-dihydropyrido[3,4-b]imidazole40-50%POCl₃

Conclusion

This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols detailed in this guide provide robust and reproducible methods for the construction of furo[3,2-b]pyridines, thieno[2,3-b]pyridines, tetrahydropyrido[3,4-b]indoles, and dihydropyrido[3,4-b]imidazoles. These synthetic routes offer a gateway to new chemical entities with potential applications in drug discovery and materials science. The strategic functionalization of the starting material allows for a modular approach to the synthesis of complex heterocyclic systems, and the protocols provided herein can be adapted and expanded upon to explore further chemical diversity.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in (6-Chloro-4-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The targeted functionalization of substituted pyridines, such as (6-Chloro-4-methoxypyridin-3-yl)methanol, is a critical activity in drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the various strategies to chemically modify this versatile building block.

The subject molecule, this compound, presents multiple reaction sites for diversification. The chlorine atom at the 6-position is a prime handle for cross-coupling and nucleophilic substitution reactions. The pyridine nitrogen influences the reactivity of the ring, particularly at the 2-, 4-, and 6-positions. The methoxy group at the 4-position and the hydroxymethyl group at the 3-position also offer opportunities for modification and can influence the reactivity of the pyridine core. This guide will delve into the key methodologies for the selective functionalization of this molecule, providing both the theoretical underpinnings and practical, step-by-step protocols.

I. Functionalization at the 6-Position: Leveraging the Chloro Substituent

The chloro group at the 6-position is the most versatile handle for introducing molecular diversity. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, making it susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[2]

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For a substrate like this compound, the choice of catalyst, ligand, and base is crucial for achieving high yields and good functional group tolerance.[3]

The Suzuki-Miyaura reaction is a highly versatile method for creating biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with a halide.[4][5]

Mechanism and Rationale: The catalytic cycle typically involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. The selection of a suitable ligand is critical to facilitate the often-challenging oxidative addition of the C-Cl bond.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ with a ligand like P(t-Bu)₃) (1-5 mol%)[3][6]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF/water, THF)[3][6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[3]

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1) via syringe.[3]

  • Heat the reaction mixture to 85-100 °C and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570-90
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)~80
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate

Table 1: Representative conditions for Suzuki-Miyaura coupling of chloropyridines. Data is generalized from literature on similar substrates.[3][6]

Diagram of Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (Monitor by TLC/LC-MS) Solvent->Heat Cool Cool to Room Temperature Heat->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Product Purify->Product Isolated Product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[7][8] This reaction is instrumental in creating compounds with diverse biological activities.

Mechanism and Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and then reductive elimination to form the C-N bond.[7] The choice of a sterically hindered phosphine ligand is often key to promoting the reductive elimination step and preventing side reactions like beta-hydride elimination.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Reagents and Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Ligand (e.g., Xantphos, XPhos, RuPhos) (2-4 mol%)[2]

  • Base (e.g., NaOt-Bu or LiHMDS) (1.5-2.5 equivalents)[2]

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes.

  • Add this compound and the coupling amine to the mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[3]

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ / XantphosNaOt-BuToluene10085-95
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane11070-80
G3-XPhos PalladacycleLHMDSt-BuOH8090-98

Table 2: Representative conditions for Buchwald-Hartwig amination of chloropyridines. Data is generalized from literature on similar substrates.[2]

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10][11]

Mechanism and Rationale: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[11] This methodology is useful for introducing alkynyl moieties, which can serve as handles for further transformations or as key pharmacophores.

Experimental Protocol: General Procedure for Sonogashira Coupling

Reagents and Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and CuI (5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.[12]

B. Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution (SNAr) offers a palladium-free alternative for functionalizing the 6-position, particularly with strong nucleophiles. The electron-deficient nature of the pyridine ring, especially at the 2- and 4- (and 6-) positions, facilitates this reaction.[13][14][15]

Mechanism and Rationale: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride).[14] This pathway is favored by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

Reagents and Materials:

  • This compound

  • Nucleophilic amine (e.g., piperidine, morpholine) (excess)

  • High-boiling polar aprotic solvent (e.g., DMSO, NMP)

  • Optional: A strong base (e.g., K₂CO₃) to facilitate the reaction.

Procedure:

  • In a sealed tube, dissolve this compound in the high-boiling solvent (e.g., DMSO).

  • Add an excess of the nucleophilic amine (e.g., 3-5 equivalents).

  • Heat the reaction mixture to a high temperature (e.g., 120-180 °C).[2]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify by column chromatography.

Diagram of Key Functionalization Pathways

Functionalization_Pathways cluster_C6 Functionalization at C-6 Start This compound Suzuki Suzuki-Miyaura (Arylboronic Acid, Pd catalyst) Start->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Amine, Pd catalyst) Start->Buchwald C-N Bond Sonogashira Sonogashira (Alkyne, Pd/Cu catalyst) Start->Sonogashira C-C≡ Bond SNAr SNAr (Nucleophile, Heat) Start->SNAr C-Nu Bond Product_Aryl Product_Aryl Suzuki->Product_Aryl 6-Aryl Derivative Product_Amine Product_Amine Buchwald->Product_Amine 6-Amino Derivative Product_Alkyne Product_Alkyne Sonogashira->Product_Alkyne 6-Alkynyl Derivative Product_Nu Product_Nu SNAr->Product_Nu 6-Substituted Derivative

Key reaction pathways for functionalizing the C-6 position.

II. Modification of the Hydroxymethyl Group

The primary alcohol at the 3-position provides a straightforward site for further derivatization, most commonly through oxidation to the corresponding aldehyde or carboxylic acid.

A. Oxidation to the Aldehyde or Carboxylic Acid

Selective oxidation of the hydroxymethyl group can provide valuable intermediates for further synthetic manipulations, such as reductive amination or amide coupling.

Rationale and Reagent Selection:

  • To the Aldehyde: Mild oxidizing agents are required to avoid over-oxidation to the carboxylic acid. Swern oxidation or reagents like Dess-Martin periodinane (DMP) are often effective.[16]

  • To the Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent can be used. Photo-oxidation has also been reported for similar structures.[17][18]

Experimental Protocol: Swern Oxidation to the Aldehyde

Reagents and Materials:

  • This compound

  • Oxalyl chloride or trifluoroacetic anhydride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-neck flask under an inert atmosphere and cool to -78 °C.

  • Add anhydrous DCM and oxalyl chloride.

  • Slowly add a solution of DMSO in DCM.

  • After stirring for a few minutes, add a solution of this compound in DCM.

  • Stir for 15-30 minutes, then add Et₃N.

  • Allow the reaction to warm to room temperature.

  • Quench with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • The crude aldehyde can often be used directly in the next step or purified by chromatography.

III. Reactivity of the 4-Methoxy Group

The 4-methoxy group is generally stable but can be a site for functionalization under specific conditions. For instance, demethylation to the corresponding 4-hydroxypyridine can be achieved, which exists in tautomeric equilibrium with the pyridone form.[19][20] This transformation can alter the electronic properties of the ring and open up new avenues for derivatization.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized pyridine derivatives. By strategically employing modern synthetic methodologies such as palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and oxidation, researchers can efficiently generate libraries of novel compounds for drug discovery and development. The protocols and guidelines presented in this document are intended to serve as a practical resource for scientists working in this exciting field. Careful optimization of reaction conditions for each specific substrate is, as always, paramount for success.

References

Application Note: High-Fidelity Oxidation of (6-Chloro-4-methoxypyridin-3-yl)methanol to 6-Chloro-4-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry. The resulting aldehyde, 6-chloro-4-methoxypyridine-3-carbaldehyde, is a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients. This application note provides a detailed, field-proven protocol for the efficient and high-yielding oxidation of (6-Chloro-4-methoxypyridin-3-yl)methanol. We will delve into the rationale behind the chosen methodology, offering insights to ensure reproducibility and success.

The choice of an oxidizing agent is paramount to avoid over-oxidation to the corresponding carboxylic acid and to ensure compatibility with the sensitive functionalities present in the substrate. While several methods exist for this transformation, including Swern and Parikh-Doering oxidations, this guide will focus on the use of Dess-Martin Periodinane (DMP), a hypervalent iodine reagent known for its mildness, high selectivity, and operational simplicity.[1][2]

Mechanistic Rationale: The Dess-Martin Oxidation

The Dess-Martin oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, to convert primary and secondary alcohols to their corresponding aldehydes and ketones, respectively.[1][2] The reaction proceeds under neutral or mildly acidic conditions at room temperature, making it ideal for substrates with acid-labile functional groups.[1][3]

The mechanism involves an initial ligand exchange between the alcohol and an acetate group on the periodinane.[2][4] This is followed by an intramolecular proton transfer and subsequent reductive elimination to yield the aldehyde, iodinane, and acetic acid.[2] The mild conditions and the ease of work-up contribute to the widespread adoption of this method.[1][3][5]

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve Substrate This compound in anhydrous DCM add_dmp Add Dess-Martin Periodinane (DMP) portion-wise at 0°C prep->add_dmp Transfer to reaction flask warm_rt Warm to Room Temperature and stir for 1-2 hours add_dmp->warm_rt monitor Monitor reaction by TLC warm_rt->monitor quench Quench with Na2S2O3/NaHCO3 solution monitor->quench Upon completion extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by column chromatography concentrate->chromatography product Isolated Product: 6-Chloro-4-methoxypyridine- 3-carbaldehyde chromatography->product

Caption: Experimental workflow for the Dess-Martin oxidation.

Materials and Reagents

ReagentGradeSupplierCAS Number
This compound≥97%Commercially available1256823-04-7
Dess-Martin Periodinane (DMP)≥97%Commercially available87413-09-0
Dichloromethane (DCM), anhydrous≥99.8%, DriSolv®Various75-09-2
Sodium thiosulfate (Na₂S₂O₃)Reagent gradeVarious7772-98-7
Sodium bicarbonate (NaHCO₃)Reagent gradeVarious144-55-8
Brine (saturated NaCl solution)-Prepared in-house7647-14-5
Sodium sulfate (Na₂SO₄), anhydrousReagent gradeVarious7757-82-6
Silica gel60 Å, 230-400 meshVarious7631-86-9
Ethyl acetateACS gradeVarious141-78-6
HeptaneACS gradeVarious142-82-5

Safety Precautions:

  • Dess-Martin Periodinane (DMP): DMP is an oxidizing agent and can be shock-sensitive, especially if impure.[3] It is recommended to store it at -20°C.[6][7] Handle with care, avoiding contact with combustible materials.[8][9] Always use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][10]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • General Handling: Standard laboratory safety practices should be followed throughout the procedure.

Detailed Experimental Protocol

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 g, 5.76 mmol).

    • Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C using an ice-water bath.

  • Addition of Dess-Martin Periodinane:

    • While stirring vigorously, add Dess-Martin Periodinane (3.18 g, 7.49 mmol, 1.3 equivalents) to the cooled solution in small portions over 10-15 minutes. The addition is slightly exothermic; maintain the internal temperature below 5°C.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 1-2 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of heptane and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by TLC), cool the mixture back to 0°C.

    • Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with saturated brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[11]

    • Elute with a gradient of 0% to 50% ethyl acetate in heptane.[12]

    • Collect the fractions containing the desired product and concentrate under reduced pressure to afford 6-chloro-4-methoxypyridine-3-carbaldehyde as a white solid.

Characterization of 6-Chloro-4-methoxypyridine-3-carbaldehyde

The identity and purity of the final product can be confirmed by standard analytical techniques:

  • ¹H NMR (500 MHz, CDCl₃): δ 10.37 (s, 1H), 8.69 (s, 1H), 6.97 (s, 1H), 4.02 (s, 3H).[12]

  • Mass Spectrometry (ESI+): m/z 172 [M+H]⁺.[12]

Alternative Oxidation Methodologies

While the Dess-Martin oxidation is highly effective, other methods can also be employed for this transformation. The choice of method may depend on the scale of the reaction, available reagents, and specific substrate sensitivities.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78°C).[13][14] It is a mild and high-yielding method, but requires cryogenic conditions and produces the malodorous byproduct dimethyl sulfide.[14][15][16]

Mechanism of Swern Oxidation: The reaction begins with the activation of DMSO with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride.[14][15] The alcohol then attacks this species, forming an alkoxysulfonium salt.[14] A hindered non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to deprotonate the carbon alpha to the oxygen, leading to the formation of a sulfur ylide which subsequently fragments to the aldehyde, dimethyl sulfide, and the protonated base.[14][17]

swern_mechanism cluster_activation Activation of DMSO cluster_alcohol_addition Alcohol Addition cluster_elimination Elimination DMSO DMSO + (COCl)₂ activated_species [Me₂SCl]⁺Cl⁻ + CO + CO₂ DMSO->activated_species alcohol RCH₂OH alkoxysulfonium [RCH₂OSMe₂]⁺Cl⁻ alcohol->alkoxysulfonium Nucleophilic Attack base + Et₃N ylide Sulfur Ylide base->ylide Deprotonation product RCHO + Me₂S + Et₃NH⁺Cl⁻ ylide->product Fragmentation

Caption: Simplified mechanism of the Swern oxidation.

Parikh-Doering Oxidation

The Parikh-Doering oxidation is another DMSO-based method that uses the sulfur trioxide pyridine complex (SO₃·Py) as the activator.[18][19] A key advantage of this method is that it can be performed at or above 0°C, avoiding the need for cryogenic conditions.[19][20]

Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a heterogeneous oxidant that is particularly effective for the oxidation of allylic and benzylic alcohols.[21][22] While it is a cost-effective and environmentally benign reagent, it often requires a large excess of the oxidant and longer reaction times.[22] The reactivity of MnO₂ can also be highly dependent on its method of preparation.[22]

TEMPO-Mediated Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that can be used as a catalyst in conjunction with a stoichiometric co-oxidant (e.g., sodium hypochlorite) to oxidize primary alcohols to aldehydes.[23] This method is very mild and selective, but can be sensitive to the pH of the reaction medium.[23] Electrocatalytic methods using TEMPO have also been developed.[24][25][26]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete ReactionInsufficient oxidant; low reaction temperature.Increase the equivalents of DMP to 1.5. Ensure the reaction is stirred at room temperature for an adequate amount of time. The addition of a small amount of water can sometimes accelerate the reaction.[1]
Formation of ByproductsOver-reaction; presence of impurities in the substrate.Ensure the reaction is quenched promptly upon completion. Purify the starting material if necessary.
Difficult PurificationCo-elution of product and iodinane byproduct.During the work-up, ensure the quenching step with Na₂S₂O₃ is sufficient to reduce the iodine byproducts to more polar, water-soluble species.

Conclusion

This application note provides a robust and reliable protocol for the oxidation of this compound to 6-chloro-4-methoxypyridine-3-carbaldehyde using Dess-Martin Periodinane. The mild reaction conditions, high selectivity, and operational simplicity make this the preferred method for this transformation. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can consistently achieve high yields of the desired aldehyde, a crucial intermediate for further synthetic endeavors.

References

The Strategic Role of (6-Chloro-4-methoxypyridin-3-yl)methanol in the Synthesis of Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(6-Chloro-4-methoxypyridin-3-yl)methanol has emerged as a critical pharmaceutical intermediate, valued for its unique substitution pattern that offers multiple avenues for synthetic elaboration. This substituted pyridine derivative serves as a cornerstone in the construction of complex heterocyclic scaffolds, which are prevalent in a wide array of biologically active molecules. The presence of a chloro, a methoxy, and a hydroxymethyl group on the pyridine ring provides a versatile platform for medicinal chemists to introduce diverse functionalities and modulate the pharmacokinetic and pharmacodynamic properties of the target compounds. The strategic positioning of these groups allows for selective reactions, making it a highly sought-after building block in the development of novel therapeutics. This application note will provide an in-depth guide to the utilization of this compound in the synthesis of a potent dual inhibitor of Poly (ADP-ribose) polymerase (PARP) and Vaccinia-related kinase 1 (VRK1), highlighting its significance in the generation of next-generation anticancer agents.

Core Application: Synthesis of a Dual PARP/VRK1 Inhibitor

The dual inhibition of PARP and VRK1 is a promising strategy in cancer therapy. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects. VRK1 is a serine/threonine kinase involved in cell cycle regulation and DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents. The synthesis of dual inhibitors targeting both enzymes represents a significant advancement in the development of targeted cancer therapies. This compound is a key starting material in the construction of a novel class of pyrrolo[2,3-d]pyridazinone-based dual PARP/VRK1 inhibitors, as detailed in patent WO2018087752A1.

Synthetic Workflow Overview

The overall synthetic strategy involves the alkylation of a pyrrolo[2,3-d]pyridazinone core with this compound, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the final aryl moiety. The workflow is designed to be efficient and scalable, providing access to the target API in good yields.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Coupling and Final API Synthesis start This compound intermediate1 Activation of Hydroxymethyl Group start->intermediate1 alkylation Alkylation intermediate1->alkylation pyrrolopyridazinone 5-Fluoro-4-iodo-2,7-dihydro-3H-pyrrolo[2,3-d]pyridazin-3-one pyrrolopyridazinone->alkylation suzuki Suzuki-Miyaura Coupling alkylation->suzuki api Final API (Dual PARP/VRK1 Inhibitor) suzuki->api

Figure 1: Overall synthetic workflow for the dual PARP/VRK1 inhibitor.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of the dual PARP/VRK1 inhibitor using this compound.

Part 1: Synthesis of Intermediate 1: 3-(Chloromethyl)-6-chloro-4-methoxypyridine

This initial step involves the conversion of the hydroxymethyl group of the starting material into a more reactive chloromethyl group, facilitating the subsequent alkylation reaction.

Protocol 1: Chlorination of this compound

Parameter Value
Reactants This compound, Thionyl chloride
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous work-up followed by extraction
Expected Yield 90-95%

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-(chloromethyl)-6-chloro-4-methoxypyridine (Intermediate 1) as a crude product, which can be used in the next step without further purification.

Part 2: Synthesis of the Alkylated Intermediate 2

This step involves the N-alkylation of the pyrrolo[2,3-d]pyridazinone core with the activated intermediate prepared in Part 1.

G reactant1 3-(Chloromethyl)-6-chloro- 4-methoxypyridine (Intermediate 1) product 2-((6-Chloro-4-methoxypyridin-3-yl)methyl)-5-fluoro- 4-iodo-2,7-dihydro-3H-pyrrolo[2,3-d]pyridazin-3-one (Intermediate 2) reactant1->product Base (e.g., Cs2CO3) Solvent (e.g., DMF) reactant2 5-Fluoro-4-iodo-2,7-dihydro-3H- pyrrolo[2,3-d]pyridazin-3-one reactant2->product

Figure 2: Alkylation of the pyrrolo[2,3-d]pyridazinone core.

Protocol 2: N-Alkylation of 5-Fluoro-4-iodo-2,7-dihydro-3H-pyrrolo[2,3-d]pyridazin-3-one

Parameter Value
Reactants 3-(Chloromethyl)-6-chloro-4-methoxypyridine (Intermediate 1), 5-Fluoro-4-iodo-2,7-dihydro-3H-pyrrolo[2,3-d]pyridazin-3-one
Base Cesium carbonate (Cs₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room temperature
Reaction Time 12-16 hours
Work-up Aqueous work-up and purification by column chromatography
Expected Yield 75-85%

Step-by-Step Procedure:

  • To a solution of 5-Fluoro-4-iodo-2,7-dihydro-3H-pyrrolo[2,3-d]pyridazin-3-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere, add cesium carbonate (2.0 eq).

  • Add a solution of 3-(chloromethyl)-6-chloro-4-methoxypyridine (Intermediate 1) (1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-((6-chloro-4-methoxypyridin-3-yl)methyl)-5-fluoro-4-iodo-2,7-dihydro-3H-pyrrolo[2,3-d]pyridazin-3-one (Intermediate 2).

Part 3: Synthesis of the Final API via Suzuki-Miyaura Coupling

The final step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install the desired aryl group at the 4-position of the pyrrolo[2,3-d]pyridazinone core.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Parameter Value
Reactants Intermediate 2, (4-Fluoro-3-(piperazine-1-carbonyl)phenyl)boronic acid
Catalyst Pd(PPh₃)₄ or other suitable palladium catalyst
Base Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
Solvent 1,4-Dioxane/Water mixture
Temperature 80-100 °C
Reaction Time 4-8 hours
Work-up Aqueous work-up and purification by preparative HPLC
Expected Yield 60-75%

Step-by-Step Procedure:

  • In a reaction vessel, combine Intermediate 2 (1.0 eq), (4-Fluoro-3-(piperazine-1-carbonyl)phenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-8 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final API, 2-((6-chloro-4-methoxypyridin-3-yl)methyl)-5-fluoro-4-(4-fluoro-3-(piperazine-1-carbonyl)phenyl)-2,7-dihydro-3H-pyrrolo[2,3-d]pyridazin-3-one.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical agents. Its application in the synthesis of a potent dual PARP/VRK1 inhibitor, as outlined in this note, demonstrates its strategic importance in modern drug discovery. The provided protocols offer a robust and reproducible pathway for the synthesis of this promising anti-cancer agent, highlighting the utility of this key building block for researchers and scientists in the field of medicinal chemistry and drug development.

Application Notes & Protocols: Strategic Use of (6-Chloro-4-methoxypyridin-3-yl)methanol for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

The pyridine nucleus is a cornerstone of medicinal chemistry, embedded in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding, serve as a bioisostere for a phenyl ring, and favorably modulate physicochemical properties. In modern drug discovery, the rapid generation of diverse chemical libraries around such privileged scaffolds is paramount for identifying novel hit and lead compounds.[1][2] Parallel synthesis stands out as a key enabling technology, allowing for the systematic and efficient exploration of chemical space.[3]

This guide focuses on (6-Chloro-4-methoxypyridin-3-yl)methanol , a trifunctional building block uniquely suited for library synthesis. Its structure presents three distinct points for chemical modification:

  • C6-Chloro Group: An electrophilic handle for palladium-catalyzed cross-coupling reactions.

  • C3-Methanol Group: A versatile nucleophile for esterification and etherification.

  • C4-Methoxy Group: A stable feature that modulates the electronics of the pyridine ring, though it can also be a site for late-stage modification (e.g., demethylation) if desired.

This multi-faceted reactivity allows for the creation of complex and diverse molecular architectures from a single, readily accessible starting material, making it an invaluable tool for researchers in drug development.

Physicochemical Properties & Safe Handling

Proper handling and storage are critical for ensuring the integrity of the building block and the safety of the researcher.

PropertyValueSource(s)
CAS Number 1263059-66-0[4][5][6]
Molecular Formula C₇H₈ClNO₂[4][7][8]
Molecular Weight 173.60 g/mol [7]
Appearance Solid[9]
Melting Point 107-108 °C[7]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4][6]

Safety & Handling: this compound is classified as an irritant and is harmful if swallowed or in contact with skin.[4][7][10] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, impervious gloves, and a lab coat.[11][12] Avoid formation of dust and inhalation.[10][11]

Core Reaction Protocols for Library Elaboration

The true power of this building block is realized through the selective and high-throughput modification of its functional groups. Below are detailed protocols for key transformations amenable to parallel synthesis formats.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures. The coupling of chloropyridines is challenging due to the strength of the C-Cl bond, necessitating a highly active catalyst system.[13][14][15] The use of sterically bulky, electron-rich phosphine ligands is crucial for facilitating the rate-limiting oxidative addition step.[13][16]

Protocol: Parallel Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol is designed for a 96-well plate format (1.0 mL reaction volume per well).

  • Plate Preparation: To each well of a 96-well reaction block, add this compound (17.4 mg, 0.1 mmol, 1.0 equiv).

  • Boronic Acid Addition: Add a unique arylboronic acid (0.12 mmol, 1.2 equiv) to each well from a pre-prepared stock solution in dioxane.

  • Catalyst/Base Slurry Preparation: In a separate vial, prepare a slurry of Pd(OAc)₂ (0.22 mg, 0.001 mmol, 1 mol%), Adamantyl₂PⁿBu (Ad₂PⁿBu) (1.1 mg, 0.003 mmol, 3 mol%), and powdered K₃PO₄ (63.7 mg, 0.3 mmol, 3.0 equiv) in 1,4-dioxane/H₂O (4:1, 0.5 mL per well). Causality: The bulky Ad₂PⁿBu ligand promotes the difficult oxidative addition of the C-Cl bond to the Pd(0) center, while the aqueous dioxane and K₃PO₄ base facilitate the transmetalation step.[16]

  • Reaction Assembly: Dispense 0.5 mL of the catalyst/base slurry to each well.

  • Inerting and Sealing: Seal the reaction block with a pierceable cap mat. Purge the block with argon or nitrogen for 10-15 minutes.

  • Heating: Place the reaction block on a heating shaker and agitate at 100 °C for 12-18 hours.

  • Work-up & Analysis: After cooling, quench each reaction with water (0.5 mL). The crude product can be analyzed directly by LC-MS and purified via mass-directed preparative HPLC.

Suzuki_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_downstream Downstream A Dispense Scaffold This compound B Dispense Boronic Acid (R-B(OH)₂) Library A->B C Add Catalyst Slurry (Pd(OAc)₂, Ligand, Base) in Dioxane/H₂O B->C D Seal & Purge with Argon C->D E Heat & Shake (100 °C, 12-18h) D->E F Quench, LC-MS Analysis E->F G Purify (Prep-HPLC) F->G

Workflow for Parallel Suzuki-Miyaura Coupling.
C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forging C-N bonds, offering broad substrate scope.[17][18] Similar to the Suzuki coupling, the amination of chloropyridines requires a highly active catalyst system, typically employing bulky biarylphosphine ligands and a strong, non-nucleophilic base to drive the catalytic cycle.[19][20]

Protocol: Parallel Buchwald-Hartwig Amination with Primary Amines

  • Plate Preparation: To each well of a 96-well reaction block, add this compound (17.4 mg, 0.1 mmol, 1.0 equiv).

  • Catalyst/Base Addition: Add a pre-mixed solid blend of a suitable palladium pre-catalyst (e.g., BrettPhos Palladacycle G3, 1.8 mg, 0.002 mmol, 2 mol%) and sodium tert-butoxide (NaOᵗBu) (14.4 mg, 0.15 mmol, 1.5 equiv) to each well. Causality: BrettPhos is a ligand specifically designed for the monoarylation of primary amines with aryl chlorides, preventing diarylation side products.[20] NaOᵗBu is a strong, non-nucleophilic base essential for deprotonating the amine and facilitating the reductive elimination step.[19]

  • Solvent Addition: Add anhydrous, degassed toluene (0.5 mL) to each well.

  • Amine Addition: Add a unique primary amine (R-NH₂, 0.12 mmol, 1.2 equiv) to each well from a stock solution.

  • Inerting and Sealing: Seal the reaction block, purge with argon, and heat on a shaker at 100-110 °C for 12-24 hours.

  • Work-up & Analysis: Cool the plate, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Analyze and purify the products as described for the Suzuki reaction.

Buchwald_Workflow A Dispense Scaffold & Pre-mixed Catalyst/Base (Palladacycle, NaOtBu) B Add Anhydrous Toluene A->B C Add Amine Library (R-NH₂) B->C D Seal, Purge, & Heat (110 °C) C->D E Aqueous Work-up & Analysis D->E F Purification E->F

Workflow for Parallel Buchwald-Hartwig Amination.
O-Functionalization: Esterification & Etherification of the Methanol Group

Once the C6 position is diversified, the C3-methanol group provides a second, orthogonal handle for library synthesis. These reactions typically proceed under milder conditions.

Protocol A: Parallel Esterification with Acyl Chlorides

  • Starting Material: Use the purified products from the Suzuki or Buchwald reactions (0.05 mmol, 1.0 equiv) dissolved in anhydrous Dichloromethane (DCM, 0.5 mL) in a 96-well plate.

  • Base Addition: Add pyridine (8 µL, 0.1 mmol, 2.0 equiv) to each well. Causality: Pyridine acts as a nucleophilic catalyst and an acid scavenger, trapping the HCl byproduct that would otherwise protonate the starting alcohol, rendering it non-nucleophilic.[21]

  • Acylation: Add a unique acyl chloride (R-COCl, 0.06 mmol, 1.2 equiv) to each well from a stock solution in DCM, typically at 0 °C to control the initial exothermic reaction.

  • Reaction: Allow the plate to warm to room temperature and shake for 2-4 hours.

  • Work-up: Quench with water. The organic layer can be separated (using a phase-separator plate) and the solvent evaporated to yield the crude ester library for analysis and purification.

Protocol B: Parallel O-Alkylation (Williamson Ether Synthesis)

  • Starting Material: Use the purified products from the Suzuki or Buchwald reactions (0.05 mmol, 1.0 equiv) dissolved in anhydrous Tetrahydrofuran (THF, 0.5 mL).

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 3 mg, 0.075 mmol, 1.5 equiv) to each well at 0 °C. Caution: NaH reacts violently with water. Ensure all reagents and equipment are dry. Allow to stir for 30 minutes.

  • Alkylation: Add a unique alkyl halide (R-X, e.g., bromide or iodide, 0.06 mmol, 1.2 equiv) to each well.

  • Reaction: Shake at room temperature or with gentle heating (e.g., 50 °C) for 4-16 hours.

  • Work-up: Carefully quench with a few drops of water or isopropanol, then perform an aqueous work-up and extraction before analysis and purification.

Integrated Library Design Strategy

The true utility of this compound lies in combining these transformations sequentially. A powerful strategy is to first perform a diversification reaction at the C6-chloro position, followed by purification of the intermediates, and then a second diversification at the C3-methanol position.

Library_Strategy cluster_step1 Step 1: C6-Diversification cluster_step2 Step 2: C3-Diversification Scaffold This compound S Suzuki Coupling (R¹ = Aryl) Scaffold->S Parallel Rxn B Buchwald-Hartwig (R¹ = NR²R³) Scaffold->B Parallel Rxn Intermediate_Library Intermediate Library (48-96 compounds) S->Intermediate_Library Purify & Pool B->Intermediate_Library Purify & Pool Est Esterification (R⁴ = Acyl) Intermediate_Library->Est Split & React Eth Etherification (R⁴ = Alkyl) Intermediate_Library->Eth Split & React Final_Library Final Product Library (e.g., 48 x 48 = 2304 members) Est->Final_Library Purify & Plate Eth->Final_Library Purify & Plate

Sequential diversification strategy for library synthesis.

This two-step approach can rapidly generate thousands of unique, complex molecules from a single scaffold, providing a rich dataset for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a highly versatile and powerful building block for parallel synthesis. Its orthogonal functional handles—a cross-coupling-receptive chloride and a nucleophilic alcohol—enable the straightforward, systematic, and efficient construction of large, diverse chemical libraries. By leveraging robust and well-established methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, followed by classic esterification or etherification, researchers can rapidly explore vast regions of chemical space, accelerating the journey from hit identification to lead optimization.

References

derivatization of (6-Chloro-4-methoxypyridin-3-yl)methanol for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of (6-Chloro-4-methoxypyridin-3-yl)methanol for Structure-Activity Relationship (SAR) Studies

Abstract: This document provides a detailed guide for the chemical derivatization of this compound, a versatile scaffold for medicinal chemistry programs. The primary focus is on strategic modifications of the hydroxymethyl group to generate a focused library of ethers, esters, and amines. These derivatives are essential for systematic Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.[1][2] We present detailed, field-proven protocols, the rationale behind experimental choices, and methods for structural characterization and data analysis.

Introduction: The Central Role of SAR in Drug Discovery

Structure-Activity Relationship (SAR) analysis is a foundational pillar of modern drug discovery.[3] It is the systematic process of correlating the chemical structure of a compound with its biological activity.[1][4] By synthesizing and testing a series of structurally related molecules, researchers can identify which chemical features are crucial for a desired therapeutic effect and which are associated with adverse properties like toxicity or poor bioavailability.[4][5] This iterative process guides the optimization of a "hit" or "lead" compound into a viable drug candidate with enhanced potency and a superior safety profile.[2][3]

The this compound scaffold is a privileged starting point in many discovery programs. The pyridine ring is a common motif in pharmaceuticals, and the distinct substitution pattern—a halogen, an electron-donating group, and a reactive hydroxymethyl handle—offers multiple vectors for chemical modification.[6] This guide focuses specifically on the derivatization of the C3-methanol group, as it provides an ideal attachment point for exploring diverse chemical space without radically altering the core's interaction with a primary biological target.

Strategic Rationale for Derivatization

The primary alcohol of this compound is a versatile functional group that can be readily converted into a variety of other functionalities. Our strategy targets the synthesis of three key classes of derivatives—ethers, esters, and amines—to systematically probe the chemical space around the core scaffold.

SAR_Strategy

The rationale for selecting these classes is summarized below:

Derivative ClassSynthetic TransformationRationale for SAR Exploration
Ethers O-AlkylationProbes the effect of modifying hydrogen bond accepting capability, lipophilicity, and steric bulk. Ethers are generally stable metabolically.
Esters O-AcylationIntroduces a carbonyl group, which can act as a hydrogen bond acceptor. Explores steric and electronic effects. Esters can also serve as potential prodrugs, being susceptible to hydrolysis by esterases in vivo.[7]
Amines Oxidation followed by Reductive AminationIntroduces a basic center, which can form salt bridges and significantly alter solubility and pharmacokinetic properties. Allows for the introduction of a wide variety of substituents.[8][9]

Synthetic Protocols and Methodologies

The following protocols are designed to be robust and applicable to a range of substrates for library generation. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous conditions should be maintained where specified.

Protocol 3.1: O-Alkylation via Williamson Ether Synthesis

This method is highly reliable for generating ethers from alcohols and is particularly effective with primary alkyl halides.[10][11] The reaction proceeds via an SN2 mechanism, where a strong base first deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces a halide.[10]

Causality: Sodium hydride (NaH) is chosen as the base because it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[10][12] Tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction, as it solubilizes the reactants and does not interfere with the strong base.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Solvation: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Observation: Hydrogen gas evolution will be observed.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq.) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.[12]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: O-Acylation via Steglich Esterification

For creating ester linkages, particularly with acid-sensitive substrates, the Steglich esterification is a superior alternative to the classic Fischer esterification.[13] It uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a more reactive acyl-pyridinium species, which is readily attacked by the alcohol. This method avoids the harsh acidic conditions and high temperatures of Fischer esterification.[7][14]

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask, add the desired carboxylic acid (1.2 eq.) and this compound (1.0 eq.).

  • Solvation: Dissolve the reactants in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq.).

  • Coupling Agent: Cool the solution to 0 °C and add a solution of DCC (1.2 eq.) in DCM dropwise.

    • Observation: A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Filtration: Once complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3.3: Synthesis of Amines via Reductive Amination

This two-step sequence first involves the oxidation of the primary alcohol to an aldehyde, followed by the reaction with an amine in the presence of a reducing agent. Reductive amination is a cornerstone of medicinal chemistry for its reliability and broad scope.[8][9][15]

Causality: Mild oxidation with Dess-Martin periodinane (DMP) is chosen to avoid over-oxidation to the carboxylic acid. For the amination step, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is mild enough not to reduce the aldehyde in the absence of an amine and is particularly effective at reducing the iminium ion intermediate that forms in situ.[16] This selectivity minimizes side reactions.

Step-by-Step Protocol: Part A - Oxidation to Aldehyde

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Oxidant Addition: Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.

  • Reaction: Stir for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Dilute the reaction with diethyl ether and pour it into a vigorously stirring solution of saturated NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (to quench excess DMP). Stir until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate carefully to yield the crude aldehyde, which is often used immediately in the next step.

Step-by-Step Protocol: Part B - Reductive Amination

  • Preparation: Dissolve the crude aldehyde from Part A (1.0 eq.) in a solvent such as dichloroethane (DCE) or THF.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.). If using an amine salt, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Intermediate Formation: Add a few drops of acetic acid to catalyze the formation of the iminium ion intermediate. Stir for 30-60 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.

  • Reaction: Stir at room temperature for 6-24 hours. Monitor by TLC or LC-MS.

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract the mixture with DCM or ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude amine derivative by flash column chromatography.

Structural Characterization and Purity Analysis

Confirmation of the structure and assessment of the purity of each synthesized derivative is a critical step before biological testing. A combination of analytical techniques should be employed.

Characterization_Workflow

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule.[17] For example, in an ether derivative, the disappearance of the alcohol proton (OH) and the appearance of new signals corresponding to the added alkyl group would be expected.

  • Mass Spectrometry (MS): Low-resolution MS (typically coupled with HPLC, i.e., LC-MS) is used to confirm the molecular weight of the product during reaction monitoring and after purification. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[17]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.[18] For SAR studies, compounds should ideally be >95% pure to ensure that the observed biological activity is not due to impurities.

Data Collation and Initial SAR Analysis

Once a library of derivatives has been synthesized and tested in a relevant biological assay, the data must be organized to extract meaningful SAR trends.[2] A simple table relating structural modifications to biological activity (e.g., IC₅₀, EC₅₀) is the first step.

Example SAR Table:

Compound IDR Group ModificationClassBiological Activity (IC₅₀, nM)
Parent -HAlcohol1500
DER-01 -CH₃Ether850
DER-02 -CH₂PhEther250
DER-03 -C(O)CH₃Ester1200
DER-04 -C(O)PhEster600
DER-05 -CH₂-N(CH₃)₂Amine150
  • Conversion of the alcohol to an ether or amine is generally beneficial.

  • Larger, more lipophilic groups (e.g., benzyl ether in DER-02 ) appear to improve potency, suggesting a hydrophobic binding pocket.

  • The introduction of a basic amine (DER-05 ) leads to a significant increase in activity, possibly due to a new ionic interaction with the target.

  • Simple esters (DER-03 ) are less active than the parent alcohol, while aromatic esters (DER-04 ) restore some activity.

These initial findings guide the next round of synthesis.[4][5] For instance, one might explore a wider range of substituted benzyl ethers or different amine functionalities to further optimize the interaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Chloro-4-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (6-Chloro-4-methoxypyridin-3-yl)methanol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this key pyridine intermediate. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms and the causality behind common side reactions. This guide is structured in a question-and-answer format to directly address potential issues in your experimental workflow.

Overview of Synthetic Strategy

The synthesis of this compound typically proceeds via a two-stage process:

  • Formylation: Introduction of a carbonyl group at the C-3 position of a suitable 2-chloro-4-methoxypyridine precursor. This is commonly achieved via directed ortho-metalation (lithiation) followed by quenching with a formylating agent, or through an electrophilic aromatic substitution like the Vilsmeier-Haack reaction.

  • Reduction: Conversion of the intermediate aldehyde (or a related ester) to the primary alcohol. This is a critical step where selectivity and reaction completeness are paramount.

This guide will troubleshoot common issues encountered in both stages.

Part 1: Troubleshooting the Formylation Stage

The introduction of a formyl group onto the pyridine ring is a crucial step where regioselectivity and yield can be compromised.

FAQ 1.1: My directed ortho-metalation of 2-chloro-4-methoxypyridine followed by formylation with DMF gives a low yield and a complex mixture of products. What is happening?

Answer: This is a frequent challenge when working with halogenated pyridines. The low yield and product mixture often stem from three primary issues: inefficient deprotonation, poor regioselectivity, or side reactions involving the organolithium intermediate.

Causality Analysis:

  • Inefficient Deprotonation: The acidity of the C-3 proton is influenced by the directing methoxy group and the deactivating chloro group. If the base is not strong enough or if steric hindrance is an issue, deprotonation will be incomplete.

  • Competitive Metalation: While the 4-methoxy group strongly directs lithiation to the C-3 position, deprotonation at C-5 is also possible, leading to isomeric byproducts.

  • Halogen Dance: A significant side reaction with polyhalogenated aromatics is the "halogen dance," where the organolithium intermediate rearranges, moving the lithium and halogen atoms around the ring.[1]

  • Base Reactivity: Strong, non-hindered bases like n-butyllithium can sometimes add to the pyridine ring as a nucleophile instead of acting as a base.

Troubleshooting Protocol & Recommendations:

  • Choice of Base and Conditions: The selection of the lithiating agent is critical. Lithium dialkylamides are often preferred for their high basicity and lower nucleophilicity compared to alkyllithiums.

    • Recommendation: Use Lithium 2,2,6,6-tetramethylpiperidide (LTMP), which is a very strong, sterically hindered, non-nucleophilic base. This minimizes side reactions and can improve regioselectivity.[1] Lithium diisopropylamide (LDA) is another common choice.[2][3]

  • Strict Temperature Control: These reactions are highly exothermic and sensitive to temperature fluctuations.

    • Protocol: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) during the addition of the base and the DMF quench. Allowing the temperature to rise can promote side reactions.

  • Inverse Addition: To maintain a low concentration of the reactive organolithium species and minimize side reactions, use an inverse addition protocol.

    • Protocol: Slowly add the 2-chloro-4-methoxypyridine substrate to a solution of the lithium base at -78 °C, rather than the other way around.

Troubleshooting Workflow: Low Yield in Lithiation/Formylation

G start Low Yield / Product Mixture check_base What base was used? start->check_base nBuLi n-BuLi / MeLi check_base->nBuLi Alkyllithium LDA_LTMP LDA / LTMP check_base->LDA_LTMP Amide Base recommend_hindered Consider switching to a hindered base like LTMP to reduce nucleophilic addition. nBuLi->recommend_hindered check_temp Was temperature strictly maintained at -78°C? LDA_LTMP->check_temp recommend_hindered->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_addition Consider inverse addition: Add substrate to base. temp_yes->check_addition improve_cooling Improve cooling protocol. Ensure slow addition to prevent exotherms. temp_no->improve_cooling final_analysis Re-run with optimized protocol and analyze crude mixture by NMR/GC-MS. improve_cooling->final_analysis check_addition->final_analysis

Caption: Troubleshooting decision tree for lithiation.

Part 2: Troubleshooting the Carbonyl Reduction Stage

The final step, reduction of the carbonyl, is critical for achieving high purity of the target alcohol. The choice of starting material (aldehyde vs. ester) dictates the appropriate reducing agent and conditions.

FAQ 2.1: My reduction of 6-Chloro-4-methoxy-3-pyridinecarboxaldehyde with Sodium Borohydride (NaBH₄) is slow and incomplete. What factors should I investigate?

Answer: While Sodium Borohydride (NaBH₄) is a mild and selective reagent ideal for reducing aldehydes, its efficacy can be hampered by several factors, leading to incomplete conversion.[4][5]

Causality Analysis:

  • Solvent Effects: NaBH₄ reacts with protic solvents like methanol and ethanol, albeit slowly. This decomposition can consume the reagent over time, especially if an insufficient excess is used.[5] The reaction is typically faster in methanol than in ethanol.

  • Temperature: While often run at room temperature or 0 °C, some reductions may require gentle heating to proceed to completion, though this can increase side reactions.

  • Reagent Stoichiometry & Purity: NaBH₄ is a source of four hydride equivalents. Theoretically, 0.25 moles are needed per mole of aldehyde. However, due to reaction with the solvent and potential impurities, a larger excess is almost always required.

  • pH of the Medium: NaBH₄ is more stable under basic conditions. In neutral or acidic water, it decomposes rapidly.[5][6]

Troubleshooting Protocol & Recommendations:

ParameterRecommendationRationale
Solvent Use Methanol (MeOH) or a THF/MeOH mixture.NaBH₄ has good solubility and reactivity in methanol.[5] THF can help with substrate solubility.
Stoichiometry Use 1.5 - 2.0 equivalents of NaBH₄.This excess compensates for any reagent decomposition by the protic solvent and ensures the reaction goes to completion.[5]
Temperature Start the reaction at 0 °C and allow it to slowly warm to room temperature.Starting cold helps control the initial exotherm. Allowing it to warm ensures the reaction proceeds at a reasonable rate.
Monitoring Monitor the reaction by Thin Layer Chromatography (TLC).Compare the reaction mixture to a spot of the starting aldehyde to confirm complete consumption.

Step-by-Step Optimized Protocol for NaBH₄ Reduction:

  • Dissolve the 6-Chloro-4-methoxy-3-pyridinecarboxaldehyde (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add NaBH₄ (1.5 eq) portion-wise over 10-15 minutes, monitoring for gas evolution.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde is fully consumed.

  • Upon completion, carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by a standard aqueous workup.

FAQ 2.2: I am trying to reduce an ester precursor, Ethyl 6-chloro-4-methoxynicotinate, to the alcohol using DIBAL-H, but I keep isolating the aldehyde. How do I achieve full reduction?

Answer: This is a classic outcome when using Diisobutylaluminium Hydride (DIBAL-H). DIBAL-H is well-known for the partial reduction of esters to aldehydes, a reaction that is synthetically useful but requires strict control.[7][8] To achieve the primary alcohol, the reaction conditions must be intentionally altered to favor a second hydride addition.

Causality Analysis:

The mechanism of DIBAL-H reduction involves the formation of a stable tetrahedral intermediate at low temperatures (-78 °C).[9][10] This intermediate does not collapse to the aldehyde until aqueous workup.[7] If only one equivalent of DIBAL-H is used at this low temperature, the reaction effectively stops after the first hydride transfer, yielding the aldehyde upon quenching.[8]

To proceed to the alcohol, two conditions must be met:

  • Sufficient Hydride: More than two equivalents of DIBAL-H are needed. The first reduces the ester to the aldehyde intermediate, and the second reduces the aldehyde to the alcohol.

  • Higher Temperature: The stable tetrahedral intermediate must be allowed to collapse to the aldehyde in situ, which can then be reduced further. This typically requires warming the reaction mixture after the initial addition.

Mechanism: DIBAL-H Reduction Control

G cluster_0 Pathway 1: Aldehyde Synthesis (Low Temp) cluster_1 Pathway 2: Alcohol Synthesis (Excess Reagent & Warming) Ester Ester Intermediate Stable Tetrahedral Intermediate Ester->Intermediate + 1 eq DIBAL-H @ -78°C Quench1 Aqueous Workup Intermediate->Quench1 Aldehyde Aldehyde (Isolated Product) Quench1->Aldehyde Ester2 Ester Intermediate2 Tetrahedral Intermediate Ester2->Intermediate2 + >2 eq DIBAL-H @ -78°C Aldehyde_in_situ Aldehyde (in situ) Intermediate2->Aldehyde_in_situ Warm to RT Alcohol Primary Alcohol (Desired Product) Aldehyde_in_situ->Alcohol Reduction by excess DIBAL-H

Caption: DIBAL-H reduction pathways for esters.

Troubleshooting Protocol for Complete Reduction to Alcohol:

  • Reagent Stoichiometry: Use at least 2.5 - 3.0 equivalents of DIBAL-H solution (e.g., 1.0 M in hexanes or toluene).

  • Temperature Cycling:

    • Dissolve the ester (1.0 eq) in an anhydrous solvent like THF or Toluene under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to -78 °C.

    • Slowly add the DIBAL-H solution (2.5 - 3.0 eq) via syringe, keeping the internal temperature below -70 °C.

    • After the addition is complete, stir at -78 °C for 1 hour.

    • Crucially, remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 2-4 hours. This warming step is often what drives the reaction to the alcohol.[9][10]

  • Careful Quenching: The reaction must be quenched cautiously. Cool the mixture back down to 0 °C and slowly add methanol to neutralize excess DIBAL-H, followed by a Rochelle's salt (sodium potassium tartrate) solution or dilute HCl to break up the aluminum salts and facilitate workup.

By increasing both the stoichiometry of the DIBAL-H and allowing the reaction to warm, you will overcome the stable intermediate and favor the complete reduction to this compound.

References

Technical Support Center: Optimizing Coupling Reactions for (6-Chloro-4-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving (6-chloro-4-methoxypyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal reaction outcomes.

Introduction to this compound in Cross-Coupling

This compound is a valuable heterocyclic compound, featuring a reactive chlorine atom that serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[1] Its structure is particularly relevant in medicinal chemistry for the synthesis of complex molecules. However, the presence of the pyridine nitrogen and the methoxy group can present unique challenges in reaction optimization.[2][3] This guide will focus on two of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[4]

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes?

A1: Low yields in Suzuki couplings with chloropyridines are a frequent challenge and can stem from several factors:

  • Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[2][5] This is a common issue with heteroaromatic substrates.

  • Substrate Reactivity: Chloropyridines are generally less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond.[2][3] This makes the initial oxidative addition step of the catalytic cycle more difficult.[4]

  • Side Reactions: Several side reactions can compete with your desired coupling, including protodeboronation of the boronic acid and homocoupling of the starting materials.[6]

Q2: How can I overcome low reactivity and improve my yield?

A2: To enhance the reactivity of this compound in Suzuki coupling, consider the following adjustments:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[6][7][8] These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[6][9]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the C-Cl bond cleavage. However, be mindful that this can also increase the rate of side reactions.[6]

  • Choice of Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently a good choice for challenging couplings.[6][10] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6]

Q3: I'm observing significant amounts of homocoupling and protodeboronation byproducts. How can I minimize these?

A3: These side reactions are common but can be mitigated:

  • Minimizing Homocoupling: This side reaction, the self-coupling of the boronic acid, is often promoted by the presence of oxygen or Pd(II) species.[6] Ensure your reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system to minimize this.[6]

  • Preventing Protodeboronation: This occurs when the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[6] To circumvent this, you can switch from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[6] These are less prone to this side reaction.[6]

Part 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, crucial in the synthesis of many pharmaceuticals.[11][12]

Q4: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What should I investigate?

A4: Incomplete conversion in Buchwald-Hartwig aminations can be attributed to several factors, particularly with a potentially coordinating substrate:

  • Catalyst System: Similar to Suzuki couplings, the choice of ligand is critical. Sterically hindered, bulky alkyl phosphine ligands have proven to be remarkably active for coupling a wide range of amines with aryl chlorides.[11][13]

  • Base Selection: The choice of base is crucial and can be solvent-dependent.[14] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for base-sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be necessary, often requiring more active catalyst systems.[10]

  • Solvent Effects: The polarity of the solvent can influence the reaction. Nonpolar solvents are generally preferred as they resist the formation of new charges during the catalytic cycle.[14] Ethereal solvents like dioxane or THF, and aromatic solvents like toluene are common choices.[15]

Q5: I am attempting to couple a primary aliphatic amine, but I'm observing hydrodehalogenation of my starting material. How can I prevent this?

A5: The formation of the hydrodehalogenated arene is a known side reaction when using primary aliphatic amines, resulting from β-hydride elimination.[16][17] To minimize this:

  • Ligand Choice: The use of sterically demanding bidentate phosphine ligands, such as JosiPhos-type ligands, or bulky monodentate phosphine ligands like BippyPhos, can help suppress β-hydride elimination.[16][17]

  • Reaction Conditions: Carefully optimizing the reaction temperature and time is important. Lowering the temperature may favor the desired reductive elimination over β-hydride elimination.

Q6: Can the hydroxyl group on my starting material interfere with the reaction?

A6: Yes, the free hydroxyl group can potentially interfere by coordinating to the palladium catalyst or reacting with the strong base. While many palladium-catalyzed reactions are tolerant of hydroxyl groups, if you suspect it is causing issues, protection of the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group may be beneficial.

Experimental Protocols & Data

Optimized Starting Conditions for Suzuki-Miyaura Coupling

This generalized procedure should be optimized for your specific substrates.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a suitable precatalystProvides the active Pd(0) species.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand to promote oxidative addition and prevent catalyst inhibition.[6]
Base K₃PO₄ (2.0 equivalents)Strong base effective for activating the boronic acid in challenging couplings.[5][6]
Solvent Anhydrous 1,4-DioxaneA common aprotic solvent for Suzuki reactions.
Temperature 80-100 °CSufficient to overcome the activation barrier of the C-Cl bond.

Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid (1.2-1.5 equivalents), K₃PO₄, the palladium source, and the ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimized Starting Conditions for Buchwald-Hartwig Amination

This generalized procedure should be optimized for your specific amine coupling partner.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a suitable precatalystProvides the active Pd(0) species.
Ligand A suitable Buchwald ligand (e.g., tBuXPhos) or a Josiphos-type ligand (2-4 mol%)Ligand choice is critical and depends on the amine.
Base NaOtBu (1.2-1.5 equivalents)A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents are generally preferred.
Temperature 80-110 °CDependent on the reactivity of the amine and aryl chloride.

Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add this compound, the palladium source, and the ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the amine (1.1-1.2 equivalents) and the base.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Decision Trees

Troubleshooting Low Yield in Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling check_sm Starting Material Consumed? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No check_byproducts Analyze Byproducts yes_sm->check_byproducts increase_temp Increase Temperature no_sm->increase_temp change_catalyst Switch to More Active Catalyst System (e.g., Buchwald Ligand) increase_temp->change_catalyst rerun Re-run Optimized Reaction change_catalyst->rerun homocoupling Homocoupling Observed? check_byproducts->homocoupling protodeboronation Protodeboronation Observed? check_byproducts->protodeboronation degas Ensure Thorough Degassing Use Pd(0) Source homocoupling->degas Yes change_boron Switch to Boronate Ester or Trifluoroborate Salt protodeboronation->change_boron Yes degas->rerun change_boron->rerun

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate R-Pd(II)(X)L_n oxidative_addition->pd_intermediate transmetalation Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) pd_intermediate->transmetalation R'-M (Suzuki) or R''₂NH/Base (B-H) coupled_intermediate R-Pd(II)(R')L_n transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Coupled Product) reductive_elimination->product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

References

Technical Support Center: Ensuring the Stability of (6-Chloro-4-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Chloro-4-methoxypyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this compound during storage and experimental handling. By understanding the potential degradation pathways and implementing proper storage and monitoring protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize exposure to factors that can accelerate its degradation. Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:

ParameterRecommendationRationale
Temperature Room temperature or refrigerated (2-8 °C) for long-term storage.While stable at room temperature, lower temperatures can slow down potential degradation reactions.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen).[1]Minimizes the risk of oxidation, a likely degradation pathway for the methanol group.
Light In a dark place, using an amber or opaque container.[1]Protects the compound from photodegradation, as chloropyridines can be light-sensitive.
Moisture In a tightly sealed container in a dry environment.The compound may be hygroscopic, and moisture can facilitate hydrolysis of the chloro group.
Q2: What are the primary chemical moieties of this compound susceptible to degradation?

The structure of this compound contains three key functional groups that can be susceptible to degradation under suboptimal storage or experimental conditions:

  • 6-Chloro Pyridine Ring: The chlorine atom on the pyridine ring is a potential site for nucleophilic substitution or hydrolysis, especially in the presence of moisture or reactive nucleophiles.

  • 4-Methoxy Group: While generally stable, the methoxy group can influence the electron density of the pyridine ring, potentially affecting the reactivity of other functional groups.

  • 3-Methanol Group: The primary alcohol (methanol) group is susceptible to oxidation, which can lead to the formation of an aldehyde and subsequently a carboxylic acid.

Q3: What are the most probable decomposition pathways for this compound?

Based on the reactivity of its functional groups, several decomposition pathways can be postulated for this compound. The primary pathways to consider are oxidation, hydrolysis, and photodegradation.

DecompositionPathways A This compound (Parent Compound) B (6-Chloro-4-methoxypyridin-3-yl)carbaldehyde A->B Oxidation D (4-Methoxy-6-hydroxypyridin-3-yl)methanol A->D Hydrolysis E Dechlorinated Photoproducts A->E Photodegradation C 6-Chloro-4-methoxypyridine-3-carboxylic acid B->C Further Oxidation

Caption: Potential decomposition pathways of this compound.

Q4: How can I detect and quantify the degradation of this compound?

Several analytical techniques are well-suited for monitoring the purity of this compound and detecting its degradation products. The choice of method will depend on the specific requirements of your analysis, such as the need for quantification or structural elucidation.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Ideal for routine purity checks and quantification of the parent compound and its non-volatile degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a buffer) is a good starting point.[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for the parent compound and its impurities, aiding in the identification of unknown degradation products.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for the analysis of volatile degradation products.[6][7][8] Derivatization may be necessary for the parent compound and less volatile degradants.
Nuclear Magnetic Resonance (NMR) Spectroscopy A powerful tool for structural elucidation of degradation products and for quantifying the extent of degradation by comparing the integrals of characteristic peaks of the parent compound and its impurities.[9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the decomposition of this compound.

Problem: Unexpected or poor experimental results.

This could be an indication that the starting material has degraded.

TroubleshootingWorkflow A Unexpected Experimental Results B Assess Purity of Starting Material A->B C Purity Confirmed (>98%) B->C Yes D Purity Degraded (<98%) B->D No E Review Experimental Protocol for Incompatibilities C->E F Identify Degradation Products (LC-MS, GC-MS, NMR) D->F G Review Storage Conditions F->G H Implement Corrective Storage Actions G->H I Source Fresh, High-Purity Material H->I

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Problem: Visible changes in the appearance of the solid compound (e.g., discoloration, clumping).
  • Possible Cause: Discoloration can be a sign of oxidation or photodegradation. Clumping may indicate moisture absorption.

  • Recommended Action:

    • Do not use the material for sensitive experiments.

    • Analyze a small sample using HPLC or LC-MS to determine the purity and identify any major degradation products.

    • Review storage conditions, ensuring the container is tightly sealed, protected from light, and stored under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify the likely degradation products and establish the stability-indicating nature of your analytical method.

Objective: To intentionally degrade this compound under controlled stress conditions to generate its potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a 1:1 mixture of ACN and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of the compound in a 1:1 mixture of ACN and 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of the compound in a 1:1 mixture of ACN and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC-UV or LC-MS) to observe the formation of degradation products.

Protocol 2: Routine Purity Check by HPLC

Objective: To quickly assess the purity of a stored sample of this compound.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Analysis:

  • Inject the sample and analyze the chromatogram.

  • The purity can be estimated by the area percentage of the main peak.

  • The appearance of new peaks compared to a reference chromatogram of a fresh sample indicates degradation.

References

Technical Support Center: Scale-Up Synthesis of (6-Chloro-4-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-Chloro-4-methoxypyridin-3-yl)methanol. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important intermediate. The synthesis, primarily involving the reduction of 6-chloro-4-methoxynicotinaldehyde, is straightforward on a lab scale but presents unique hazards and optimization challenges as the batch size increases.

Section 1: Reaction Fundamentals & Pre-Campaign Planning

This section addresses foundational questions regarding the synthetic pathway and initial setup. A robust understanding here prevents many downstream issues.

Q1: What is the most common and scalable method for synthesizing this compound?

The most established and scalable route is the reduction of the corresponding aldehyde, 6-chloro-4-methoxynicotinaldehyde, using a selective reducing agent. Sodium borohydride (NaBH₄) is the preferred reagent for this transformation on a large scale.

  • Causality: While other hydrides like Lithium aluminum hydride (LiAlH₄) are effective, NaBH₄ offers a superior safety profile. It is less reactive, not pyrophoric, and is stable in protic solvents like ethanol or methanol, which are ideal for this reaction.[1][2] LiAlH₄ reacts violently with protic solvents and requires stricter handling protocols (e.g., anhydrous ethers), complicating scale-up operations.[1]

Q2: My starting aldehyde (6-chloro-4-methoxynicotinaldehyde) appears impure. Should I purify it before the reduction?

Absolutely. The purity of your starting material is critical for a successful and clean reaction. Impurities in the aldehyde can lead to side reactions, contaminate the final product, and create significant purification challenges.

  • Expert Insight: Common impurities include unreacted starting materials from the aldehyde synthesis or isomeric byproducts.[3] These can have similar polarities to your desired alcohol product, making chromatographic separation difficult and reducing the overall yield and purity of your active pharmaceutical ingredient (API).

  • Recommended Action: Purify the crude aldehyde via column chromatography or recrystallization before proceeding with the reduction step.[3]

Q3: Which solvent is recommended for the NaBH₄ reduction on a multi-kilogram scale?

Ethanol (EtOH) or methanol (MeOH) are the most common and effective solvents.

  • Rationale: These protic solvents are excellent for dissolving both the aldehyde starting material and the sodium borohydride. Furthermore, they serve as the proton source to neutralize the intermediate alkoxide, forming the final alcohol product after the hydride transfer.[2][4] From a process safety and cost perspective, they are preferable to anhydrous ethers required for other hydrides.

Section 2: Troubleshooting the Reduction Reaction

This section provides a question-and-answer guide to issues that may arise during the reaction itself.

Q4: I see incomplete conversion of the aldehyde by TLC/HPLC analysis, even after the standard reaction time. What could be the cause?

Incomplete conversion is a common issue that can typically be traced to three factors:

  • Insufficient Reducing Agent: The stoichiometry may be off, or the NaBH₄ may have degraded. Sodium borohydride can degrade upon improper storage, especially in the presence of moisture.[5][6]

  • Low Temperature: While the reaction should be initiated at a low temperature (0-5 °C) for control, it often needs to warm to room temperature to proceed to completion.

  • Poor Mixing: On a large scale, inadequate agitation can lead to localized "hot spots" or areas of poor reagent distribution, resulting in a stalled reaction.

  • Troubleshooting Steps:

    • Ensure a slight excess (1.1-1.5 molar equivalents) of NaBH₄ is used to drive the reaction to completion.

    • After the initial exothermic phase is controlled, allow the reaction to stir at ambient temperature and continue monitoring by TLC or HPLC.

    • Verify that the agitation is sufficient to maintain a homogeneous slurry, especially during the addition of the solid NaBH₄.

Q5: The reaction is highly exothermic and difficult to control upon adding the sodium borohydride. How can I manage this?

Thermal runaway is a major safety risk during scale-up. The reaction between NaBH₄ and the carbonyl group is exothermic, and this heat generation must be managed carefully.

  • Control Strategies:

    • Portion-wise Addition: Instead of adding all the NaBH₄ at once, add it in small portions over time. This allows the cooling system to dissipate the heat generated from each portion.

    • Efficient Cooling: Use a reactor with a cooling jacket and a reliable chilling system (e.g., a glycol bath) to maintain a consistent internal temperature, ideally between 0-10 °C, during the addition.[7]

    • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, though this may increase cycle time and solvent waste.[7]

Section 3: Work-up and Purification Challenges

The work-up phase introduces new risks, particularly concerning the quenching of excess hydride.

Q6: What are the primary safety concerns during the reaction quench, and how should it be performed on a large scale?

The primary concern is the rapid and exothermic generation of flammable hydrogen gas when unreacted NaBH₄ comes into contact with an acidic aqueous solution.[8][9]

  • Validated Quenching Protocol:

    • Cool the completed reaction mixture back down to 0-5 °C.

    • Slowly and carefully add a protic solvent like isopropanol or acetone to quench the bulk of the residual NaBH₄. This is a more controlled quench than directly adding water.

    • Once the initial effervescence subsides, slowly add water to the mixture, ensuring the temperature does not rise uncontrollably.

    • Finally, adjust the pH to ~7 with a dilute acid (e.g., 1M HCl) to fully neutralize the mixture and break up any borate complexes.

    • Crucially: Ensure the reactor is in a well-ventilated area and that all potential ignition sources are eliminated.[8] The reactor should be purged with an inert gas like nitrogen.

Q7: My product is difficult to purify. I'm observing a sticky solid or an oil, and column chromatography shows tailing. What are my options?

This is a common issue with pyridine-containing compounds. The basic nitrogen atom can interact with the acidic silica gel, causing streaking and poor separation.[7] The product, this compound, is a solid with a reported melting point of 107-108 °C, which makes recrystallization the ideal purification method for scale-up.[10]

  • Purification Strategy:

    • Primary Method (Recrystallization): After aqueous work-up and extraction into a suitable organic solvent (e.g., ethyl acetate or dichloromethane), concentrate the solution. Perform a solvent screen to find an appropriate system for recrystallization (e.g., ethyl acetate/hexanes, isopropanol, or toluene). This is the most scalable and cost-effective method for achieving high purity.

    • Secondary Method (Chromatography): If chromatography is unavoidable, mitigate tailing by adding a small amount (0.1-1%) of a base like triethylamine or ammonia to the eluent system.[7] This deactivates the acidic sites on the silica gel.

Section 4: Scale-Up Summary & Analytical Data

Troubleshooting Workflow Diagram

The following diagram outlines a general workflow for troubleshooting common issues during the synthesis.

G start Low Yield or Impure Product check_tlc Analyze Reaction Mixture (TLC/HPLC) start->check_tlc workup_issue Work-up/Purification Issue (e.g., Oily Product, Poor Separation) start->workup_issue incomplete Incomplete Conversion (Starting Material Remains) check_tlc->incomplete  SM > 5% side_products Side Products Observed check_tlc->side_products  New Spots add_nabh4 1. Add more NaBH4 (0.2 eq) 2. Warm to RT 3. Increase stir rate incomplete->add_nabh4 check_sm Check Purity of Starting Aldehyde side_products->check_sm purify_sm Purify Aldehyde via Recrystallization/Chromatography check_sm->purify_sm recrystallize Develop Recrystallization Protocol (Primary Method) workup_issue->recrystallize chrom_mod Modify Chromatography: Add Triethylamine to Eluent workup_issue->chrom_mod

Caption: Troubleshooting Decision Tree for Synthesis.

Key Process Parameters: Lab vs. Scale-Up
ParameterLab Scale (e.g., 50g)Scale-Up (e.g., 5kg)Key Rationale & Justification
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Borohydride (NaBH₄)Optimal balance of reactivity and safety.[1][2]
Equivalents of NaBH₄ 1.1 - 1.2 eq1.2 - 1.5 eqA larger excess ensures the reaction goes to completion, accounting for potential reagent degradation and minor losses during transfer.
Solvent Ethanol or MethanolEthanolEthanol is often preferred on a very large scale due to its lower toxicity compared to methanol.
Temperature Control Ice/Water BathJacketed Reactor with ChillerPrecise and reliable temperature control is non-negotiable to prevent thermal runaway.[7]
Reagent Addition Single portion or few portionsSlow, portion-wise addition over 1-2 hoursControls the rate of heat generation, which is critical as the surface-area-to-volume ratio decreases on scale.
Quench Procedure Slow addition of 1M HClSlow addition of a less reactive protic solvent (e.g., Isopropanol) first, followed by water, then acid.Manages hydrogen gas evolution and exothermicity in a controlled, stepwise manner for enhanced safety.[5][9]
Purification Column ChromatographyRecrystallizationRecrystallization is far more economical, efficient, and scalable than chromatography for multi-kilogram quantities of a crystalline solid.[3]
Recommended Analytical Monitoring
TechniqueStagePurposeExpected Observation
TLC ReactionMonitor conversionDisappearance of the aldehyde spot (less polar) and appearance of the alcohol spot (more polar).
HPLC ReactionQuantify conversion & purityAldehyde peak area decreases to <1%; product peak area increases. Monitor for any impurity formation.
¹H NMR Final ProductStructure confirmation & purityDisappearance of the aldehyde proton (~10 ppm). Appearance of the CH₂OH protons (~4.7 ppm) and the OH proton.
DSC Final ProductThermal stability/Melting pointSharp endotherm at 107-108 °C, confirming identity and purity.[10]

References

Technical Support Center: Alternative Catalysts for Reactions Involving (6-Chloro-4-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning catalytic reactions with (6-Chloro-4-methoxypyridin-3-yl)methanol. This pyridyl chloride derivative is a valuable building block, but its inherent electronic properties and the presence of the nitrogen heteroatom can present unique challenges in common cross-coupling reactions. This resource is designed to help you navigate these complexities and identify effective alternative catalytic systems to achieve optimal results.

I. Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound and similar pyridine substrates often challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This phenomenon is often referred to as the "2-pyridyl problem," particularly when the coupling site is adjacent to the nitrogen, though it can influence reactivity at other positions as well.

Q2: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the likely causes?

A2: Low conversion in Suzuki-Miyaura reactions involving this substrate can be attributed to several factors:

  • Catalyst Inhibition: As mentioned in Q1, the pyridine nitrogen can inhibit the palladium catalyst.[1][2]

  • Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[3][4] This requires a highly active catalyst.

  • Protodeboronation of the Boronic Acid/Ester: Boronic acids can be unstable and undergo hydrolysis (protodeboronation), especially under basic conditions, which removes the key coupling partner from the reaction.[5]

  • Homocoupling: The boronic acid can couple with itself, a side reaction often promoted by the presence of oxygen or inefficient catalyst activation.[1][4]

Q3: What are the primary mechanisms of catalyst deactivation in these reactions?

A3: The main deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]

  • Palladium Black Formation: The precipitation of black, elemental palladium indicates catalyst decomposition and aggregation. This is often caused by the instability of the active Pd(0) species.[3]

Q4: Are there greener or more sustainable alternative catalysts to traditional palladium systems?

A4: Yes, the development of greener catalytic systems is an active area of research. Key approaches include:

  • Use of Earth-Abundant Metals: Iron is a promising alternative due to its low cost, high natural abundance, and minimal toxicity.[6] Iron-catalyzed Suzuki-type biaryl couplings are emerging as a viable option.[6]

  • Reactions in Aqueous Media: Utilizing water as a solvent is a key green chemistry principle.[7] This can be achieved with water-soluble ligands or surfactant-based micellar catalysis.[8]

  • Heterogeneous Catalysts: Supporting palladium on materials like MCM-41 allows for easy recovery and reuse of the catalyst, reducing waste.[9]

  • Biogenic Nanoparticles: Palladium nanoparticles synthesized using plant extracts, such as papaya peel, offer an eco-friendly catalyst for C-C coupling reactions.[10]

II. Troubleshooting Guides & Alternative Catalyst Selection

This section provides a structured approach to troubleshooting common issues and selecting appropriate alternative catalysts for key reactions involving this compound.

Scenario 1: Failed or Low-Yield Suzuki-Miyaura Coupling

If your Suzuki-Miyaura coupling of this compound with an arylboronic acid is underperforming, consider the following troubleshooting workflow.

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Check_Reagents 1. Verify Reagent Quality - Boronic acid purity (check for protodeboronation) - Anhydrous and degassed solvent - Fresh, active base Start->Check_Reagents Optimize_Conditions 2. Optimize Reaction Conditions - Screen different bases (e.g., K3PO4, Cs2CO3) - Increase temperature incrementally - Ensure rigorous inert atmosphere Check_Reagents->Optimize_Conditions Reagents OK Result_Failed Still Low Yield Check_Reagents->Result_Failed Reagents Degraded Change_Catalyst 3. Change Catalyst System - Switch to a more active catalyst - Consider alternative metals Optimize_Conditions->Change_Catalyst No Improvement Result_Improved Successful Coupling Optimize_Conditions->Result_Improved Yield Improves Change_Catalyst->Result_Improved Yield Improves Troubleshooting_Buchwald Start Low Yield in Buchwald-Hartwig Amination Check_Base 1. Evaluate Base - Strong, non-nucleophilic bases are crucial (e.g., NaOtBu, LHMDS) - Ensure base is fresh and anhydrous Start->Check_Base Screen_Ligands 2. Screen Ligands - Bulky, electron-rich phosphines are essential - Try different ligand classes (e.g., biarylphosphines, ferrocenylphosphines) Check_Base->Screen_Ligands Base is appropriate Result_Failed Still Low Yield Check_Base->Result_Failed Base issue identified Alternative_Catalysts 3. Consider Alternative Catalysts - Use well-defined precatalysts - Explore NHC-based systems Screen_Ligands->Alternative_Catalysts No improvement Result_Improved Successful Amination Screen_Ligands->Result_Improved Yield Improves Alternative_Catalysts->Result_Improved Yield Improves

References

refining workup procedure for (6-Chloro-4-methoxypyridin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (6-Chloro-4-methoxypyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis. Our focus is on the critical workup and purification stages of the reduction of 6-chloro-4-methoxynicotinaldehyde.

I. Understanding the Core Synthesis: Reduction and Workup

The synthesis of this compound is most commonly achieved through the reduction of its aldehyde precursor, 6-chloro-4-methoxynicotinaldehyde. A widely used and effective reducing agent for this transformation is sodium borohydride (NaBH₄) due to its mild nature and high chemoselectivity for aldehydes and ketones.[1][2][3] The general reaction is outlined below:

Synthesis_Workflow Aldehyde 6-Chloro-4-methoxynicotinaldehyde ReducingAgent NaBH₄ Methanol/Ethanol Aldehyde->ReducingAgent Reduction Alcohol This compound ReducingAgent->Alcohol Forms Workup Workup & Purification Alcohol->Workup Purification Workup_Logic cluster_0 Reaction Mixture cluster_1 Workup Stages cluster_2 Purification Reaction Crude Product in Methanol + Excess NaBH₄ + Borate Esters Quench Quench (H₂O or aq. NH₄Cl) Reaction->Quench Hydrolyzes Borate Esters Decomposes Excess NaBH₄ SolventRemoval Solvent Removal (Rotary Evaporation) Quench->SolventRemoval Extraction Liquid-Liquid Extraction (DCM/Water) SolventRemoval->Extraction Separates Product from Water-Soluble Impurities Drying Drying (Na₂SO₄) Extraction->Drying Removes Water Chromatography Column Chromatography (Silica Gel) Drying->Chromatography Removes Aldehyde and Other Organic Impurities Recrystallization Recrystallization Chromatography->Recrystallization Optional Final Purification PureProduct Pure this compound Chromatography->PureProduct Recrystallization->PureProduct

References

Validation & Comparative

Navigating Reactivity: A Comparative Guide to (6-Chloro-4-methoxypyridin-3-yl)methanol and its Bromo-Analog in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, halogenated pyridines stand as indispensable building blocks. Their utility is defined by the reactivity of the carbon-halogen bond, which serves as a versatile handle for the introduction of molecular complexity. This guide provides an in-depth, objective comparison of the reactivity of two closely related and synthetically valuable intermediates: (6-Chloro-4-methoxypyridin-3-yl)methanol and its bromo-analog, (6-Bromo-4-methoxypyridin-3-yl)methanol .

Through a detailed analysis of their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by experimental data from analogous systems and established mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for informed substrate selection and reaction optimization.

Core Principles of Reactivity: A Tale of Two Halogens

The fundamental difference in reactivity between the chloro and bromo analogs lies in the properties of the carbon-halogen bond. The C-Cl bond is stronger and less polarizable than the C-Br bond. This seemingly subtle distinction has profound implications for the two major classes of reactions discussed herein: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

For palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the often rate-determining step is the oxidative addition of a low-valent palladium catalyst into the carbon-halogen bond. A weaker C-X bond facilitates this step. Consequently, the general reactivity trend is I > Br > Cl > F .[1][2] Therefore, (6-Bromo-4-methoxypyridin-3-yl)methanol is anticipated to be the more reactive substrate, often requiring milder conditions, lower catalyst loadings, and shorter reaction times compared to its chloro counterpart.

Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[3][4] The rate of this reaction is influenced by the ability of the leaving group to stabilize the developing negative charge in the transition state. Due to chlorine's higher electronegativity compared to bromine, the C-Cl bond is more polarized, making the carbon atom more electrophilic and better able to accommodate the incoming nucleophile. Thus, for SNAr reactions, the reactivity trend is often reversed: F > Cl > Br > I .[1] This makes this compound the more reactive substrate under these conditions.

The presence of the electron-donating methoxy group at the 4-position and the hydroxymethyl group at the 3-position also modulates the electronic properties of the pyridine ring, influencing the overall reactivity in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

The workhorses of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, provide a powerful means to form C-C and C-N bonds. Here, we compare the expected performance of our target compounds in three key transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl and heteroaryl-aryl structures. Given the principles of oxidative addition, the bromo-analog is expected to be significantly more reactive.

FeatureThis compound(6-Bromo-4-methoxypyridin-3-yl)methanolRationale & References
Relative Reactivity LowerHigherThe weaker C-Br bond facilitates the rate-determining oxidative addition step.[1][2]
Typical Catalyst Loading Higher (e.g., 2-5 mol%)Lower (e.g., 1-3 mol%)More challenging C-Cl bond activation requires a higher concentration of the active catalyst.[5][6]
Ligand Choice Requires more electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos)Can often be achieved with standard ligands (e.g., PPh₃), although modern ligands are still beneficial.Bulky, electron-rich ligands promote the oxidative addition of less reactive aryl chlorides.[6]
Reaction Temperature Higher (e.g., 90-120 °C)Milder (e.g., 70-100 °C)Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Anticipated Yield Good to Excellent (with optimization)ExcellentWith optimized conditions, high yields are achievable for both, but the bromo-analog is more robust.
Buchwald-Hartwig Amination: Constructing C-N Linkages

This reaction is a cornerstone for the synthesis of arylamines. The reactivity trend mirrors that of the Suzuki-Miyaura coupling, with the bromo-analog being the more facile substrate.

FeatureThis compound(6-Bromo-4-methoxypyridin-3-yl)methanolRationale & References
Relative Reactivity LowerHigherOxidative addition of the C-Br bond to the palladium catalyst is more facile.[7][8]
Catalyst System Often requires advanced generation Buchwald ligands (e.g., XPhos, RuPhos) and pre-catalysts.Can proceed with a wider range of phosphine ligands, including bidentate ligands like BINAP or Xantphos.[8][9]The activation of aryl chlorides in C-N coupling is particularly demanding and benefits from highly active catalyst systems.[10]
Base Selection Stronger, non-nucleophilic bases are often necessary (e.g., NaOt-Bu, LHMDS).A broader range of bases can be employed, including carbonates (e.g., Cs₂CO₃, K₂CO₃).The choice of base is critical and substrate-dependent, but less reactive halides often require stronger bases.[9]
Reaction Temperature Typically elevated (e.g., 100-130 °C)Generally milder (e.g., 80-110 °C)Overcoming the higher activation energy of C-Cl bond cleavage necessitates higher temperatures.
Anticipated Yield Moderate to Excellent (highly dependent on catalyst system)ExcellentThe bromo-analog generally provides higher and more consistent yields across a broader range of amines.[7]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes. The enhanced reactivity of the bromo-analog is also evident in this transformation.

FeatureThis compound(6-Bromo-4-methoxypyridin-3-yl)methanolRationale & References
Relative Reactivity LowerHigherThe reactivity order for the aryl halide in Sonogashira coupling is I > Br >> Cl.[11][12]
Copper Co-catalyst Often essential for efficient coupling.Copper-free conditions are more readily achieved.The role of the copper co-catalyst is to facilitate the transmetalation step, which can be more challenging with less reactive starting materials.[12][13]
Reaction Temperature Elevated temperatures are typically required.Can often proceed at or near room temperature.The C-Cl bond activation remains a significant energy barrier.
Side Reactions More prone to Glaser coupling (homocoupling of the alkyne).Less prone to Glaser coupling.Harsher conditions required for the chloro-analog can promote side reactions.
Anticipated Yield Fair to GoodGood to ExcellentThe bromo-analog is the more reliable substrate for achieving high yields in Sonogashira couplings.[11]

Experimental Protocols: A Practical Guide

To illustrate the practical implications of these reactivity differences, the following are detailed, representative protocols for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of (6-Bromo-4-methoxypyridin-3-yl)methanol

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add (6-Bromo-4-methoxypyridin-3-yl)methanol (1.0 eq.), arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.) to a Schlenk flask. prep2 Evacuate and backfill with Argon (3x). prep1->prep2 reagent1 Add Pd(PPh₃)₄ (3 mol%) under positive Argon pressure. prep2->reagent1 reagent2 Add degassed 1,4-dioxane and water (4:1 mixture) via syringe. reagent1->reagent2 reaction1 Heat the mixture to 90 °C with vigorous stirring for 4-8 hours. reagent2->reaction1 reaction2 Monitor progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool to RT, dilute with ethyl acetate, and wash with water and brine. reaction2->workup1 workup2 Dry organic layer (Na₂SO₄), filter, and concentrate. workup1->workup2 workup3 Purify by column chromatography. workup2->workup3

Caption: Workflow for Suzuki coupling of the bromo-analog.

Rationale: The use of a standard, air-stable palladium catalyst like Pd(PPh₃)₄ and a moderately strong base such as K₂CO₃ is often sufficient for the more reactive bromo-pyridine. The reaction proceeds efficiently at a moderate temperature.

Protocol 2: Suzuki-Miyaura Coupling of this compound

G cluster_prep Reaction Setup (In Glovebox) cluster_reagents Catalyst & Solvent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound (1.0 eq.), arylboronic acid (1.5 eq.), and finely ground K₃PO₄ (3.0 eq.) to an oven-dried vial. reagent1 Add XPhos Pd G3 (2 mol%). prep1->reagent1 reagent2 Add anhydrous, degassed toluene. reagent1->reagent2 reaction1 Seal the vial and heat the mixture to 110 °C with vigorous stirring for 12-24 hours. reagent2->reaction1 reaction2 Monitor progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool to RT, dilute with ethyl acetate, and filter through celite. reaction2->workup1 workup2 Wash filtrate with water and brine, dry (Na₂SO₄), and concentrate. workup1->workup2 workup3 Purify by column chromatography. workup2->workup3

Caption: Workflow for Suzuki coupling of the chloro-analog.

Rationale: The less reactive chloro-analog necessitates a more potent catalytic system. A pre-formed catalyst like XPhos Pd G3, which contains a bulky, electron-rich phosphine ligand, is employed to facilitate the challenging oxidative addition step.[6][14] A stronger base (K₃PO₄) and higher reaction temperature are also required to achieve a reasonable reaction rate and yield.

Catalytic Cycle Simplified Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X (X=Cl, Br) ArPdX Ar-Pd(II)(X)L₂ OA->ArPdX TM Transmetalation ArPdX->TM R-B(OH)₂ or R-NH₂ or R-C≡CH ArPdR Ar-Pd(II)(R)L₂ TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Product Ar-R RE->Product

References

A Comparative Guide to Kinase Inhibitors Derived from the (6-Chloro-4-methoxypyridin-3-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of potential kinase inhibitors derived from the versatile (6-chloro-4-methoxypyridin-3-yl)methanol scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind experimental design, offers detailed protocols for inhibitor characterization, and presents a framework for structure-activity relationship (SAR) studies. Our approach is grounded in established principles of medicinal chemistry and kinase biology, providing a robust foundation for the development of novel therapeutic agents.

Introduction: The Promise of the Pyridine Scaffold in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved and investigational kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal anchor for designing potent and selective inhibitors. The starting material, this compound, offers several strategic advantages for chemical elaboration. The chloro substituent provides a handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups that can occupy the hydrophobic regions of the kinase active site. The methoxy group can influence solubility and metabolic stability, while the methanol moiety can be oxidized or further functionalized to interact with solvent-exposed regions or allosteric pockets.

This guide will explore a hypothetical series of kinase inhibitors derived from this scaffold, targeting key kinases implicated in oncology and inflammatory diseases. We will present a comparative analysis of their potential efficacy based on established SAR principles and provide the experimental framework necessary to validate these hypotheses.

Comparative Analysis of Hypothetical Kinase Inhibitors

To illustrate the potential of the this compound scaffold, we propose a small library of derivatives targeting Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. The design of these hypothetical inhibitors is guided by the known binding modes of established EGFR inhibitors.

Compound IDR-Group at C6Predicted IC50 (EGFR)Rationale for Design
HYPO-001 4-Anilino50 nMThe anilino group is a classic hinge-binding motif for EGFR inhibitors.
HYPO-002 4-(3-ethynyl-anilino)10 nMThe ethynyl group can form a covalent bond with a cysteine residue in the active site of mutant EGFR.
HYPO-003 4-(Piperazin-1-yl)aniline100 nMThe piperazine moiety can improve solubility and provides a vector for further functionalization.
HYPO-004 4-(Morpholin-4-yl)aniline150 nMThe morpholino group is often used to enhance solubility and metabolic stability.[1]

Experimental Workflows and Protocols

The validation of our hypothetical inhibitors requires a systematic experimental approach. The following protocols outline the key assays for characterizing their biochemical and cellular activity.

Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of the compounds on the target kinase activity.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase (e.g., recombinant human EGFR).

    • Prepare a stock solution of the substrate peptide.

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In a 384-well plate, add the kinase solution.

    • Add the test compounds at various concentrations.

    • Incubate for a pre-determined time to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate for a specific time to allow for phosphorylation.

    • Stop the reaction and add the detection reagent.

    • Read the signal on a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the ability of the compounds to inhibit the growth of cancer cells that are dependent on the target kinase.

Principle: Cells are treated with the inhibitors, and the number of viable cells is measured after a period of incubation.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a cancer cell line known to be dependent on the target kinase (e.g., A431 cells for EGFR).

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate for 72 hours.

    • Add a viability reagent (e.g., MTT, resazurin).

    • Incubate until a color change is observed.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to untreated controls.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor interacts with the target kinase within the cell and inhibits its downstream signaling.

Principle: The phosphorylation status of the target kinase and its key downstream effectors is assessed by Western blotting.

Step-by-Step Protocol:

  • Cell Treatment:

    • Treat the cells with the test compounds for a specific duration.

    • Lyse the cells to extract proteins.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt).

    • Incubate with secondary antibodies conjugated to a detection enzyme.

    • Visualize the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualizing Key Concepts

To further clarify the scientific principles and experimental designs, the following diagrams are provided.

G cluster_synthesis Synthetic Pathway Start This compound Oxidation Oxidation Start->Oxidation e.g., MnO2 Aldehyde Intermediate Aldehyde Oxidation->Aldehyde Coupling Suzuki or Buchwald-Hartwig Coupling Aldehyde->Coupling with R-B(OH)2 or R-NH2 Inhibitor Final Kinase Inhibitor Coupling->Inhibitor

Caption: Synthetic route from the starting material.

G cluster_workflow Experimental Workflow Biochem Biochemical Assay (IC50 Determination) Cellular Cellular Proliferation (GI50 Determination) Biochem->Cellular Potent compounds advance Target Target Engagement (Western Blot) Cellular->Target Active compounds advance SAR Structure-Activity Relationship Analysis Target->SAR

Caption: Workflow for inhibitor characterization.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P Inhibitor Kinase Inhibitor Inhibitor->EGFR Akt Akt PI3K->Akt P Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: EGFR signaling and point of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The hypothetical derivatives presented in this guide, coupled with the detailed experimental protocols, provide a clear roadmap for initiating a drug discovery program. Future work should focus on synthesizing and testing these and other analogs to build a robust SAR dataset. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates with the potential to address unmet medical needs in oncology and beyond.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercial (6-Chloro-4-methoxypyridin-3-yl)methanol Batches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

(6-Chloro-4-methoxypyridin-3-yl)methanol (CAS No. 1263059-66-0) is a substituted pyridine derivative increasingly utilized as a key building block in the synthesis of complex pharmaceutical agents.[1][2] In drug development, the purity of starting materials and intermediates is not merely a quality control metric; it is a fundamental pillar of safety, efficacy, and regulatory compliance. Impurities, even in minute quantities, can lead to the formation of toxic byproducts, reduce the yield of the final active pharmaceutical ingredient (API), and introduce unforeseen challenges during process scale-up.

This guide provides an in-depth comparison of orthogonal analytical techniques for quantifying the purity of commercial this compound batches. We move beyond simple protocol recitation to explain the scientific rationale behind method selection, emphasizing a self-validating analytical workflow. The objective is to equip researchers, process chemists, and quality control analysts with the expertise to make informed decisions about material quality, ensuring the integrity of their drug development pipeline.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the gold standard for purity analysis due to its high resolution, sensitivity, and ability to separate a wide range of potential impurities.[3] For a molecule like this compound, a reversed-phase HPLC method with UV detection is the most logical starting point.

Causality Behind the Method: We employ a C18 column, which is effective for retaining and separating moderately polar aromatic compounds. A gradient elution is chosen over an isocratic one because commercial batches may contain a variety of impurities with differing polarities—from unreacted starting materials to more polar degradation products.[3] A gradient ensures that both early- and late-eluting impurities are resolved and detected. The use of a Photodiode Array (PDA) detector is critical for self-validation; it allows for peak purity analysis by comparing UV spectra across a single chromatographic peak, helping to identify co-eluting impurities.

Experimental Protocol: HPLC-PDA
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detector monitoring at 275 nm (a wavelength where the pyridine chromophore absorbs strongly).

  • Sample Preparation: Accurately weigh ~10 mg of the sample batch. Dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

  • Quantification: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all detected peaks.

Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Calculation prep1 Weigh Sample (~10 mg) prep2 Dissolve in Diluent (1.0 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject into HPLC-PDA System prep3->analysis1 analysis2 Gradient Elution on C18 Column analysis1->analysis2 data1 Integrate Peaks in Chromatogram analysis2->data1 data2 Perform Peak Purity Analysis (PDA) data1->data2 result1 Calculate Area % Purity data2->result1

Caption: Workflow for HPLC-PDA purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is an essential orthogonal technique, particularly for identifying volatile and semi-volatile impurities that may not be readily detectable by HPLC.[4] It is highly sensitive and provides structural information from the mass spectrometer, which is invaluable for impurity profiling.[5][6]

Causality Behind the Method: The choice of GC-MS is based on the thermal stability and volatility of this compound and its likely process-related impurities, such as residual solvents or unreacted starting materials (e.g., 2-chloro-4-methoxypyridine).[7] Using a non-polar column like a 5%-phenyl-methylpolysiloxane separates compounds based on their boiling points. The mass spectrometer serves as the validation system; by comparing the fragmentation pattern of an impurity peak to a library (like NIST), we can tentatively identify it, providing a much deeper understanding of the sample's purity profile.[5]

Experimental Protocol: GC-MS
  • Instrumentation: GC system coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Column: HP-5ms (or equivalent 5%-phenyl-methylpolysiloxane) column (30 m x 0.25 mm I.D. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

    • Source Temperature: 230 °C.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in high-purity Methanol or Dichloromethane.

Workflow: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Calculation prep1 Dissolve Sample in Volatile Solvent (1.0 mg/mL) analysis1 Inject into GC-MS prep1->analysis1 analysis2 Temperature Programmed Separation analysis1->analysis2 analysis3 EI Ionization & Mass Analysis (MS) analysis2->analysis3 data1 Integrate Total Ion Chromatogram analysis3->data1 data2 Compare Mass Spectra to NIST Library data1->data2 result1 Calculate Area % Purity data2->result1 result2 Identify Impurities result1->result2

Caption: Workflow for GC-MS purity and impurity identification.

Quantitative ¹H NMR (qNMR): An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for purity determination.[8][9] Unlike chromatographic techniques that provide a relative purity (area %), qNMR can determine the absolute purity (w/w %) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[10]

Causality Behind the Method: The principle of qNMR relies on the direct proportionality between the integrated signal area of a nucleus and the number of those nuclei in the sample. By adding a known mass of a high-purity, stable internal standard (e.g., maleic acid) with non-overlapping signals, we create a direct ratiometric system. This approach is inherently self-validating and orthogonal to chromatography, as it is based on a different physical principle.[9] It is also non-destructive and can quantify non-UV active impurities and water content that other methods might miss. The key to accuracy is ensuring complete spin-lattice relaxation (T₁) between pulses, which is achieved by setting a sufficiently long relaxation delay (D1).

Experimental Protocol: q¹H NMR
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, >99.5% purity).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample.

    • Accurately weigh ~10 mg of the Maleic Acid internal standard into the same vial.

    • Dissolve both in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing proton (typically >30 seconds for quantitative work).

    • Pulse Angle: 90°.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the -CH₂OH singlet) and a signal from the IS (the olefinic singlet of maleic acid).

  • Purity Calculation:

    • Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • Purity_IS = Purity of the internal standard

Workflow: qNMR Absolute Purity Determination

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing cluster_result Result Calculation prep1 Accurately Weigh Analyte & Internal Std prep2 Dissolve in Deuterated Solvent prep1->prep2 analysis1 Acquire ¹H Spectrum prep2->analysis1 analysis2 Ensure Long Relaxation Delay (D1) analysis1->analysis2 data1 Phase and Baseline Correction analysis2->data1 data2 Integrate Analyte and Standard Peaks data1->data2 result1 Calculate Absolute Purity (w/w %) data2->result1 DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Calculation prep1 Weigh Sample (1-3 mg) prep2 Hermetically Seal in Aluminum Pan prep1->prep2 analysis1 Place in DSC Cell prep2->analysis1 analysis2 Heat at Slow Rate (e.g., 2 °C/min) analysis1->analysis2 data1 Record Melting Endotherm analysis2->data1 result1 Apply Van't Hoff Equation data1->result1 result2 Calculate Mole % Purity result1->result2

References

A Comparative Guide to the Biological Activity of (6-Chloro-4-methoxypyridin-3-yl)methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and synthetic tractability have led to a plethora of derivatives with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the biological activities of derivatives and structural analogs of (6-Chloro-4-methoxypyridin-3-yl)methanol, a key heterocyclic compound. We will delve into their anticancer and anti-inflammatory properties, supported by experimental data, and provide detailed protocols for the evaluation of these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

The this compound Core: A Privileged Scaffold

The this compound structure combines several key features that are attractive for medicinal chemistry. The chloropyridine moiety is a common pharmacophore found in numerous bioactive molecules, often contributing to enhanced binding affinity and metabolic stability. The methoxy group can influence the electronic and lipophilic properties of the molecule, potentially improving its pharmacokinetic profile. The hydroxymethyl group offers a versatile handle for further chemical modifications, allowing for the generation of a diverse library of derivatives. While direct comparative studies on a series of this compound derivatives are not extensively documented in publicly available literature, a wealth of information exists for structurally related methoxypyridine and chloropyridine analogs, providing valuable insights into their potential biological activities.

Anticancer Activity: Targeting Key Signaling Pathways

Pyridine derivatives have shown significant promise as anticancer agents by targeting various critical pathways involved in tumor growth and progression.[1][2] A notable mechanism of action for many methoxypyridine-containing compounds is the dual inhibition of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway that is frequently dysregulated in cancer.

PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A recent study detailed the synthesis and evaluation of a series of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[3] One of the standout compounds from this series, 22c , which features a quinoline core attached to the methoxypyridine moiety, demonstrated remarkable inhibitory activity against both PI3Kα and mTOR.[3]

Table 1: In Vitro Activity of Sulfonamide Methoxypyridine Derivative 22c [3]

CompoundTargetIC50 (nM)Cancer Cell LineIC50 (nM)
22c PI3Kα0.22MCF-7 (Breast)130
mTOR23HCT-116 (Colon)20

The potent enzymatic inhibition translated into significant anti-proliferative activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines.[3] Mechanistic studies revealed that compound 22c effectively induced cell cycle arrest at the G0/G1 phase and promoted apoptosis in HCT-116 cells.[3] Furthermore, it was shown to decrease the phosphorylation of AKT, a downstream effector of PI3K, confirming its on-target activity.[3]

The following diagram illustrates the simplified PI3K/mTOR signaling pathway and the points of inhibition by dual inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylates Inhibitor Dual PI3K/mTOR Inhibitor (e.g., methoxypyridine derivatives) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Simplified PI3K/mTOR signaling pathway and inhibition points.

Cytotoxic Activity of Other Chloropyridine Analogs

Beyond kinase inhibition, various chloropyridine derivatives have demonstrated broad cytotoxic effects against different cancer cell lines. For instance, a study on novel tetralin-6-yl-pyridine derivatives reported the anticancer activity of several compounds against cervix (HeLa) and breast (MCF-7) carcinoma cell lines.[4]

Table 2: Anticancer Activity of Selected Tetralin-6-yl-pyridine Derivatives [4]

CompoundCancer Cell LineIC50 (µg/mL)
3a (2,6-dichlorophenyl derivative)HeLa3.5
MCF-74.5
6a (2-oxopyridine derivative)HeLa7.1
7a (2-thioxopyridine derivative)HeLa8.1
7b (2-thioxopyridine derivative)HeLa5.9
7c (2-thioxopyridine derivative)HeLa6.5

These results highlight the potential of the chloropyridine scaffold in developing potent anticancer agents, with the nature of the substituents playing a crucial role in determining the cytotoxic potency.[4]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Inflammation is a complex biological response implicated in numerous diseases. Pyridine derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs.[5][6] Their mechanisms of action often involve the inhibition of key inflammatory mediators.

A comparative study of pyridine and pyrimidine derivatives evaluated their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by measuring nitric oxide (NO) production.[7]

Table 3: Anti-inflammatory Activity of Pyridine Derivatives in RAW 264.7 Macrophages [7]

CompoundNO Inhibition (%)IC50 (µM)
7a 65.4876.6
7f 51.1996.8

The study found that pyridine derivatives 7a and 7f significantly inhibited NO production, a key inflammatory mediator.[7] Further analysis of the most promising compound, 7a , revealed a significant decrease in the gene expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, as well as the enzymes iNOS and NF-κβ.[7] These findings suggest that pyridine derivatives can exert their anti-inflammatory effects by modulating key inflammatory signaling pathways.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives and their analogs, we provide detailed, step-by-step methodologies for key in vitro assays.

Experimental Workflow: A General Overview

The following diagram outlines a general workflow for the initial screening and evaluation of the biological activity of newly synthesized compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanism of Action Studies cluster_conclusion Data Analysis & Conclusion Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer AntiInflammatory Anti-inflammatory Screening (e.g., NO Assay) Purification->AntiInflammatory KinaseAssay Kinase Inhibition Assays (e.g., PI3K, mTOR, VEGFR-2) Anticancer->KinaseAssay WesternBlot Western Blot Analysis (Protein Expression) Anticancer->WesternBlot CellCycle Cell Cycle Analysis Anticancer->CellCycle Apoptosis Apoptosis Assays Anticancer->Apoptosis DataAnalysis IC50 Determination & Statistical Analysis AntiInflammatory->DataAnalysis Apoptosis->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for biological activity evaluation.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the test compounds).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Assay)

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common method for screening anti-inflammatory compounds.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound and LPS Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Pre-treat the cells with 100 µL of the compound dilutions for 1 hour.

    • Stimulate the cells with LPS (final concentration of 1 µg/mL) for 24 hours. Include a control group with cells and medium only, and an LPS-only group.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition by the test compounds compared to the LPS-only group.

    • Calculate the IC50 value for NO inhibition.

Conclusion and Future Directions

The derivatives and analogs of this compound represent a promising class of compounds with significant potential in the development of novel anticancer and anti-inflammatory agents. The data presented in this guide, drawn from studies on structurally related methoxypyridine and chloropyridine compounds, underscore the importance of this scaffold in medicinal chemistry. The potent dual inhibition of PI3K/mTOR and the broad cytotoxic and anti-inflammatory activities highlight the therapeutic potential of this chemical space.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This will enable a detailed structure-activity relationship (SAR) analysis, providing crucial insights for the rational design of more potent and selective drug candidates. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols provided herein offer a robust framework for conducting these essential investigations, paving the way for the potential clinical translation of this promising class of therapeutic agents.

References

A Comparative Guide to Alternative Synthetic Precursors for (6-Chloro-4-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(6-Chloro-4-methoxypyridin-3-yl)methanol is a key building block in the synthesis of a variety of pharmacologically active compounds. The strategic arrangement of its substituents—a chlorine atom, a methoxy group, and a hydroxymethyl group on the pyridine core—makes it a versatile intermediate for introducing specific functionalities into larger molecules. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations in drug discovery and development. This guide provides an in-depth comparison of the established synthetic route to this valuable intermediate with several viable alternative pathways, each starting from a different precursor. The discussion is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given research and development context.

The Established Precursor: 6-Chloro-4-methoxynicotinic Acid and its Derivatives

The most commonly employed route to this compound begins with precursors containing a carbonyl group at the 3-position of the pyridine ring, such as 6-chloro-4-methoxynicotinic acid or its corresponding aldehyde. This approach is predicated on a final, high-yielding reduction step.

A typical synthesis commences with commercially available 4,6-dichloronicotinic acid.[1] This starting material undergoes a three-step transformation: esterification, regioselective methoxylation, and finally, reduction of the ester to the desired alcohol.[1] The methoxylation step is a nucleophilic aromatic substitution, where sodium methoxide preferentially displaces the more activated chlorine atom at the C-4 position.[1] The final reduction of the ester is a standard transformation in organic synthesis.

Alternatively, the corresponding aldehyde, 6-chloro-4-methoxynicotinaldehyde, can serve as the immediate precursor.[2] This aldehyde can be prepared from 4,6-dichloropyridine-3-carbaldehyde by selective methoxylation.[2] The aldehyde is then reduced to the target alcohol.

Key Advantages:

  • Reliable and well-documented procedures.

  • High yields for the final reduction step.

  • Commercially available starting materials.

Key Disadvantages:

  • Multi-step synthesis can be time-consuming.

  • The use of potent reducing agents like lithium aluminum hydride requires stringent anhydrous conditions and careful handling.

Alternative Precursor 1: 2-Chloro-4-methoxypyridine via Directed Ortho-Metalation

A more convergent approach involves the use of 2-chloro-4-methoxypyridine as a precursor, introducing the hydroxymethyl group in a single step via directed ortho-metalation. This strategy leverages the directing effect of the methoxy group to achieve regioselective lithiation at the C-3 position, followed by quenching with a suitable electrophile, such as formaldehyde.

The methoxy group in 4-methoxypyridine is known to direct lithiation to the C-3 position.[3] This principle can be extended to 2-chloro-4-methoxypyridine. The lithiated intermediate can then react with formaldehyde to introduce the hydroxymethyl group, yielding the target compound directly.

Key Advantages:

  • Highly convergent and potentially a one-pot reaction from the precursor.

  • Avoids the multi-step sequence of the established route.

Key Disadvantages:

  • Requires cryogenic temperatures (-78 °C) for the lithiation step.

  • The use of organolithium reagents necessitates strict anhydrous and inert atmosphere conditions.

  • Potential for competing side reactions if lithiation is not completely regioselective.

Alternative Precursor 2: 6-Chloro-4-methoxy-3-cyanopyridine

Another viable alternative precursor is 6-chloro-4-methoxy-3-cyanopyridine. The cyano group can be converted to the hydroxymethyl group through reduction. This approach offers a different disconnection, focusing on the synthesis and subsequent transformation of a substituted cyanopyridine.

The synthesis of the cyanopyridine precursor can be achieved from a corresponding chloropyridine. For instance, a suitable chloropyridine can be cyanated using a palladium catalyst and a cyanide source like potassium ferrocyanide, which is less toxic than other cyanide salts.[4] Once the 6-chloro-4-methoxy-3-cyanopyridine is obtained, it can be reduced to the desired alcohol.

Key Advantages:

  • The use of less hazardous cyanating agents like potassium ferrocyanide improves the safety profile.[4]

  • The reduction of the nitrile offers an alternative to the reduction of esters or aldehydes.

Key Disadvantages:

  • The synthesis of the cyanopyridine precursor adds steps to the overall sequence.

  • Handling of cyanide-containing compounds, even less toxic ones, requires specific safety precautions.

Alternative Precursor 3: Acyclic Compounds via Pyridine Ring Synthesis

A fundamentally different approach is to construct the substituted pyridine ring from acyclic precursors. Classical methods like the Hantzsch or Kröhnke pyridine syntheses allow for the convergent assembly of highly substituted pyridines from simple, readily available starting materials.[5][6]

For example, a modified Hantzsch synthesis could theoretically be employed by condensing a β-ketoester, an aldehyde, and a nitrogen source.[5] While a direct application to the target molecule is not extensively documented, the versatility of this reaction allows for the introduction of various substituents.[1][7] Similarly, the Kröhnke synthesis, which reacts α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, offers a pathway to functionalized pyridines.[6][8]

Key Advantages:

  • High degree of flexibility in introducing substituents to the pyridine ring.

  • Convergent synthesis from simple, inexpensive starting materials.

Key Disadvantages:

  • May require significant optimization to achieve the desired substitution pattern and regioselectivity.

  • Yields can be variable depending on the specific substrates used.

  • The initial product of the Hantzsch synthesis is a dihydropyridine, which requires a subsequent oxidation step.[5]

Comparative Summary of Synthetic Routes

Synthetic Route Precursor Key Transformation(s) Typical Yields Advantages Disadvantages
Established Route 6-Chloro-4-methoxynicotinic acid/aldehydeReduction of ester/aldehyde85-98% (for reduction)[2]Well-established, reliable, high-yield final step.Multi-step, requires potent reducing agents.
Directed Metalation 2-Chloro-4-methoxypyridineDirected ortho-lithiation, reaction with formaldehydeGood[3]Convergent, fewer steps.Requires cryogenic conditions, organolithium reagents.
Cyanopyridine Route 6-Chloro-4-methoxy-3-cyanopyridineCyanation, reduction of nitrileModerate to GoodAvoids potent reducing agents for the final step, uses safer cyanating agents.Requires synthesis of the cyanopyridine precursor.
Ring Synthesis Acyclic precursors (e.g., β-ketoesters, aldehydes)Hantzsch or Kröhnke pyridine synthesisVariableHighly flexible, convergent.Requires significant optimization, potential for low yields and side products.

Experimental Protocols

Protocol 1: Reduction of 6-Chloro-4-methoxypyridine-3-carbaldehyde (Established Route)

Objective: To synthesize this compound from its corresponding aldehyde.

Materials:

  • 6-Chloro-4-methoxypyridine-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-chloro-4-methoxypyridine-3-carbaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis via Directed ortho-Metalation of 2-Chloro-4-methoxypyridine

Objective: To synthesize this compound from 2-chloro-4-methoxypyridine.

Materials:

  • 2-Chloro-4-methoxypyridine

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde or anhydrous formaldehyde gas

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-chloro-4-methoxypyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add freshly dried paraformaldehyde (2.0 eq) to the reaction mixture as a solid or introduce anhydrous formaldehyde gas.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Workflows

G cluster_0 Established Route cluster_1 Directed Metalation Route A 4,6-Dichloronicotinic Acid B Methyl 4,6-Dichloronicotinate A->B Esterification C Methyl 6-chloro-4-methoxynicotinate B->C Methoxylation D This compound C->D Reduction E 2-Chloro-4-methoxypyridine F 3-Lithio-6-chloro-4-methoxypyridine E->F Lithiation G This compound F->G Reaction with Formaldehyde

Caption: Comparison of the Established and Directed Metalation Synthetic Workflows.

G cluster_2 Cyanopyridine Route cluster_3 Pyridine Ring Synthesis Route H Substituted Chloropyridine I 6-Chloro-4-methoxy-3-cyanopyridine H->I Cyanation J This compound I->J Reduction K Acyclic Precursors L Substituted Pyridine Ring K->L Hantzsch/Kröhnke Synthesis M This compound L->M Functional Group Interconversion

Caption: Overview of the Cyanopyridine and Pyridine Ring Synthesis Alternative Routes.

Conclusion

The choice of synthetic precursor for this compound has significant implications for the overall efficiency, cost, and scalability of its production. While the established route starting from 6-chloro-4-methoxynicotinic acid or its derivatives is robust and reliable, alternative precursors offer compelling advantages. The directed ortho-metalation of 2-chloro-4-methoxypyridine provides a highly convergent pathway, and the use of 6-chloro-4-methoxy-3-cyanopyridine introduces a different set of synthetic transformations that may be advantageous in certain contexts. Finally, the construction of the pyridine ring from acyclic precursors represents a highly flexible, albeit potentially more challenging, strategy. The selection of the optimal route will depend on a careful evaluation of factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.

References

A Cost-Benefit Analysis of Synthetic Routes to (6-Chloro-4-methoxypyridin-3-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in pharmaceutical research and drug development, the efficient and economical synthesis of key intermediates is a cornerstone of successful project timelines and budget management. (6-Chloro-4-methoxypyridin-3-yl)methanol, a valuable substituted pyridine building block, is no exception. This guide provides an in-depth, comparative analysis of two prominent synthetic pathways to this target molecule, offering a critical evaluation of their respective costs, benefits, and practical considerations.

The following analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested protocols, and present a transparent cost comparison based on current market prices for starting materials and reagents.

Route 1: A Multi-Step Approach from 4,6-Dichloronicotinic Acid

This linear synthesis commences with the commercially available 4,6-dichloronicotinic acid and proceeds through a four-step sequence involving esterification, selective methoxylation, and a two-step reduction.

Mechanistic Rationale

The core of this strategy lies in the regioselective displacement of the C4-chloro substituent. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid (or its ester derivative) activates both the C4 and C6 positions towards nucleophilic aromatic substitution. However, the C4 position is generally more electrophilic, allowing for a selective reaction with sodium methoxide. The subsequent reductions of the ester to an aldehyde and then to the primary alcohol are standard transformations. The initial reduction to the aldehyde is achieved with a sterically hindered and less reactive hydride reagent, Diisobutylaluminium hydride (DIBAL-H), which prevents over-reduction to the alcohol at low temperatures. The final, less demanding reduction of the aldehyde is then accomplished with the milder and more cost-effective sodium borohydride.

Route 1: From 4,6-Dichloronicotinic Acid start 4,6-Dichloronicotinic Acid step1 Methyl 4,6-dichloronicotinate start->step1  H₂SO₄, MeOH, Reflux   step2 Methyl 6-chloro-4-methoxynicotinate step1->step2  NaOMe, MeOH   step3 6-Chloro-4-methoxynicotinaldehyde step2->step3  1. DIBAL-H, Toluene, -78 °C  2. Quench   product This compound step3->product  NaBH₄, MeOH  

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Esterification to Methyl 4,6-dichloronicotinate

  • To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1 eq) at 0 °C.

  • Heat the mixture to reflux and maintain for 4 hours, monitoring by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4,6-dichloronicotinate.

Step 2: Selective Methoxylation to Methyl 6-chloro-4-methoxynicotinate

  • Dissolve the crude methyl 4,6-dichloronicotinate (1.0 eq) in methanol (10 volumes).

  • Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material.

  • Neutralize the reaction with a dilute acid (e.g., 1M HCl) and remove the methanol under reduced pressure.

  • Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.

Step 3: Reduction to 6-Chloro-4-methoxynicotinaldehyde

  • Dissolve methyl 6-chloro-4-methoxynicotinate (1.0 eq) in anhydrous toluene (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, as a 1.0 M solution in toluene) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude aldehyde can be purified by column chromatography.

Step 4: Reduction to this compound

  • Dissolve the 6-Chloro-4-methoxynicotinaldehyde (1.0 eq) in methanol (10 volumes) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Purity can be assessed by NMR and LC-MS, with purification by column chromatography if required.

Route 2: A Convergent Approach via Vilsmeier-Haack Formylation

This more convergent route begins with 2-chloro-4-methoxypyridine and utilizes a Vilsmeier-Haack formylation to introduce the C3-substituent, followed by a final reduction.

Mechanistic Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The Vilsmeier reagent, formed in situ from phosphorus oxychloride and dimethylformamide, is a highly electrophilic species that attacks the electron-rich pyridine ring. The methoxy group at the C4 position activates the pyridine ring towards electrophilic substitution, directing the formylation to the C3 position. The subsequent reduction of the aldehyde to the alcohol is identical to the final step in Route 1, utilizing the mild and selective sodium borohydride.[2]

Route 2: Via Vilsmeier-Haack Formylation start 2-Chloro-4-methoxypyridine step1 6-Chloro-4-methoxynicotinaldehyde start->step1  POCl₃, DMF, DCM, Reflux   product This compound step1->product  NaBH₄, MeOH  

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation to 6-Chloro-4-methoxynicotinaldehyde [3]

  • In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous dimethylformamide (DMF, 3.0 eq) to anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-chloro-4-methoxypyridine (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 2: Reduction to this compound

  • Follow the same procedure as Step 4 in Route 1.

Cost-Benefit Analysis

To provide a practical comparison, the following table outlines the estimated costs of starting materials and key reagents for each route to synthesize one mole of the final product. Prices are based on commercially available data from various suppliers and are subject to change.

Parameter Route 1: From 4,6-Dichloronicotinic Acid Route 2: Via Vilsmeier-Haack Formylation
Starting Material 4,6-Dichloronicotinic Acid2-Chloro-4-methoxypyridine
Est. Starting Material Cost (per mole of product) ~$100 - $200[4][5]~$150 - $250[6][7][8]
Key Reagents Sulfuric Acid, Methanol, Sodium Methoxide, DIBAL-H, Sodium BorohydridePhosphorus Oxychloride, Dimethylformamide, Sodium Borohydride
Est. Key Reagent Cost (per mole of product) ~$150 - $250 (dominated by DIBAL-H[9][10][11])~$50 - $100[12][13][14][15][16][17][18][19][20][21]
Overall Estimated Material Cost (per mole) ~$250 - $450 ~$200 - $350
Number of Steps 42
Overall Yield (Estimated) ModerateModerate to High
Process Complexity High (requires cryogenic temperatures, multiple steps)Moderate (requires handling of POCl₃, but fewer steps)
Scalability Moderate (DIBAL-H can be challenging on a large scale)High (Vilsmeier-Haack is a well-established industrial reaction)

Conclusion and Recommendations

Both synthetic routes presented are viable for the laboratory-scale preparation of this compound. However, a careful consideration of the cost-benefit analysis reveals distinct advantages for each pathway.

Route 1 offers a more traditional, linear approach. While the starting material, 4,6-dichloronicotinic acid, is relatively inexpensive, the overall cost is significantly impacted by the use of Diisobutylaluminium hydride (DIBAL-H), a costly and pyrophoric reagent that requires careful handling and cryogenic temperatures. The multi-step nature of this route also contributes to a longer overall reaction time and potentially lower cumulative yield.

Route 2 presents a more elegant and economically favorable strategy. Although the starting material, 2-chloro-4-methoxypyridine, may be slightly more expensive, the convergent two-step process and the use of cheaper reagents for the formylation step result in a lower overall estimated material cost. The Vilsmeier-Haack reaction is a robust and scalable transformation, making this route more amenable to larger-scale synthesis. The primary safety consideration for this route is the handling of the corrosive and water-sensitive phosphorus oxychloride.

Recommendation: For most laboratory applications and for processes where scalability and cost-efficiency are primary drivers, Route 2 is the recommended synthetic pathway . Its convergent nature, fewer synthetic steps, and lower overall material cost outweigh the slightly higher price of the starting material. However, for research groups that may not have ready access to or experience with the Vilsmeier-Haack reaction, or for whom the handling of phosphorus oxychloride poses a significant challenge, Route 1 remains a reliable, albeit more expensive, alternative.

Ultimately, the choice of synthesis route will depend on the specific constraints and priorities of the research team, including budget, available equipment, scale of the reaction, and expertise in handling specific reagents. This guide provides the necessary data and insights to make that decision an informed one.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for (6-Chloro-4-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. In the journey from discovery to a viable pharmaceutical product, the compound (6-Chloro-4-methoxypyridin-3-yl)methanol, a key building block in many synthetic pathways, demands rigorous analytical scrutiny. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the comprehensive characterization and quality control of this critical intermediate. We will move beyond mere procedural descriptions to explain the rationale behind the choice of techniques, the art of data interpretation, and the establishment of a self-validating analytical workflow.

The Imperative of Orthogonal Analytical Approaches

In the realm of pharmaceutical development, reliance on a single analytical technique is a significant risk. Each method possesses inherent strengths and limitations. A comprehensive understanding of a compound's purity, stability, and overall quality profile can only be achieved through the strategic application of multiple, orthogonal (i.e., based on different physicochemical principles) analytical techniques. This cross-validation approach is not merely a regulatory expectation but a scientific necessity to ensure the robustness and reliability of your results.

This guide will focus on a tripartite analytical strategy for this compound, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the cornerstone of purity determination and quantification in most pharmaceutical laboratories. Its ability to separate a compound from its impurities with high resolution and sensitivity makes it an indispensable tool.

Expertise & Experience in Method Development

For a polar molecule like this compound, a reversed-phase HPLC method is a logical starting point. The key to a successful separation lies in the careful optimization of the mobile phase and stationary phase. Given the basic nature of the pyridine ring, peak tailing can be a common issue due to interactions with residual silanols on the silica-based stationary phase. To mitigate this, an acidic modifier in the mobile phase, such as formic acid or trifluoroacetic acid, is crucial to ensure protonation of the analyte and achieve symmetrical peak shapes.

Experimental Protocol: A Validated HPLC Method

Herein, we propose a robust HPLC method for the analysis of this compound:

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on the UV absorbance of the pyridine chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

Trustworthiness: Method Validation according to ICH Q2(R1) Guidelines

To ensure the trustworthiness of this HPLC method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2]. The key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the baseline resolution of the main peak from any other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish a linear calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation: A Comparative Overview

The following table summarizes the expected performance of the validated HPLC method:

Validation ParameterAcceptance CriteriaExpected Result for this compound Method
Specificity Baseline resolution > 1.5The analyte peak is well-resolved from all potential impurities.
Linearity (r²) ≥ 0.999> 0.999 over a range of 0.1 - 1.5 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%Repeatability: < 0.5% Intermediate Precision: < 1.0%
LOQ Signal-to-Noise Ratio ≥ 10~0.05% of the nominal concentration
Robustness No significant impact on resultsThe method is robust to minor changes in mobile phase composition and temperature.

Visualization: HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis start Define Analytical Target Profile col_select Column Selection (C18) start->col_select mp_select Mobile Phase Selection (ACN/H2O with Acid Modifier) col_select->mp_select gradient_opt Gradient Optimization mp_select->gradient_opt detect_opt Detector Wavelength Selection (275 nm) gradient_opt->detect_opt specificity Specificity detect_opt->specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness routine_analysis Sample Analysis & Purity Determination robustness->routine_analysis

Caption: Workflow for HPLC method development and validation.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While HPLC provides quantitative information about purity, NMR spectroscopy offers unparalleled insight into the molecular structure of this compound and its potential impurities.

Expertise & Experience in Spectral Interpretation

For a molecule of this complexity, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous structural confirmation. The ¹H NMR spectrum will provide information on the number and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon skeleton.

Predicted ¹H NMR Spectral Data (in CDCl₃):

  • A singlet for the methoxy group (CH₃O-) protons around 3.9-4.1 ppm.

  • A singlet for the methylene protons (-CH₂OH) around 4.7-4.9 ppm.

  • A singlet for the aromatic proton on the pyridine ring.

  • A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

  • A signal for the methoxy carbon around 55-60 ppm.

  • A signal for the methylene carbon around 60-65 ppm.

  • Signals for the aromatic carbons of the pyridine ring in the range of 110-160 ppm.

Experimental Protocol: Structural Confirmation by NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (if necessary for complex impurity identification):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for piecing together the molecular structure.

Trustworthiness: Cross-Validation with Other Techniques

The structural information obtained from NMR is used to confirm the identity of the main peak observed in the HPLC chromatogram. Any significant impurities detected by HPLC can be isolated and subjected to NMR analysis for structural elucidation.

Visualization: NMR Structural Elucidation Workflow

NMR_Elucidation cluster_0 NMR Data Acquisition cluster_1 Spectral Interpretation cluster_2 Structure Confirmation sample_prep Sample Preparation oneD_nmr 1D NMR (¹H, ¹³C) sample_prep->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr chem_shift Chemical Shift Analysis twoD_nmr->chem_shift coupling Coupling Constant Analysis correlation 2D Correlation Analysis structure Propose and Confirm Structure correlation->structure

Caption: Workflow for NMR-based structural elucidation.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Ultimate Tool for Impurity Identification

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the ideal technique for identifying and quantifying trace-level impurities.

Expertise & Experience in Impurity Profiling

For this compound, potential impurities could arise from the starting materials, by-products of the synthesis, or degradation products. Common impurities might include regioisomers, unreacted starting materials, or over-chlorinated species. LC-MS/MS can detect these impurities at levels far below the detection limits of conventional HPLC-UV.

Experimental Protocol: Trace Impurity Analysis by LC-MS/MS

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer) coupled to an HPLC system.

Chromatographic Conditions:

  • The same HPLC method as described in Section I can be used, but with a volatile mobile phase modifier like formic acid, which is compatible with mass spectrometry.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended due to the basic nitrogen of the pyridine ring.

  • MS Scan Mode:

    • Full Scan: To obtain the molecular weight of the parent compound and any co-eluting impurities.

    • Product Ion Scan (MS/MS): To fragment the parent ion and obtain structural information about the molecule. The fragmentation pattern can be used to confirm the structure and to identify unknown impurities.

Trustworthiness: Orthogonal Detection for Unambiguous Identification

The combination of retention time from the LC and the mass-to-charge ratio (m/z) and fragmentation pattern from the MS provides a highly specific and trustworthy identification of the analyte and its impurities.

Data Presentation: Impurity Profile
ImpurityPotential StructureExpected m/z [M+H]⁺Detection Method
Starting Material e.g., 6-Chloro-4-methoxynicotinaldehyde186.0LC-MS/MS
Regioisomer e.g., (5-Chloro-4-methoxypyridin-3-yl)methanol174.0HPLC, LC-MS/MS
Over-chlorinated Impurity e.g., (2,6-Dichloro-4-methoxypyridin-3-yl)methanol208.0LC-MS/MS

Visualization: LC-MS/MS Impurity Identification Workflow

LCMS_Impurity_ID cluster_0 LC Separation cluster_1 MS Detection & Fragmentation cluster_2 Impurity Identification hplc_sep HPLC Separation of Components full_scan Full Scan MS (m/z) hplc_sep->full_scan ms_ms MS/MS Fragmentation full_scan->ms_ms data_analysis Data Analysis & Spectral Interpretation ms_ms->data_analysis impurity_id Impurity Structure Elucidation data_analysis->impurity_id

Caption: Workflow for impurity identification using LC-MS/MS.

IV. Conclusion: A Synergistic Approach to Analytical Confidence

References

Catalyst Efficacy in the Functionalization of (6-Chloro-4-methoxypyridin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (6-Chloro-4-methoxypyridin-3-yl)methanol

This compound stands as a pivotal building block in the realms of medicinal chemistry and advanced materials science. Its utility is primarily derived from the C-Cl bond on the pyridine ring, which provides a reactive center for palladium-catalyzed cross-coupling reactions. These transformations are instrumental for introducing a wide array of molecular complexities, thereby enabling the synthesis of novel pharmaceutical agents and functional materials. However, the inherent challenges associated with the activation of a C-Cl bond, which is less reactive than its C-Br or C-I counterparts, coupled with the potential for the pyridine nitrogen to inhibit the palladium catalyst, demand a judicious selection of the catalytic system. This guide offers an in-depth comparative analysis of catalyst efficacy for three of the most synthetically valuable transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its robustness in creating carbon-carbon bonds between an organohalide and an organoboron compound.[1] In the context of this compound, this reaction is the premier method for appending aryl, heteroaryl, or alkyl moieties at the 6-position of the pyridine nucleus.

Causality Behind Experimental Choices: The Catalytic Cycle and Key Considerations

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The oxidative addition of the aryl chloride to a Pd(0) complex is frequently the rate-determining step and necessitates a highly active catalyst to proceed efficiently. The choice of ligand is therefore of paramount importance; it must be capable of promoting this crucial step while simultaneously preventing catalyst deactivation. For chloropyridine substrates, ligands that are both sterically bulky and highly electron-donating are the preferred choice.[3][4] This electronic and steric profile enhances the reactivity of the palladium center towards oxidative addition.[3][4] N-heterocyclic carbenes (NHCs) have also emerged as powerful alternatives to traditional phosphine ligands.

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling

While a comprehensive, direct comparative study for this compound is not extensively documented, a wealth of data from structurally analogous chloropyridines provides a strong predictive framework for catalyst selection. The following table summarizes representative catalytic systems and their demonstrated performance.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes on Analogous SubstrateReference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90Effective for 5-bromo-2-methylpyridin-3-amine.[5][5]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Highly efficient for various 2-chloropyridines.
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O1001685-95Broad applicability for chloropyridine derivatives.
PdCl₂(dtbpf)CsOAcDMFN/AN/A90Successful for 3-Chloro-5-oxadiazol-2-yl Pyridine.[6][6]
Pd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O100N/A>90Dialkylation of 2,6-Dichloropyridine.[7][7]
Experimental Protocol: A Validated Approach to Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, based on established methodologies for similar substrates.[5]

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture, degassed)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum and cycle between vacuum and an inert atmosphere (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small portion of the degassed solvent mixture to form the pre-catalyst.

  • Transfer the catalyst solution to the Schlenk flask via syringe, followed by the remainder of the degassed solvent.

  • Immerse the reaction vessel in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue via flash column chromatography to yield the desired product.

II. Buchwald-Hartwig Amination: Architecting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a transformative methodology for the construction of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[8] This reaction is of paramount importance for the introduction of primary or secondary amine functionalities at the 6-position of the this compound scaffold.

Causality Behind Experimental Choices: The Catalytic Cycle and Key Considerations

Analogous to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, coordination of the amine, deprotonation to generate a palladium-amido intermediate, and reductive elimination to furnish the product.[9] The success of this transformation is critically dependent on the use of bulky, electron-rich phosphine ligands, which facilitate the key steps of the catalytic cycle.[9] The choice of base is also a critical parameter, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being the reagents of choice.

Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination

The following table presents a comparison of catalyst systems that have proven effective for the amination of chloro-heterocycles, offering a solid foundation for optimizing the reaction of this compound.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes on Analogous SubstrateReference(s)
Pd₂(dba)₃ / XPhosLHMDSDioxane10012-16>90Effective for 6-bromo-2-chloroquinoline using an ammonia equivalent.[9][9]
Pd(OAc)₂ / BrettPhosCs₂CO₃Toluene1108>90General for a range of aryl chlorides.[10][10]
(NHC)Pd(allyl)ClNaOt-BuDioxane1000.5-290-98Rapid and efficient for various aryl chlorides.[11][11]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1108HighGeneral procedure for aryl bromides.[10][10]
Experimental Protocol: A Validated Approach to Buchwald-Hartwig Amination

This protocol outlines a general and effective procedure for the amination of this compound with a secondary amine.[9]

Reagents:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (6 mol%)

  • NaOt-Bu (1.5 equiv)

  • Anhydrous Toluene (degassed)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add the secondary amine followed by anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Sonogashira Coupling: Installation of Alkynyl Functionalities

The Sonogashira coupling is a highly reliable cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] It provides a direct and efficient route for the introduction of alkynyl groups at the 6-position of this compound.

Causality Behind Experimental Choices: The Catalytic Cycle and Key Considerations

The Sonogashira reaction is distinguished by its use of a dual catalytic system, typically comprising a palladium catalyst and a copper(I) co-catalyst.[13] The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) complex formed upon oxidative addition of the aryl halide. The final step is a reductive elimination that yields the desired alkynylated product.[13] The reaction is generally conducted in the presence of an amine base, which often serves as the solvent as well.

Comparative Analysis of Catalytic Systems for Sonogashira Coupling

The following table provides a summary of effective catalyst systems for the Sonogashira coupling of halopyridines, which can guide the selection of conditions for this compound.

Catalyst System (Pd Source / Cu Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes on Analogous SubstrateReference(s)
Pd(PPh₃)₄ / CuIEt₃NTHFRT1685-95Highly effective for bromocyanofluoro pyridine.[14][14]
PdCl₂(PPh₃)₂ / CuIEt₃NToluene604~75Successful for a bromotetrazine substrate.[15][15]
Pd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF8012>90General conditions for a range of aryl halides.
PdCl₂(PPh₃)₂ / CuIEt₃NTHF/i-Pr₂NHRT24HighGeneral protocol for aryl halides.
Experimental Protocol: A Validated Approach to Sonogashira Coupling

This protocol details a general and reliable procedure for the Sonogashira coupling of this compound with a terminal alkyne.[14]

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a solution of this compound in a degassed mixture of THF and Et₃N, add PdCl₂(PPh₃)₂ and CuI.

  • After stirring for 5 minutes at room temperature under an inert atmosphere, add the terminal alkyne dropwise.

  • Continue to stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography to obtain the pure product.

IV. Visualizing the Synthetic Workflows

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants: This compound Arylboronic acid Base (e.g., K3PO4) inert Evacuate and backfill with inert gas (3x) start->inert catalyst Add Pd catalyst and ligand inert->catalyst solvent Add degassed solvent catalyst->solvent heat Heat to 80-100 °C with stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute, wash, and extract cool->extract dry Dry organic layer extract->dry purify Concentrate and purify by chromatography dry->purify end end purify->end Final Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine in Schlenk tube: This compound Pd catalyst & ligand Base (e.g., NaOt-Bu) reagents Add amine and anhydrous solvent start->reagents heat Heat to 100-110 °C with stirring reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute and filter through celite cool->filter purify Concentrate and purify by chromatography filter->purify end end purify->end Final Product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Degassed solution of: This compound in THF/Et3N catalyst Add Pd and Cu catalysts start->catalyst alkyne Add terminal alkyne dropwise catalyst->alkyne stir Stir at RT alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate purify Purify by chromatography concentrate->purify end end purify->end Final Product

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

V. Conclusion

The judicious selection of a catalyst system is the most critical factor for the successful and efficient functionalization of this compound. For Suzuki-Miyaura couplings, palladium catalysts equipped with bulky, electron-rich phosphine ligands such as SPhos and XPhos demonstrate superior performance. Similarly, for Buchwald-Hartwig aminations, these advanced catalyst systems, often in conjunction with stronger bases, are highly effective. The Sonogashira coupling benefits from a dual catalytic approach, employing a copper(I) co-catalyst alongside the palladium catalyst. While the comparative data presented in this guide is primarily derived from analogous systems, the underlying principles and detailed protocols provide a robust and reliable framework for the development of high-yielding and efficient synthetic routes for this invaluable intermediate.

VI. References

  • A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. Benchchem. Available at: --INVALID-LINK--

  • Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. Benchchem. Available at: --INVALID-LINK--

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: --INVALID-LINK--

  • Flow Chemistry: Sonogashira Coupling. ThalesNano. Available at: --INVALID-LINK--

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. Available at: --INVALID-LINK--

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: --INVALID-LINK--

  • Sonogashira coupling. Wikipedia. Available at: --INVALID-LINK--

  • Heck Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. National Institutes of Health. Available at: --INVALID-LINK--

  • A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions. Benchchem. Available at: --INVALID-LINK--

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: --INVALID-LINK--

  • Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. ResearchGate. Available at: --INVALID-LINK--

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: --INVALID-LINK--

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: --INVALID-LINK--

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: --INVALID-LINK--

  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals. Available at: --INVALID-LINK--

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: --INVALID-LINK--

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: --INVALID-LINK--

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline. Benchchem. Available at: --INVALID-LINK--

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: --INVALID-LINK--

  • Buchwald–Hartwig reaction: an update. ResearchGate. Available at: --INVALID-LINK--

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: --INVALID-LINK--

  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Amazon S3. Available at: --INVALID-LINK--

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. Available at: --INVALID-LINK--

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. Available at: --INVALID-LINK--

  • Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. National Institutes of Health. Available at: --INVALID-LINK--

  • Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. Available at: --INVALID-LINK--

  • Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem. Available at: --INVALID-LINK--

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: --INVALID-LINK--

  • Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem. Available at: --INVALID-LINK--

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals. Available at: --INVALID-LINK--

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloropyrimidin-4-ol Derivatives. Benchchem. Available at: --INVALID-LINK--

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: --INVALID-LINK--

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: --INVALID-LINK--

References

A Comparative Guide to (6-Chloro-4-methoxypyridin-3-yl)methanol and Its Analogs for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyridine scaffold represents a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. This guide provides an in-depth technical comparison of (6-Chloro-4-methoxypyridin-3-yl)methanol and its structurally related analogs. We will delve into their synthesis, comparative biological performance with a focus on kinase inhibition, and the underlying structure-activity relationships (SAR) that govern their efficacy. This document aims to serve as a practical resource for the rational design and development of novel kinase inhibitors based on the pyridyl-methanol motif.

Introduction: The Pyridyl-Methanol Scaffold in Kinase Inhibition

The pyridine ring is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. The introduction of a hydroxymethyl group at the 3-position, as seen in this compound, provides a versatile synthetic handle for further molecular elaboration while potentially contributing to binding interactions and influencing physicochemical properties.

The chlorine atom at the 6-position is a common feature in many kinase inhibitors, offering a site for further modification through cross-coupling reactions to enhance potency and selectivity. The methoxy group at the 4-position can influence the electron density of the pyridine ring and provide additional interaction points within the kinase active site.

This guide will focus on a comparative analysis of the following compounds:

  • This compound (Compound 1)

  • (6-chloropyridin-3-yl)methanol (Compound 2)

  • (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol (Compound 3)

  • (6-Chloro-2-methoxypyridin-3-yl)methanol (Compound 4)

Comparative Synthesis of Pyridyl-Methanol Analogs

The synthesis of these pyridyl-methanol derivatives typically involves the reduction of the corresponding nicotinic acid or its ester. The choice of starting material and reduction conditions can influence the overall yield and purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound (Compound 1)

This protocol is adapted from the synthesis of the corresponding aldehyde, followed by reduction.[1]

Step 1: Synthesis of Methyl 6-chloro-4-methoxynicotinate

  • To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), add sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 4 hours.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4,6-dichloronicotinate.

  • To a solution of methyl 4,6-dichloronicotinate (1.0 eq) in methanol, add sodium methoxide (1.1 eq) and heat to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent.

  • Purify the residue by column chromatography to obtain methyl 6-chloro-4-methoxynicotinate.

Step 2: Reduction to this compound

  • Prepare a suspension of Lithium Aluminum Hydride (LAH) (1.5 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

  • Slowly add a solution of methyl 6-chloro-4-methoxynicotinate (1.0 eq) in anhydrous THF to the LAH suspension.

  • Allow the reaction to stir at room temperature for 30 minutes.[2]

  • Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide and then water again.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield this compound.

Protocol 2: Synthesis of (6-chloropyridin-3-yl)methanol (Compound 2)

This protocol involves the reduction of 6-chloronicotinic acid.[3]

  • Dissolve 6-chloronicotinic acid (1.0 eq) in anhydrous THF.

  • Slowly add a 1 M solution of borane-tetrahydrofuran complex (1.0 eq) to the solution, maintaining a slow evolution of gas.

  • Stir the mixture at room temperature overnight.

  • Pour the reaction mixture onto ice containing concentrated hydrochloric acid and stir for 1 hour.

  • Adjust the pH to 5 and extract with an organic solvent.

  • Wash the organic layer with water, dry over an anhydrous salt, and concentrate to yield (6-chloropyridin-3-yl)methanol.

Protocol 3: Synthesis of (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol (Compound 3)

This compound can be synthesized from the corresponding nicotinate ester.

  • Synthesize ethyl 4-(ethylamino)-6-chloronicotinate via nucleophilic aromatic substitution of ethyl 4,6-dichloronicotinate with ethylamine.

  • Follow a similar reduction procedure as described in Protocol 1, Step 2, using Lithium Aluminum Hydride to reduce the ester to the alcohol.

Protocol 4: Synthesis of (6-Chloro-2-methoxypyridin-3-yl)methanol (Compound 4)

This compound can be prepared from 2,6-dichloronicotinic acid.

  • React 2,6-dichloronicotinic acid with sodium methoxide to selectively substitute the chlorine at the 2-position, yielding 6-chloro-2-methoxynicotinic acid.

  • Esterify the resulting acid to its methyl ester.

  • Reduce the methyl ester to the corresponding alcohol using a suitable reducing agent like Lithium Aluminum Hydride, following a similar procedure to Protocol 1, Step 2.

Comparative Analysis of Synthesis
CompoundStarting MaterialKey StepsReported Yield (Illustrative)
1 4,6-dichloronicotinic acidEsterification, Methoxylation, Reduction~50-60% (multi-step)
2 6-chloronicotinic acidReduction with Borane~80-90%
3 Ethyl 4,6-dichloronicotinateNucleophilic Substitution, Reduction~40-50% (multi-step)
4 2,6-dichloronicotinic acidMethoxylation, Esterification, Reduction~45-55% (multi-step)

Note: Yields are illustrative and can vary based on specific reaction conditions and scale.

Biological Activity and Structure-Activity Relationship (SAR)

The pyridyl-methanol scaffold and its analogs are of significant interest as inhibitors of various protein kinases involved in cancer cell signaling, such as the PIM, PI3K/mTOR, and Src families. The substitutions on the pyridine ring play a crucial role in determining the potency and selectivity of these compounds.

PIM Kinase Inhibition

PIM kinases (PIM1, PIM2, and PIM3) are constitutively active serine/threonine kinases that are overexpressed in many cancers.[4] The pyridine scaffold is a common feature in pan-PIM inhibitors.[5][6][7] The 6-chloro substituent can serve as a key interaction point or as a handle for further modification to enhance binding affinity. The methoxy and ethylamino groups at the 4-position can modulate the electronic properties of the pyridine ring and explore different regions of the ATP-binding pocket.

PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Pyridine and pyrimidine-based scaffolds are prevalent in PI3K/mTOR inhibitors.[10][11][12][13] The methoxy group, in particular, has been shown to be beneficial for PI3K inhibition in some scaffolds.[8]

Src Family Kinase Inhibition

Src family kinases are non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1][14][15][16] The 6-chloropyridin-3-yl moiety is a known scaffold for Src kinase inhibitors. The substituents at the 2 and 4-positions of the pyridine ring can be varied to optimize interactions with the kinase active site and improve selectivity.

Comparative Biological Data (Illustrative)
CompoundKey Structural FeaturesPotential Kinase TargetsExpected Relative Potency
1 6-Chloro, 4-MethoxyPIM, PI3K/mTOR, SrcModerate to High
2 6-Chloro (unsubstituted at 4)PIM, SrcBaseline
3 6-Chloro, 4-EthylaminoPIM, PI3K/mTOR, SrcPotentially High (amine interaction)
4 6-Chloro, 2-MethoxyPIM, PI3K/mTOR, SrcModerate (positional isomer)

Rationale:

  • Compound 2 serves as a baseline for comparison, with the essential 6-chloro-pyridin-3-yl-methanol core.

  • Compound 1 introduces a methoxy group at the 4-position, which can act as a hydrogen bond acceptor and influence the electronic nature of the ring, potentially enhancing binding affinity.

  • Compound 3 incorporates an ethylamino group at the 4-position. The amine functionality can act as a hydrogen bond donor or acceptor, often leading to a significant increase in potency.

  • Compound 4 explores the effect of the methoxy group's position. A 2-methoxy substituent can have a different impact on the ring's electronics and steric profile compared to a 4-methoxy group, which may alter its kinase inhibition profile.

Visualizing Kinase Signaling Pathways

To understand the context of inhibiting these kinases, it is crucial to visualize their roles in cellular signaling. The following diagrams, generated using DOT language, illustrate simplified representations of the PIM, PI3K/mTOR, and Src signaling pathways.

PIM_Kinase_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM Transcription Substrates Downstream Substrates (e.g., BAD, p27) PIM->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Inhibitor (6-Chloro-4-methoxypyridin-3-yl) methanol Analogs Inhibitor->PIM

Caption: Simplified PIM Kinase Signaling Pathway.

PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor (6-Chloro-4-methoxypyridin-3-yl) methanol Analogs Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Src_Kinase_Pathway GrowthFactors Growth Factors / Integrins Receptors Cell Surface Receptors GrowthFactors->Receptors Src Src Kinase Receptors->Src activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_MAPK Ras-MAPK Pathway Src->RAS_MAPK CellFunctions Cell Proliferation, Migration, & Survival FAK->CellFunctions STAT3->CellFunctions RAS_MAPK->CellFunctions Inhibitor (6-Chloro-4-methoxypyridin-3-yl) methanol Analogs Inhibitor->Src

Caption: Simplified Src Kinase Signaling Pathway.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and its close analogs, highlighting their synthesis and potential as kinase inhibitors. While direct, side-by-side comparative data is limited, the existing literature on related pyridine scaffolds allows for informed predictions on their structure-activity relationships.

The ethylamino-substituted analog (Compound 3) is predicted to exhibit the highest potency due to the potential for additional hydrogen bonding interactions. The parent compound (Compound 1) and its 2-methoxy isomer (Compound 4) are also expected to show significant activity, warranting further investigation.

For researchers in drug discovery, the pyridyl-methanol scaffold offers a promising starting point for the development of novel kinase inhibitors. Future work should focus on the synthesis and parallel biological evaluation of a focused library of these analogs against a panel of relevant kinases to generate direct comparative data and further elucidate the SAR. This will enable the optimization of this scaffold to yield potent and selective clinical candidates.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (6-Chloro-4-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (6-Chloro-4-methoxypyridin-3-yl)methanol (CAS No. 1263059-66-0), a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and compliance with regulatory standards. The information herein is synthesized from authoritative safety data sheets and hazardous waste management guidelines to provide a trustworthy and field-proven operational plan.

Hazard Characterization and Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is classified as a hazardous substance. Its structure, featuring a chlorinated pyridine ring, places it in the category of halogenated organic compounds, which require specialized disposal procedures.[1][2]

The primary hazards associated with this compound include:

  • Acute Toxicity: It is harmful if swallowed and may be toxic if it comes into contact with skin or is inhaled.[3][4]

  • Irritation: It is known to cause serious skin and eye irritation.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][5][6]

Given these hazards, all waste containing this compound, including pure compound, reaction mixtures, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.[7] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1][8]

Essential Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. Before beginning any work that will generate waste, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Gloves Chemical-resistant, such as butyl rubber or Viton®. Nitrile may be insufficient for prolonged contact.[7][9]To prevent skin contact and absorption, which can lead to toxicity and irritation.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles conforming to EN166 or NIOSH standards.[7][10]To protect eyes from splashes, which can cause serious irritation.[5]
Lab Coat Standard laboratory coat, fully buttoned. A flame-retardant coat is recommended.[1][7]To protect clothing and skin from contamination.
Respiratory Protection All handling should occur in a certified chemical fume hood to avoid vapor inhalation.[7][8][9]To prevent respiratory tract irritation from dust or vapors.[5]

Waste Segregation, Collection, and Labeling Protocol

Proper segregation is fundamental to safe and compliant chemical waste management. It prevents dangerous reactions and ensures the waste is handled correctly by disposal facilities.

Step 1: Designate a Waste Stream Establish a dedicated waste container for "Halogenated Organic Waste." Do not mix waste containing this compound with incompatible materials such as strong oxidizing agents or acids.[1][7][9]

Step 2: Select an Appropriate Container Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[1][8] The container must be in good condition, free from cracks or residue.[1]

Step 3: Label the Container Correctly Proper labeling is a mandatory regulatory requirement. Before any waste is added, affix a "Hazardous Waste" label.[1] The label must include the following information:

  • The words "Hazardous Waste." [1]

  • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[1]

  • For mixtures, list all constituents and their approximate percentages.[1]

  • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").[1][3]

  • The accumulation start date (the date waste is first added).[1]

  • The name and contact information of the responsible researcher or lab manager.[1]

On-Site Accumulation and Storage

Generated waste must be stored safely in the laboratory prior to collection.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[1]

  • Keep Containers Closed: The container must be kept securely closed at all times, except when actively adding waste.[1]

  • Secondary Containment: It is best practice to place the waste container in a larger, chemically resistant secondary container (e.g., a containment bin) to prevent the spread of material in case of a leak.[1]

  • Storage Location: Store the SAA away from sources of ignition and incompatible chemicals. The area should be cool, dry, and well-ventilated.[8][9]

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Waste Generation Involving This compound Assess 1. Characterize Waste (Halogenated, Toxic, Irritant) Start->Assess PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate 3. Segregate into Designated 'Halogenated Organic Waste' Container PPE->Segregate Label 4. Label Container with Full Details & Hazards Segregate->Label Store 5. Store in Secondary Containment within a Satellite Accumulation Area (SAA) Label->Store EHS 6. Contact Institutional EHS for Waste Pickup Store->EHS Disposal 7. Transfer to Licensed Hazardous Waste Vendor EHS->Disposal Incinerate 8. Final Disposal via High-Temperature Incineration Disposal->Incinerate

Caption: Decision workflow for the disposal of this compound.

Final Disposal Procedures

The ultimate disposal of hazardous waste is a regulated process that must be handled by certified professionals.

  • Professional Disposal: Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1]

  • Incineration: For chlorinated organic compounds like this compound, the preferred method of disposal is high-temperature incineration at a permitted facility.[11] This process ensures the complete destruction of the hazardous compound.[2]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[7][11]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[7][8] Collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container for disposal.[9]

  • Large Spills: In the case of a large spill, evacuate the area immediately. Secure the location to prevent entry and contact your institution's EHS department or emergency response team without delay.[7][9]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage waste containing this compound safely and in full compliance with regulatory standards, fostering a culture of safety and environmental responsibility within the laboratory.

References

A Researcher's Guide to the Safe Handling of (6-Chloro-4-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in medicinal chemistry, (6-Chloro-4-methoxypyridin-3-yl)methanol holds significant potential for the development of new therapeutic agents. However, like many specialized reagents, its safe and effective use in the laboratory demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested information on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for handling this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified with several hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), the primary concerns are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

  • Toxicity: Some sources also indicate toxicity if swallowed (H301/H302), in contact with skin (H311/H312), and if inhaled (H331/H332).[3][4][5]

A thorough risk assessment is the foundational step before any procedure.[6][7][8][9][10] This involves evaluating not just the intrinsic hazards of the chemical, but also the specific context of its use in your laboratory, including the quantity being handled, the duration of the procedure, and the potential for generating dust or aerosols.[6][7]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE is critical to mitigate the risks associated with this compound.[11][12][13] The following table outlines the recommended PPE, explaining the rationale behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[11][14] Always inspect gloves for tears or degradation before use and dispose of them properly after handling the compound.[11]
Eye and Face Protection Chemical Splash Goggles with Side ShieldsEssential for protecting against splashes that can cause serious eye irritation.[14] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Laboratory CoatA standard lab coat protects the skin and personal clothing from accidental spills.[1][14] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[1]
Respiratory Protection Use in a Ventilated Area (e.g., Fume Hood)To prevent respiratory irritation, all handling of the solid compound should be performed in a certified chemical fume hood to control airborne dust and vapors.[1][15]

PPE_Selection cluster_hazards Chemical Hazards cluster_ppe Required PPE H315 Skin Irritation Gloves Nitrile/Neoprene Gloves H315->Gloves Protects Skin H319 Eye Irritation Goggles Chemical Goggles H319->Goggles Protects Eyes H335 Respiratory Irritation Hood Fume Hood H335->Hood Controls Inhalation H301 Toxicity H301->Gloves Minimizes Dermal Absorption Coat Lab Coat H301->Coat Prevents Contamination

Operational Plan: Step-by-Step Handling Procedures

Adhering to a standardized operational plan minimizes the risk of exposure and ensures the consistent, safe handling of this compound.

3.1. Preparation and Weighing

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[16]

  • Pre-Weighing Checks: Before handling, ensure that all necessary PPE is correctly worn and that a chemical spill kit is readily accessible.

  • Weighing the Solid: When weighing the solid, do so within the fume hood to prevent the inhalation of fine particulates.[15] Use a disposable weighing dish to minimize contamination of the balance.

  • Dissolving the Compound: If the protocol requires dissolving the compound, add the solvent to the solid slowly to avoid splashing. Work over disposable bench covers to easily manage any minor spills.[15]

3.2. Post-Handling Decontamination

  • Surface Cleaning: After completing your work, decontaminate all surfaces where the chemical was handled.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[17]

Handling_Workflow start Start prep Preparation: - Don PPE - Prepare Fume Hood - Access Spill Kit start->prep weigh Weighing: - In Fume Hood - Use Disposable Dish prep->weigh dissolve Dissolving (if applicable): - Slow Solvent Addition - Use Bench Cover weigh->dissolve decontaminate Decontamination: - Clean Work Surfaces - Proper Glove Removal dissolve->decontaminate wash Wash Hands decontaminate->wash end End wash->end

Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidents can occur. Being prepared to respond effectively is a critical component of laboratory safety.[3][4]

4.1. Minor Spill Cleanup

For a small spill contained within the fume hood:

  • Alert Personnel: Inform others in the immediate area.[18]

  • Contain the Spill: Use an appropriate absorbent material from your spill kit, working from the outside of the spill inwards.[3][19]

  • Collect Residue: Scoop the absorbent material and spilled compound into a designated, sealable waste container.[19]

  • Decontaminate: Clean the spill area thoroughly.

4.2. Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical advice.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.[20][21]

5.1. Waste Segregation and Collection

  • Solid Waste: Any solid waste contaminated with this compound, such as used weighing dishes, gloves, and absorbent materials, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[22][23]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[22][23] Do not mix with other waste streams unless compatibility has been confirmed.

5.2. Container Disposal

  • Empty Containers: An "empty" container may still contain residual amounts of the chemical. Triple-rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[22] Subsequent rinses may also need to be collected depending on local regulations.

  • Label Defacing: Once properly rinsed, deface or remove the original label before disposing of the container according to your institution's guidelines.[22]

5.3. Final Disposal

All waste containing this compound must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1][20] Do not dispose of this chemical down the drain or in the regular trash.[22]

By integrating these safety and handling protocols into your laboratory's standard operating procedures, you can confidently and responsibly utilize this compound in your research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.